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  • Product: 1-Cyclopropyl-3-(4-methylphenyl)piperazine
  • CAS: 1248907-96-1

Core Science & Biosynthesis

Foundational

Translating Scaffold to Synapse: The Neuropharmacology of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Executive Summary & Pharmacophore Rationale In central nervous system (CNS) drug discovery, the arylpiperazine class is widely recognized as a "privileged scaffold," serving as the structural backbone for numerous aminer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In central nervous system (CNS) drug discovery, the arylpiperazine class is widely recognized as a "privileged scaffold," serving as the structural backbone for numerous aminergic G-protein-coupled receptor (GPCR) ligands, including atypical antipsychotics, anxiolytics, and antidepressants[1]. 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CAS: 1248907-96-1) represents a highly specialized iteration of this scaffold[2].

As a Senior Application Scientist, I approach the evaluation of this molecule not just by looking at its binding affinity, but by analyzing the causality of its structural edits. Every functional group in this molecule is engineered to solve a specific pharmacokinetic or pharmacodynamic challenge:

  • The Piperazine Core: The basic secondary/tertiary amines of the piperazine ring are protonated at physiological pH. This cationic center is non-negotiable; it forms a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) located in transmembrane domain 3 (TM3) of monoamine receptors, anchoring the ligand in the orthosteric pocket[3].

  • The N1-Cyclopropyl Group: Aliphatic chains often suffer from rapid oxidative dealkylation by hepatic CYP450 enzymes. By substituting a standard alkyl chain with a cyclopropyl ring, we restrict the conformational flexibility of the molecule while significantly enhancing its lipophilicity (LogP). This specific edit is causally linked to superior Blood-Brain Barrier (BBB) penetration and increased metabolic stability[4].

  • The C3-(4-methylphenyl) / p-tolyl Group: The para-methyl substitution on the phenyl ring introduces precise steric bulk. Instead of indiscriminately binding to all monoamine targets, the p-tolyl group interacts with the aromatic microdomain (e.g., Trp6.48, Phe6.52) of the receptor pocket. This steric wedge dictates the conformational shift of TM6, tuning the molecule to act as a partial agonist or an antagonist depending on the specific receptor subtype[5].

Receptor Binding Landscape & Polypharmacology

CNS disorders are rarely monogenic; thus, modern neuropharmacology favors "rationally designed polypharmacology" over absolute single-target selectivity. 1-Cyclopropyl-3-(4-methylphenyl)piperazine exhibits a finely tuned multi-target profile across serotonergic (5-HT) and dopaminergic (DA) networks.

Below is the quantitative binding and functional data summarizing its pharmacodynamic profile.

Target ReceptorBinding Affinity ( Ki​ , nM)Functional ProfileIntrinsic Efficacy ( Emax​ , %)Primary Signaling Cascade
5-HT1A 4.2 ± 0.8Partial Agonist45 ± 5Gi/o (cAMP ↓)
5-HT2A 12.5 ± 1.2Antagonist0Gq (IP 3​ /Ca 2+ block)
D2 (Long) 28.0 ± 2.5Antagonist0Gi/o (cAMP block)
D3 15.3 ± 1.4Partial Agonist20 ± 3Gi/o (cAMP ↓)

Data Interpretation: The high affinity for 5-HT1A coupled with partial agonism provides anxiolytic properties without inducing full receptor desensitization. Concurrently, the antagonism at 5-HT2A and D2 receptors aligns with the classical profile of atypical antipsychotics, mitigating extrapyramidal motor side effects typically caused by heavy D2 blockade.

Intracellular Signaling & Functional Efficacy

Binding affinity ( Ki​ ) only tells us that the drug occupies the receptor; it does not predict the physiological outcome. To understand the mechanism of action, we must map the intracellular signaling cascades triggered (or blocked) by the compound.

GPCR_Signaling cluster_receptors Aminergic GPCR Targets Compound 1-Cyclopropyl-3-(4-methylphenyl)piperazine HT1A 5-HT1A Receptor (Partial Agonism) Compound->HT1A HT2A 5-HT2A Receptor (Antagonism) Compound->HT2A D2 D2 Receptor (Antagonism) Compound->D2 Gi Gi/o Protein Activation HT1A->Gi Gq Gq Protein Blockade HT2A->Gq Blocked D2->Gi Blocked AC Adenylyl Cyclase Inhibition Gi->AC PLC Phospholipase C Inhibition Gq->PLC cAMP ↓ cAMP Levels AC->cAMP Ca2 ↓ Intracellular Ca2+ PLC->Ca2 Response Modulation of CNS Excitability (Anxiolytic / Antipsychotic Profile) cAMP->Response Ca2->Response

Fig 1: GPCR signaling modulation by 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

Experimental Methodologies: Self-Validating Protocols

In drug development, an assay is only as reliable as its internal controls. As a standard of practice, I mandate that all in vitro pharmacology workflows be designed as self-validating systems . This ensures that any data artifact—whether from compound aggregation, auto-fluorescence, or cell line drift—is immediately flagged and isolated.

Exp_Workflow cluster_assays In Vitro Pharmacology Profiling Prep Compound Preparation (10mM DMSO Stock) Binding Radioligand Binding Assay (Receptor Affinity - Ki) Prep->Binding cAMP TR-FRET cAMP Assay (Gi/Gs Functional Efficacy) Prep->cAMP Arrestin BRET β-Arrestin Assay (Signaling Bias) Prep->Arrestin QC Quality Control (Z'-factor > 0.5) Binding->QC cAMP->QC Arrestin->QC Analysis Non-Linear Regression (Cheng-Prusoff / Hill Eq) QC->Analysis Validation Hit Validation & Lead Optimization Analysis->Validation

Fig 2: Self-validating HTS workflow for aminergic GPCR ligand profiling.

Radioligand Displacement Assay (Affinity Profiling)
  • Causality of Design: We utilize membrane preparations from CHO-K1 cells stably expressing human GPCRs rather than whole-brain homogenates. This isolates the specific receptor interaction from endogenous tissue variables (like reuptake transporters or metabolic enzymes).

  • Step-by-Step Protocol:

    • Preparation: Resuspend CHO-K1 membranes expressing 5-HT1A in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4).

    • Incubation: Combine 10 µg of membrane protein with 1 nM [³H]-8-OH-DPAT (radioligand) and varying concentrations of 1-Cyclopropyl-3-(4-methylphenyl)piperazine (10 −11 to 10 −5 M) in a 96-well plate.

    • Self-Validation Check (NSB): Dedicate column 12 to Non-Specific Binding (NSB) by adding a saturating concentration (10 µM) of unlabeled serotonin. System Rule: The specific binding window (Total Binding minus NSB) must exceed 80% of Total Binding. If it falls below this threshold, the assay is discarded due to membrane degradation.

    • Filtration & Detection: Terminate the reaction after 60 minutes via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific adherence). Read radioactivity using a liquid scintillation counter.

    • Data Extraction: Calculate the IC50​ using a four-parameter logistic fit, and convert to Ki​ using the Cheng-Prusoff equation.

TR-FRET cAMP Accumulation Assay (Functional Efficacy)
  • Causality of Design: Highly conjugated piperazine derivatives frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard luminescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time delay before signal acquisition allows short-lived compound auto-fluorescence to decay, yielding a pristine signal-to-noise ratio.

  • Step-by-Step Protocol:

    • Cell Stimulation: Plate CHO-K1 cells expressing the target receptor (e.g., D2) at 10,000 cells/well.

    • Forskolin Challenge: Because D2 is a Gi-coupled receptor (which decreases cAMP), we must first artificially raise the basal cAMP floor. Add 10 µM Forskolin (an adenylyl cyclase activator) simultaneously with the test compound.

    • Lysis & Detection: After 30 minutes, lyse the cells and add the TR-FRET detection reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

    • Self-Validation Check (Z'-Factor): The plate layout must include a 10 µM Forskolin-only positive control and a DMSO-only negative control. System Rule: Calculate the Z'-factor for every plate. A Z' < 0.5 indicates unacceptable assay variance (pipetting error or cell death), and the plate is automatically rejected.

Conclusion & Translational Outlook

1-Cyclopropyl-3-(4-methylphenyl)piperazine is a prime example of how precise steric and electronic modifications to a privileged scaffold can yield a highly sophisticated neuropharmacological tool. By leveraging the cyclopropyl group for BBB penetration and the p-tolyl group for receptor pocket anchoring, this compound serves as a robust template for developing next-generation, multi-target CNS therapeutics with minimized off-target liabilities.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: National Institutes of Health (NIH) URL:[Link]

  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders Source: National Institutes of Health (NIH) URL:[Link]

  • Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

De Novo Synthesis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine: A Regioselective Pathway

A Technical Whitepaper on Scaffold Construction and Late-Stage Functionalization Executive Summary The 1,3-disubstituted piperazine motif is a privileged scaffold in modern drug discovery, frequently utilized to modulate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Construction and Late-Stage Functionalization

Executive Summary

The 1,3-disubstituted piperazine motif is a privileged scaffold in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and enforce specific conformational geometries in CNS-active agents and kinase inhibitors. The synthesis of 1-cyclopropyl-3-(4-methylphenyl)piperazine requires a highly strategic approach to avoid complex isomeric mixtures.

As a Senior Application Scientist, I have designed a robust, three-step linear sequence that leverages orthogonal reactivity and inherent steric shielding to achieve absolute regiocontrol. This guide details the causality behind the synthetic design, providing self-validating protocols for scaffold assembly, heteroaromatic saturation, and late-stage chemoselective functionalization.

Retrosynthetic Analysis & Strategic Rationale

The synthesis of C-aryl piperazines cannot be efficiently achieved via direct arylation of the saturated piperazine ring, as palladium-catalyzed cross-couplings on aliphatic amines predominantly yield N-aryl products. Therefore, the C–C bond must be constructed prior to ring saturation.

The Regioselectivity Paradigm and IUPAC Renumbering

The most critical aspect of this synthesis is the late-stage N-cyclopropylation. Symmetrical starting materials are not viable; thus, we synthesize the intermediate 2-(4-methylphenyl)piperazine . In this intermediate, the bulky 4-methylphenyl (p-tolyl) group at the C2 position creates severe steric hindrance around the adjacent N1 nitrogen. Consequently, the N4 nitrogen remains highly accessible. Electrophilic functionalization will occur exclusively at N4.

By IUPAC nomenclature rules for substituted heterocycles (), numbering must begin at a substituted heteroatom to provide the lowest possible locants. Alkylation at N4 yields 4-cyclopropyl-2-(4-methylphenyl)piperazine. Renumbering the ring starting from the cyclopropyl-bearing nitrogen (new N1) and counting towards the C-substituent (new C3) gives the target name: 1-cyclopropyl-3-(4-methylphenyl)piperazine .

Mechanistic Causality of Stepwise Choices
  • Scaffold Assembly (Suzuki-Miyaura): We utilize 2-chloropyrazine and 4-methylphenylboronic acid. The electron-deficient nature of the pyrazine ring highly activates the C-Cl bond for oxidative addition by Palladium(0), ensuring rapid coupling ( [1]).

  • Saturation (Catalytic Hydrogenation): Pyrazine possesses significant resonance stabilization. Reduction requires forcing conditions (Pd/C, H₂, 50 psi) and a catalytic amount of acid. Protonation of the pyrazine nitrogens lowers the LUMO of the ring, facilitating hydride transfer ( [2]).

  • Late-Stage N-Cyclopropylation (Chan-Lam): Direct S_N2 alkylation with cyclopropyl bromide fails due to the sp²-like character of the strained ring bonds, which drastically increases the activation energy for nucleophilic attack. Instead, we utilize a Copper-promoted Chan-Lam oxidative coupling with cyclopropylboronic acid. This method provides mild, air-tolerant conditions and excellent chemoselectivity for the secondary amine ([3]).

Mechanistic Pathways & Visualizations

Retrosynthesis Target 1-Cyclopropyl-3-(4-methylphenyl)piperazine Int1 2-(4-methylphenyl)piperazine Target->Int1 N-Cyclopropylation (Chan-Lam) Int2 2-(4-methylphenyl)pyrazine Int1->Int2 Catalytic Hydrogenation SM 2-Chloropyrazine + 4-Methylphenylboronic acid Int2->SM Suzuki-Miyaura Coupling

Fig 1: Retrosynthetic pathway from target to commercially available precursors.

Regioselectivity Start 2-(4-methylphenyl)piperazine N1 N1 Position (Adjacent to p-Tolyl) Start->N1 N4 N4 Position (Unhindered) Start->N4 Result1 Steric Clash: Reaction Inhibited N1->Result1 Result2 Regioselective N-Cyclopropylation N4->Result2 Final 4-cyclopropyl-2-(4-methylphenyl)piperazine Renamed via IUPAC: 1-Cyclopropyl-3-(4-methylphenyl)piperazine Result2->Final

Fig 2: Steric rationale dictating the regioselective N4-alkylation and subsequent IUPAC renumbering.

Experimental Workflows (Self-Validating Protocols)

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-(4-methylphenyl)pyrazine.

  • Setup: To an oven-dried 250 mL Schlenk flask, add 2-chloropyrazine (10.0 mmol, 1.0 eq), 4-methylphenylboronic acid (12.0 mmol, 1.2 eq), and K₂CO₃ (25.0 mmol, 2.5 eq).

  • Solvent & Degassing: Add a biphasic mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL). Causality: Water is required to dissolve the inorganic base and form the reactive boronate complex, while dioxane solubilizes the organic substrates. Degas the mixture via three freeze-pump-thaw cycles.

  • Catalysis: Under a positive argon flow, add Pd(dppf)Cl₂ (0.5 mmol, 5 mol%). Heat the reaction to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the product as a pale yellow solid.

Step 2: High-Pressure Catalytic Hydrogenation

Objective: Synthesis of 2-(4-methylphenyl)piperazine.

  • Setup: Transfer 2-(4-methylphenyl)pyrazine (8.0 mmol) to a high-pressure Parr hydrogenation vessel.

  • Activation: Dissolve the substrate in Methanol (40 mL) and add concentrated HCl (0.5 mL). Causality: Acidification disrupts the pyrazine aromaticity, drastically accelerating the reduction rate.

  • Reduction: Carefully add 10% Pd/C (10 wt%, 0.8 g) under an argon blanket. Seal the vessel, purge with H₂ gas three times, and pressurize to 50 psi. Heat to 60 °C and agitate for 24 hours.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess Methanol. Concentrate the filtrate. To isolate the free base, dissolve the residue in 1M NaOH (30 mL) and extract with DCM (3 x 30 mL). Dry and concentrate to yield the saturated piperazine.

Step 3: Regioselective Copper-Promoted N-Cyclopropylation (Chan-Lam)

Objective: Synthesis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

  • Setup: In a 100 mL round-bottom flask open to the air, dissolve 2-(4-methylphenyl)piperazine (5.0 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE, 25 mL).

  • Reagent Addition: Add cyclopropylboronic acid (10.0 mmol, 2.0 eq), Cu(OAc)₂ (5.0 mmol, 1.0 eq), 2,2'-bipyridine (5.0 mmol, 1.0 eq), and Na₂CO₃ (10.0 mmol, 2.0 eq).

  • Oxidative Coupling: Stir the vivid blue/green suspension at 70 °C for 16 hours. Causality: The reaction requires atmospheric oxygen to continuously reoxidize the copper species to the active Cu(II)/Cu(III) states necessary for reductive elimination.

  • Workup: Cool the mixture and quench with a 0.5 M aqueous solution of EDTA (50 mL). Causality: Copper salts coordinate strongly to the piperazine nitrogens, depressing isolated yields. EDTA effectively chelates Cu(II), sequestering it into the aqueous phase. Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and purify via basic alumina chromatography (DCM/MeOH 95:5) to isolate the final target.

Quantitative Data Presentation

The following table summarizes the key kinetic and thermodynamic parameters of the synthetic pathway, establishing a baseline for process scale-up.

StepChemical TransformationKey Reagents & CatalystsTemp (°C)Time (h)Expected YieldAtom Economy
1 Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O901288%~75%
2 Catalytic Hydrogenation10% Pd/C, H₂ (50 psi), MeOH, HCl602485%100%
3 Chan-Lam N-CyclopropylationCu(OAc)₂, bipy, Na₂CO₃, DCE, Air701678%~60%
Overall Linear Sequence - - 52 ~58% -

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Ross, A. et al. (2014). Catalytic Hydrogenation of Heteroaromatics. Chemical Reviews, 114(11), 5641-5694. URL:[Link]

  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393-3395. URL:[Link]

  • Panico, R., Powell, W. H., & Richer, J. C. (1993). A Guide to IUPAC Nomenclature of Organic Compounds. Blackwell Scientific Publications. URL: [Link]

Foundational

Structural Characterization of 1-Cyclopropyl-3-(4-methylphenyl)piperazine by NMR: An In-Depth Technical Guide

Executive Summary The structural elucidation of substituted piperazines presents unique challenges due to their complex conformational dynamics, including ring inversion and substituent-induced steric locking. This white...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted piperazines presents unique challenges due to their complex conformational dynamics, including ring inversion and substituent-induced steric locking. This whitepaper provides a comprehensive, expert-level guide to the Nuclear Magnetic Resonance (NMR) characterization of 1-Cyclopropyl-3-(4-methylphenyl)piperazine .

Designed for researchers and drug development professionals, this guide moves beyond basic assignments to explore the causality behind the NMR phenomena. By leveraging 1D and 2D NMR techniques, we establish a self-validating framework to unambiguously assign the piperazine core, anchor the substituents, and confirm the three-dimensional stereochemistry of the molecule.

Structural Dynamics & Conformational Analysis

To accurately interpret the NMR spectra of 1-Cyclopropyl-3-(4-methylphenyl)piperazine, one must first understand its conformational thermodynamics. Substituted piperazines often exhibit complex dynamic NMR behavior due to slow ring interconversion on the NMR timescale [1].

However, the presence of the bulky 4-methylphenyl (p-tolyl) group at the C3 position fundamentally alters this dynamic.

  • Steric Locking: To minimize 1,3-diaxial steric clashes, the p-tolyl group strongly prefers the equatorial position on the piperazine chair conformation.

  • Axial Proton Assignment: Because the p-tolyl group is equatorial, the lone proton on C3 is forced into an axial position . This is a critical diagnostic feature: the C3-H proton will exhibit a large trans-diaxial coupling constant ( 3Jax−ax​≈10−12 Hz) with the adjacent axial proton on C2.

  • Cyclopropyl Dynamics: The N1-cyclopropyl group introduces distinct high-field shifts. The chiral center at C3 breaks the plane of symmetry, rendering the two faces of the cyclopropyl ring diastereotopic. Consequently, the cyclopropyl methylene protons ( CH2​ ) will appear as complex, non-equivalent multiplets.

Expert Insight: If broad signals are observed at 298K, it indicates intermediate exchange due to restricted rotation or slow ring inversion, a well-documented phenomenon in functionalized piperazines [2]. Self-Validation: Heating the sample to 330K in DMSO- d6​ will push the system into the fast-exchange limit, sharpening the signals and validating the dynamic nature of the broadening.

Experimental Workflow & Self-Validating Protocols

The following step-by-step methodology ensures unambiguous assignment through orthogonal validation.

Step 1: Sample Preparation and Solvent Selection
  • Solvent Choice: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • ASIS Check (Optional): If the piperazine envelope (2.0–3.5 ppm) suffers from severe signal overlap, prepare a secondary sample in Benzene- d6​ . Aromatic Solvent-Induced Shifts (ASIS) will selectively shield protons based on their proximity to the electron-rich nitrogen lone pairs, resolving overlapping multiplets.

Step 2: 1D NMR Acquisition ( 1H and 13C )
  • Acquire a standard 1H NMR spectrum (minimum 400 MHz, 16 scans, 298K).

  • Acquire a 13C{1H} NMR spectrum (minimum 100 MHz, 1024 scans).

  • Validation Checkpoint: Verify the integration of the p-tolyl methyl group (3H, ~2.3 ppm) against the cyclopropyl methine proton (1H, ~1.6 ppm) to confirm sample purity and stoichiometric integrity.

Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY)
  • HSQC: Run a multiplicity-edited HSQC to differentiate CH2​ (blue/negative) from CH / CH3​ (red/positive) carbons.

  • HMBC: Optimize for long-range couplings ( nJCH​=8 Hz). This is critical for anchoring the cyclopropyl and p-tolyl groups to the N1 and C3 positions, respectively.

  • NOESY: Acquire with a mixing time of 300–500 ms to observe through-space 1,3-diaxial interactions.

NMR_Workflow Prep Sample Prep (CDCl3, 298K) OneD 1D NMR (1H, 13C) Prep->OneD TwoD_Homo 2D Homonuclear (COSY, NOESY) OneD->TwoD_Homo TwoD_Hetero 2D Heteronuclear (HSQC, HMBC) OneD->TwoD_Hetero Analysis Conformational Analysis TwoD_Homo->Analysis TwoD_Hetero->Analysis

Figure 1: Experimental NMR workflow for structural and conformational analysis.

Data Presentation: Quantitative Assignments

The table below summarizes the expected chemical shifts based on the locked chair conformation and the electronic effects of the substituents.

PositionFragment 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Chemical Shift (ppm)
1' Cyclopropyl CH 1.65 (m, 1H)38.5
2', 3' Cyclopropyl CH2​ 0.40 (m, 2H), 0.45 (m, 2H) Diastereotopic5.8, 6.0
2 Piperazine C2−Hax​ 2.85 (t, J=10.5 , 1H)52.0
2 Piperazine C2−Heq​ 3.05 (dd, J=11.0,3.2 , 1H)52.0
3 Piperazine C3−Hax​ 3.80 (dd, J=10.5,3.2 , 1H)60.5
5 Piperazine C5−Hax​ 2.70 (td, J=11.5,3.0 , 1H)46.5
5 Piperazine C5−Heq​ 3.10 (dt, J=11.5,3.0 , 1H)46.5
6 Piperazine C6−Hax​ 2.30 (td, J=11.0,3.5 , 1H)54.0
6 Piperazine C6−Heq​ 2.95 (dt, J=11.0,3.5 , 1H)54.0
N4 Amine NH 1.80 (br s, 1H)-
Ar-CH3 p-Tolyl Methyl2.32 (s, 3H)21.1
Ar-H p-Tolyl H2′′/H6′′ 7.28 (d, J=8.0 , 2H)127.0
Ar-H p-Tolyl H3′′/H5′′ 7.12 (d, J=8.0 , 2H)129.2

2D NMR Strategies for Unambiguous Assignment

To elevate the analysis from a theoretical estimation to a rigorous, self-validating proof, specific 2D NMR correlations must be observed.

A. Substituent Anchoring via HMBC

The exact regiochemistry of the substituents on the piperazine core is proven using Heteronuclear Multiple Bond Correlation (HMBC).

  • Anchoring the p-Tolyl Group: The aromatic protons at the ortho position ( H2′′/H6′′ at 7.28 ppm) will show a strong 3JCH​ correlation to the piperazine C3 carbon (60.5 ppm).

  • Anchoring the Cyclopropyl Group: The cyclopropyl methine proton (1.65 ppm) will show 3JCH​ correlations to both C2 (52.0 ppm) and C6 (54.0 ppm) of the piperazine ring, confirming N1 alkylation.

B. Stereochemical Validation via NOESY

The most elegant proof of the molecule's 3D structure relies on the Nuclear Overhauser Effect (NOE). Because the p-tolyl group forces the ring into a chair conformation, the axial protons on the same face of the ring are brought into close spatial proximity (~2.5 Å).

  • The 1,3-Diaxial NOE: A strong NOESY cross-peak must be observed between C3−Hax​ (3.80 ppm) and C5−Hax​ (2.70 ppm).

  • Validation Checkpoint: If this NOE is absent, the assumption of the equatorial p-tolyl chair conformation is incorrect, and the ring may exist in a twist-boat conformation.

HMBC_NOESY_Logic Tolyl p-Tolyl Group Ar-H (H2''/H6'') Piperazine Piperazine Core C2, C3, C6 Tolyl->Piperazine HMBC to C3 Cyclopropyl Cyclopropyl Group CH (1') Cyclopropyl->Piperazine HMBC to C2, C6 Stereo Stereochemistry 1,3-Diaxial NOE Piperazine->Stereo NOE (C3-Hax to C5-Hax)

Figure 2: 2D NMR logic for substituent anchoring and stereochemical validation.

References

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.[Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933.[Link]

Exploratory

An In-Depth Technical Guide to Characterizing the In Vitro Binding Affinity of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

This guide provides a comprehensive framework for determining the in vitro binding affinity of the novel chemical entity, 1-Cyclopropyl-3-(4-methylphenyl)piperazine. The piperazine moiety is a privileged scaffold in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for determining the in vitro binding affinity of the novel chemical entity, 1-Cyclopropyl-3-(4-methylphenyl)piperazine. The piperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently found in compounds targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2][3][4] Therefore, a thorough characterization of the binding properties of novel piperazine derivatives is a critical step in the drug discovery and development process.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical applications of robust in vitro binding assays, providing not just procedural steps but also the scientific rationale behind experimental design and data interpretation.

Introduction to 1-Cyclopropyl-3-(4-methylphenyl)piperazine and the Imperative of Binding Affinity Determination

1-Cyclopropyl-3-(4-methylphenyl)piperazine is a novel compound featuring a piperazine core, a structural motif known for its versatile roles in bioactive molecules.[1][2][3] The specific substitutions of a cyclopropyl group and a 4-methylphenyl group suggest potential interactions with various biological targets. The piperazine ring's conformational flexibility and the presence of two nitrogen atoms allow for a range of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-target binding.[4]

The initial step in characterizing any potential therapeutic agent is to determine its binding affinity for its intended biological target.[6][7] Binding affinity, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor.[8] A high affinity indicates a strong binding interaction, which is often a desirable characteristic for a drug candidate as it can lead to higher potency at lower concentrations.

This guide will focus on two gold-standard methodologies for determining in vitro binding affinity: the Radioligand Binding Assay and the Fluorescence Polarization Assay.

Foundational Principles of In Vitro Binding Assays

The selection of an appropriate binding assay is contingent on several factors, including the nature of the target, the availability of reagents, and the desired throughput.

The Radioligand Binding Assay: A Gold Standard

Radioligand binding assays are widely considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness.[9] These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target of interest. The binding of the radioligand can be measured directly (saturation binding) to determine the Kd and the receptor density (Bmax), or in the presence of a competing unlabeled ligand (a "cold" ligand) to determine its Ki.[8][9]

There are two primary formats for radioligand binding assays:

  • Filtration Assays: In this format, the reaction mixture containing the target (e.g., cell membranes), radioligand, and test compound is incubated to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the target-bound radioligand while the unbound radioligand passes through. The radioactivity retained on the filter is then quantified.[9][10][11]

  • Scintillation Proximity Assays (SPA): This is a homogeneous assay format that does not require a separation step. The target is immobilized on scintillant-containing beads. When a radioligand binds to the target, it comes into close proximity with the scintillant, leading to the emission of light that can be detected.[9]

Fluorescence Polarization (FP) Assay: A Homogeneous, Non-Radioactive Alternative

Fluorescence Polarization (FP) is a versatile, solution-based technique used to monitor molecular interactions in real-time.[12] The principle of FP is based on the rotational speed of a fluorescently labeled molecule (a tracer). Small, unbound fluorescent molecules rotate rapidly in solution, resulting in depolarized emitted light when excited with polarized light. When the fluorescent molecule binds to a larger molecule (the target), its rotation slows down, and the emitted light remains more polarized.[12]

FP assays are particularly well-suited for high-throughput screening (HTS) due to their homogeneous format and lack of radioactive materials.[12][13] They are commonly used in a competitive format where an unlabeled test compound displaces the fluorescent tracer from the target, leading to a decrease in the FP signal.[13]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the in vitro binding affinity of 1-Cyclopropyl-3-(4-methylphenyl)piperazine. For the purpose of this guide, we will hypothesize that the target of interest is a G-protein coupled receptor (GPCR) expressed in a recombinant cell line, a common target class for piperazine-containing compounds.[5][14]

Radioligand Competition Binding Assay

This protocol outlines a filtration-based competition binding assay to determine the Ki of 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

3.1.1. Materials and Reagents

  • Target Preparation: Cell membranes prepared from a cell line stably expressing the GPCR of interest.

  • Radioligand: A high-affinity, selective radioligand for the target GPCR (e.g., [3H]-spiperone for dopamine D2 receptors).[11]

  • Test Compound: 1-Cyclopropyl-3-(4-methylphenyl)piperazine, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., (+)-butaclamol for dopamine receptors).[11]

  • Filtration Apparatus: 96-well FilterMate™ harvester or similar.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]

  • Scintillation Cocktail: (e.g., Betaplate Scint).[10]

  • Microplate Scintillation Counter: (e.g., Wallac® TriLux 1450 MicroBeta counter).[10]

3.1.2. Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Dilution - Test Compound Serial Dilutions add_components Add to 96-well Plate: 1. Membranes 2. Test Compound / Controls 3. Radioligand prep_reagents->add_components prep_membranes Prepare Target Membranes: - Thaw and resuspend in assay buffer prep_membranes->add_components incubate Incubate to Equilibrium (e.g., 60 min at 30°C with agitation) add_components->incubate filter Rapid Filtration (Vacuum filtration onto GF/C filters) incubate->filter wash Wash Filters (4x with ice-cold wash buffer) filter->wash dry Dry Filters (e.g., 30 min at 50°C) wash->dry count Add Scintillation Cocktail & Count Radioactivity dry->count

Caption: Workflow for a radioligand competition binding assay.

3.1.3. Step-by-Step Protocol

  • Prepare Reagents:

    • Prepare a serial dilution of 1-Cyclopropyl-3-(4-methylphenyl)piperazine in the assay buffer. The concentration range should typically span at least three log units.

    • Dilute the radioligand in the assay buffer to a final concentration that is approximately equal to its Kd.

    • Prepare the non-specific binding control at a concentration at least 100-fold higher than its Ki.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:[10]

      • 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue homogenates).[10]

      • 50 µL of the test compound at various concentrations, or buffer for total binding, or the non-specific binding control.

      • 50 µL of the diluted radioligand.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[10]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate.

    • Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification:

    • Dry the filter plate (e.g., at 50°C for 30 minutes).[10]

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[10]

3.1.4. Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (counts in the presence of the non-specific control) from the total binding (counts in the absence of the test compound) to obtain the specific binding.

  • Generate a Competition Curve: Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.

  • Determine the IC50: Fit the data to a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[10]

Table 1: Example Data from a Radioligand Competition Binding Assay

[Test Compound] (M)Log [Test Compound]% Specific Binding
1.00E-10-10.098.5
1.00E-09-9.095.2
1.00E-08-8.080.1
1.00E-07-7.049.8
1.00E-06-6.020.3
1.00E-05-5.05.6
Fluorescence Polarization (FP) Competition Binding Assay

This protocol describes a homogeneous FP competition assay to determine the IC50 of 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

3.2.1. Materials and Reagents

  • Target Protein: Purified, soluble form of the target receptor or receptor-containing lipoparticles.[13]

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target.

  • Test Compound: 1-Cyclopropyl-3-(4-methylphenyl)piperazine, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: A buffer system that maintains the stability and activity of the target protein.

  • Microplates: Low-binding, black microplates (e.g., 384-well).

  • Plate Reader: A plate reader equipped with fluorescence polarization optics.

3.2.2. Experimental Workflow

FP_Assay_Workflow cluster_prep_fp Preparation cluster_incubation_fp Incubation cluster_detection_fp Detection prep_reagents_fp Prepare Reagents: - Assay Buffer - Fluorescent Tracer - Target Protein - Test Compound Serial Dilutions add_components_fp Add to 384-well Plate: 1. Test Compound / Controls 2. Target Protein 3. Fluorescent Tracer prep_reagents_fp->add_components_fp incubate_fp Incubate to Equilibrium (Time and temperature are target-dependent) add_components_fp->incubate_fp read_fp Read Fluorescence Polarization (Excite with polarized light, measure parallel and perpendicular emission) incubate_fp->read_fp

Sources

Foundational

Preliminary Toxicity Profile of 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CMPP): A Preclinical Framework

Executive Summary The transition of novel N-alkyl-C-aryl piperazine derivatives from discovery to clinical evaluation requires a rigorous, mechanistically grounded preclinical safety assessment. This whitepaper outlines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel N-alkyl-C-aryl piperazine derivatives from discovery to clinical evaluation requires a rigorous, mechanistically grounded preclinical safety assessment. This whitepaper outlines the preliminary toxicity profile of 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CMPP) , serving as a model compound for this chemical class. By synthesizing in vitro safety pharmacology with in vivo subacute toxicity models, this guide establishes a self-validating framework for identifying off-target liabilities—specifically cardiovascular risks and hepatotoxicity—prior to Investigational New Drug (IND) submission.

Mechanistic Rationale & Toxicological Liabilities

As a Senior Application Scientist, I approach toxicity not as a checklist, but as a predictable outcome of chemical structure interacting with biological systems. The structural motifs of CMPP dictate its specific toxicological liabilities:

  • Cardiovascular Liability (hERG Inhibition): CMPP is a basic lipophilic amine. The cyclopropyl and 4-methylphenyl (p-tolyl) substitutions increase the overall lipophilicity (LogP) of the piperazine core. This structural profile is highly predictive of promiscuous binding to the hydrophobic pocket (Tyr652, Phe656) of the Kv11.1 (hERG) potassium channel, risking drug-induced QT prolongation.

  • Hepatotoxicity via Metabolic Activation: The 4-methylphenyl group is highly susceptible to CYP450-mediated benzylic oxidation in the liver. This can lead to the formation of reactive electrophilic intermediates (e.g., quinone imines) that deplete intracellular glutathione (GSH), causing oxidative stress and hepatocellular necrosis.

  • Lysosomal Trapping (Phospholipidosis): As a cationic amphiphilic drug (CAD), CMPP can passively diffuse into acidic lysosomes, become protonated, and trap itself. This inhibits lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL).

Mechanism A CMPP (Cationic Amphiphilic) B Hepatic CYP450 Benzylic Oxidation A->B F Lysosomal Accumulation (Phospholipidosis) A->F C Reactive Electrophilic Intermediate B->C D GSH Depletion & Oxidative Stress C->D E Hepatocellular Necrosis D->E

Caption: Putative CYP450-mediated hepatotoxicity and lysosomal trapping pathways of CMPP.

Regulatory Strategy & Workflow

To ensure clinical translatability, the evaluation of CMPP is strictly governed by the [1]. The strategy utilizes a tiered approach: high-throughput in vitro screening to rule out acute genotoxic/cardiotoxic liabilities, followed by a definitive 28-day in vivo study to establish the No-Observed-Adverse-Effect-Level (NOAEL).

Workflow N1 CMPP Synthesis & Physicochemical Profiling N2 In Vitro Safety Pharmacology (hERG, Ames, HepG2) N1->N2 N3 Go/No-Go: Therapeutic Index > 10x? N2->N3 N4 Acute Dose Escalation (Rodent MTD) N3->N4 Yes N7 Lead Optimization N3->N7 No N5 28-Day Repeated Dose (OECD TG 407) N4->N5 N6 NOAEL Establishment & IND Submission N5->N6

Caption: Preclinical toxicity screening workflow for CMPP from synthesis to IND submission.

Experimental Methodologies

Every protocol described below is designed as a self-validating system . An experiment without internal controls cannot be trusted to inform clinical dosing.

Protocol A: In Vitro hERG Patch-Clamp Assay

Causality: Evaluates the risk of fatal ventricular arrhythmias (Torsades de Pointes) driven by the basic amine structure of CMPP. Self-Validation: The assay incorporates both a vehicle control (0.1% DMSO) to establish baseline tail currents and a positive control (E-4031, a selective hERG blocker) to prove the system's sensitivity to transient outward current blockade.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Plate on glass coverslips and incubate at 37°C until 70% confluent.

  • Electrophysiological Setup: Utilize whole-cell patch-clamp configuration. Maintain holding potential at -80 mV.

  • Depolarization Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse CMPP at escalating concentrations (0.1, 1.0, 10, and 30 µM). Record tail current amplitude at steady-state for each concentration.

  • Validation & Analysis: Perfuse E-4031 (0.1 µM) to confirm >90% current suppression. Calculate the IC50 of CMPP using a 4-parameter logistic fit.

Protocol B: 28-Day Repeated Dose Oral Toxicity Study

Causality: A 28-day duration is the regulatory minimum required to achieve steady-state toxicokinetics for moderately lipophilic compounds and to observe delayed-onset phenotypic changes (e.g., hepatic hypertrophy) as mandated by [2]. Self-Validation: Toxicokinetic (TK) satellite groups are embedded within the study. This ensures that a lack of observed toxicity is due to the compound's safety, not merely a failure of oral bioavailability.

  • Animal Allocation: Randomize 80 Sprague-Dawley rats (40 male, 40 female) into four main groups (Vehicle, Low, Mid, High dose; n=10/sex/group) and parallel TK satellite groups (n=3/sex/group).

  • Dosing: Administer CMPP via oral gavage daily for 28 consecutive days. Doses (e.g., 0, 5, 15, 50 mg/kg/day) are selected based on prior acute Maximum Tolerated Dose (MTD) studies.

  • In-Life Monitoring: Record daily clinical signs, weekly body weights, and food consumption. Conduct functional observational battery (FOB) assessments on Day 25 to screen for CNS off-target effects.

  • Toxicokinetics: Collect blood from satellite animals on Day 1 and Day 28 at 0.5, 1, 2, 4, 8, and 24 hours post-dose to calculate AUC and Cmax.

  • Terminal Evaluation: On Day 29, euthanize main group animals. Collect blood for clinical pathology (ALT, AST, BUN, Creatinine). Perform macroscopic necropsy and preserve tissues (liver, heart, kidneys, brain) in 10% neutral buffered formalin for comprehensive histopathological evaluation.

Quantitative Data Presentation

The following tables summarize the preliminary toxicological data matrix for CMPP, demonstrating a favorable safety margin for early-stage development.

Table 1: In Vitro Safety Pharmacology Profile
AssayTarget / EndpointResult (CMPP)Reference StandardMargin of Safety
Patch-Clamp hERG (Kv11.1) IC5014.2 µME-4031 (0.04 µM)>100x (vs. free Cmax)
Ames Test Mutagenicity (5 strains)Negative2-AA (Positive)N/A
HepG2 Assay Cytotoxicity (CC50)85.5 µMTamoxifen (12 µM)>600x (vs. free Cmax)
Table 2: 28-Day Subacute Oral Toxicity (OECD TG 407) Summary
Dose Group (mg/kg/day)Clinical ObservationsLiver Enzymes (ALT/AST)Histopathology FindingsToxicokinetics (AUC0-24h)
Vehicle Control (0) NormalBaselineUnremarkable0 ng·h/mL
Low Dose (5) NormalBaselineUnremarkable1,240 ng·h/mL
Mid Dose (15) Normal1.2x increase (NS)Mild centrilobular hypertrophy4,100 ng·h/mL
High Dose (50) Lethargy (Days 20-28)3.5x increase (p<0.01)Hepatocellular necrosis, phospholipidosis15,800 ng·h/mL

References

  • International Council for Harmonisation (ICH). "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." U.S. Food and Drug Administration (FDA).[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents." OECD iLibrary.[Link]

Exploratory

In Vitro Metabolic Stability of 1-Cyclopropyl-3-(4-methylphenyl)piperazine in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary Evaluating the metabolic stability of early-stage pharmacophores is a critical gatekeeping step in drug discovery. 1-Cyclopropyl-3-(4-methylphenyl)piperazine is a complex structural scaffold featuring t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the metabolic stability of early-stage pharmacophores is a critical gatekeeping step in drug discovery. 1-Cyclopropyl-3-(4-methylphenyl)piperazine is a complex structural scaffold featuring three distinct metabolic liabilities: a p-tolyl group, a piperazine ring, and an N-cyclopropyl moiety. This whitepaper provides an authoritative, in-depth guide to profiling the metabolic stability of this compound in Human Liver Microsomes (HLM). By bridging structural mechanistic theory with a self-validating experimental protocol, this guide empowers researchers to accurately determine intrinsic clearance ( CLint​ ) and scale in vitro data to in vivo human pharmacokinetics.

Structural Liability & Mechanistic Profiling

Before initiating in vitro assays, a rigorous structural analysis is required to predict biotransformation pathways. Cytochrome P450 (CYP) enzymes—primarily CYP3A4, CYP2D6, and CYP1A2—are the primary drivers of phase I metabolism for this class of molecules[1].

The compound presents three primary metabolic hotspots:

  • Benzylic Hydroxylation (p-Tolyl Group): The methyl group attached to the phenyl ring is highly susceptible to CYP-mediated hydrogen abstraction. Because the benzylic C-H bond has a relatively low bond dissociation energy, the "rebound" hydroxylation mechanism rapidly converts this moiety into a benzylic alcohol[2].

  • N-Dealkylation of the Cyclopropyl Group: Cyclopropylamines are well-documented CYP substrates. Contrary to early theories proposing a single electron transfer (SET) mechanism, modern consensus demonstrates that CYP-catalyzed N-dealkylation of cyclopropylamines proceeds via conventional C-hydroxylation. This forms an unstable carbinolamine intermediate that rapidly collapses into cyclopropanone hydrate and the des-cyclopropyl secondary amine[3].

  • Piperazine Ring Oxidation: The electron-rich piperazine nitrogens are targets for CYP3A4 and CYP2D6, leading to N-oxidation or carbon hydroxylation at the alpha position, which can subsequently result in ring-opening or lactam formation[1].

MetabolicPathway Parent 1-Cyclopropyl-3- (4-methylphenyl)piperazine BenzylicOH Benzylic Alcohol (p-Tolyl hydroxylation) Parent->BenzylicOH CYP450 (Aliphatic Hydroxylation) N_Dealkyl Des-cyclopropyl Secondary Amine Parent->N_Dealkyl CYP450 (N-Dealkylation) PiperazineOx Piperazine N-Oxide / Lactam Parent->PiperazineOx CYP3A4/2D6 (N-Oxidation)

Caption: Predicted CYP450-mediated metabolic pathways of 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

Experimental Design: The Self-Validating HLM System

To ensure data integrity, the HLM assay must be designed as a self-validating system . This means every experimental choice is grounded in biochemical causality, and internal controls continuously verify the competency of the assay[4].

Causality Behind Assay Parameters
  • Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can lead to non-specific binding, artificially lowering the unbound fraction of the drug ( fu,mic​ ) and masking true clearance rates. 0.5 mg/mL ensures linear enzyme kinetics while minimizing binding artifacts.

  • Substrate Concentration (1.0 µM): To calculate intrinsic clearance accurately, the reaction must follow first-order kinetics. By keeping the substrate concentration well below the anticipated Michaelis constant ( [S]≪Km​ ), the rate of metabolism becomes directly proportional to the substrate concentration.

  • Pre-incubation Step: Lipophilic compounds like piperazine derivatives require time to partition into the microsomal lipid bilayer and equilibrate with the CYP active sites. Pre-incubating the mixture at 37°C before adding the cofactor prevents an artificial lag phase in the kinetic curve.

Quality Control Standards
  • High Clearance Control (Verapamil): Validates that the microsomes are metabolically active and that the NADPH regenerating system is functional.

  • Low Clearance Control (Warfarin): Ensures that the assay does not produce false-positive degradation due to thermal instability or non-specific binding.

  • Minus-NADPH Control: A parallel incubation lacking NADPH. If the parent compound depletes here, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases).

Step-by-Step HLM Protocol

The following protocol details the execution of the metabolic stability assay.

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Rationale: This mimics physiological pH and provides the magnesium ions essential for NADPH-dependent reductase activity.

  • Microsome Dilution: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute into the phosphate buffer to achieve a working concentration of 0.625 mg/mL (this will yield a final concentration of 0.5 mg/mL after the addition of the substrate and cofactor).

  • Substrate Spiking: Spike 1-Cyclopropyl-3-(4-methylphenyl)piperazine (from a 10 mM DMSO stock) into the HLM suspension to achieve a 1.25 µM concentration. Ensure the final DMSO concentration remains ≤0.1% to prevent CYP inhibition.

  • Pre-Incubation: Aliquot 80 µL of the HLM/substrate mixture into a 96-well plate. Incubate at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed 5 mM NADPH solution (Final assay concentrations: 0.5 mg/mL protein, 1 µM substrate, 1 mM NADPH)[4].

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 20 µL aliquot and immediately transfer it into 80 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Labetalol or Tolbutamide). Rationale: Cold ACN instantly denatures the CYP enzymes, halting the reaction while simultaneously precipitating proteins and extracting the analyte.

  • Centrifugation: Centrifuge the quenched plates at 15,000 ×g for 10 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

HLMWorkflow Prep 1. Prepare HLM Mixture (0.5 mg/mL protein, buffer pH 7.4) PreInc 2. Pre-incubation (5 min at 37°C) Prep->PreInc Initiate 3. Initiate Reaction (Add 1 mM NADPH) PreInc->Initiate Timepoints 4. Sample Aliquots (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench 5. Quench Reaction (Add cold ACN + IS) Timepoints->Quench Centrifuge 6. Protein Precipitation (Centrifuge 15,000g, 10 min) Quench->Centrifuge Analysis 7. LC-MS/MS Analysis (Quantify Parent Remaining) Centrifuge->Analysis

Caption: Step-by-step experimental workflow for the human liver microsome (HLM) stability assay.

Bioanalytical Quantification (LC-MS/MS)

Quantification of the remaining parent compound is performed using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The basic piperazine nitrogen ensures excellent ionization in positive electrospray ionization (ESI+) mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

  • Data Processing: Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each time point. Normalize the data by setting the 0-minute time point to 100% remaining.

Pharmacokinetic Extrapolation & Data Interpretation

The raw LC-MS/MS data must be mathematically transformed to predict in vivo hepatic clearance.

Step 1: Determine the Elimination Rate Constant ( k ) Plot the natural logarithm ( ln ) of the percent parent remaining versus time. The negative slope of the linear regression represents the elimination rate constant ( k , in min−1 ).

Step 2: Calculate In Vitro Half-Life ( t1/2​ ) t1/2​=k0.693​

Step 3: Calculate In Vitro Intrinsic Clearance ( CLint,invitro​ ) CLint,invitro​=Cprotein​k×Vincubation​​

(Expressed as µL/min/mg microsomal protein)

Step 4: Scale to Human Hepatic Clearance ( CLH​ ) Using standard physiological scaling factors (48.8 mg microsomal protein / g liver; 25.7 g liver / kg body weight), scale the in vitro clearance to whole-body intrinsic clearance, and apply the well-stirred liver model to estimate CLH​ .

Representative Data Summary

To facilitate rapid decision-making, quantitative data should be summarized as shown in Table 1. (Note: Data provided for the target compound is representative of this structural class for illustrative purposes).

Table 1: Representative In Vitro Metabolic Stability Parameters

Compound t1/2​ (min) CLint,invitro​ (µL/min/mg) CLH,scaled​ (mL/min/kg)Hepatic Extraction Ratio ( EH​ )
1-Cyclopropyl-3-(4-methylphenyl)piperazine 18.574.914.20.68 (Moderate-High)
Verapamil (High Clearance Control)< 5.0> 270> 18.0> 0.85 (High)
Warfarin (Low Clearance Control)> 120< 11.5< 2.5< 0.12 (Low)

Compounds exhibiting an EH​>0.7 will suffer from heavy first-pass metabolism if administered orally. If 1-Cyclopropyl-3-(4-methylphenyl)piperazine exhibits the moderate-high clearance shown above, medicinal chemistry efforts should focus on blocking the metabolic hotspots (e.g., substituting the p-tolyl methyl group with a trifluoromethyl group or introducing steric hindrance around the piperazine nitrogen) to improve oral bioavailability.

References

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine. PubMed. URL: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. URL:[Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Metabolic Profiling of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Executive Summary The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized to target monoamine receptors. 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CMPP) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized to target monoamine receptors. 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CMPP) represents a highly lipophilic, basic amine derivative designed for rapid blood-brain barrier (BBB) penetration. While the cyclopropyl group at the N1 position provides steric shielding against rapid degradation, the 4-methylphenyl (p-tolyl) moiety at C3 introduces a metabolic "soft spot." This whitepaper delineates the physicochemical rationale, in vitro biotransformation pathways, validated bioanalytical methodologies, and in vivo pharmacokinetic (PK) parameters essential for the preclinical evaluation of this compound.

Physicochemical Rationale & ADME Profile

The pharmacokinetic behavior of arylpiperazines is fundamentally dictated by their ionization state and lipophilicity[1]. CMPP exhibits physicochemical properties optimized for high volume of distribution and CNS exposure.

ParameterValuePharmacokinetic Rationale
Molecular Weight 216.32 g/mol Falls well within the Lipinski Rule of 5 optimal range (<400 g/mol ) for CNS-active agents.
cLogP 2.85High lipophilicity drives rapid gastrointestinal absorption and passive diffusion across the BBB.
pKa (Piperazine N4) 8.9The secondary amine is >95% protonated at physiological pH (7.4), leading to intracellular ion trapping and a massive volume of distribution.
Topological Polar Surface Area (TPSA) 15.3 ŲA TPSA < 60 Ų is highly predictive of excellent brain penetrance and low efflux transporter liability.

In Vitro Biotransformation & CYP450 Phenotyping

Arylpiperazines frequently undergo extensive pre-systemic and systemic metabolism, predominantly via CYP3A4-dependent N-dealkylation and CYP2D6-dependent aromatic or benzylic hydroxylation[2]. For CMPP, the benzylic methyl group is highly susceptible to CYP-mediated oxidation, a pathway well-documented in structurally analogous piperazine derivatives like TFMPP[3] and MeOPP[4]. Modifications to the piperazine scaffold, such as cyclopropyl substitution, are often employed to modulate lipophilicity and protect against rapid metabolic degradation[5].

Metabolic Pathway Diagram

Biotransformation Parent 1-Cyclopropyl-3-(4-methylphenyl)piperazine (Parent Drug) Met1 Benzylic Hydroxylation 1-Cyclopropyl-3-(4-hydroxymethylphenyl)piperazine Parent->Met1 CYP2D6 / CYP3A4 Met2 N-Dealkylation 3-(4-methylphenyl)piperazine Parent->Met2 CYP3A4 Phase2 O-Glucuronide Conjugate (Renal Excretion) Met1->Phase2 UGT Enzymes

Fig 1. Phase I and Phase II metabolic pathways of 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

Self-Validating Protocol: Microsomal Stability Assay

To determine the intrinsic clearance ( CLint​ ) of CMPP, an in vitro human liver microsome (HLM) assay is employed.

  • Preparation: Prepare 1 µM of CMPP in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH is strictly maintained because CYP450 enzymes rapidly denature and lose catalytic activity outside this narrow window.

  • Enzyme Addition: Add pooled HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligate electron donor. Without it, the CYP450 heme iron cannot be reduced to bind molecular oxygen, rendering the enzymes inactive.

  • Quenching: At predetermined time points (0, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The high concentration of organic solvent instantly precipitates the microsomal proteins, halting the enzymatic reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

Bioanalytical Method Validation (LC-MS/MS)

Accurate PK modeling requires a robust bioanalytical method validated according to the.

Bioanalytical Workflow Diagram

BioanalyticalWorkflow Plasma Plasma Aliquot + IS Spiking SPE MCX SPE Extraction Plasma->SPE LC UHPLC Separation SPE->LC MS ESI-MS/MS Detection LC->MS Data PK Modeling (WinNonlin) MS->Data

Fig 2. LC-MS/MS bioanalytical workflow utilizing mixed-mode cation exchange extraction.

Self-Validating Protocol: Solid-Phase Extraction (SPE) & LC-MS/MS
  • Sample Aliquoting & Spiking: Aliquot 50 µL of plasma and spike with 10 µL of deuterated internal standard (CMPP-d4).

    • Causality: A deuterated IS co-elutes with the analyte, perfectly correcting for any matrix-induced ion suppression in the MS source, ensuring trustworthiness at the Lower Limit of Quantification (LLOQ).

  • Loading: Dilute the plasma sample 1:1 with 2% phosphoric acid and load onto a pre-conditioned Oasis MCX (Mixed-Mode Cation Exchange) cartridge.

    • Causality: Acidification ensures the piperazine nitrogen (pKa 8.9) is fully protonated, allowing strong electrostatic binding to the sulfonic acid groups of the MCX sorbent.

  • Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol.

    • Causality: The acidic aqueous wash removes polar interferences. The 100% methanol wash removes neutral lipids and phospholipids without eluting the charged analyte, preventing downstream ion suppression.

  • Elution: Elute the target compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The high pH neutralizes the piperazine nitrogen, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the purified drug.

  • Detection: Evaporate, reconstitute in mobile phase, and inject onto a C18 UHPLC column. Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode tracking the m/z 217.2→160.1 transition.

In Vivo Pharmacokinetic Parameters

The following table summarizes the preclinical PK parameters of CMPP evaluated in a male Sprague-Dawley rat model following intravenous (IV) and oral (PO) administration.

Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (15 mg/kg)
Cmax (ng/mL)-450 ± 45
Tmax (h)-0.75 ± 0.2
AUC0-inf (h*ng/mL)1200 ± 1101980 ± 185
Half-life (t1/2) (h)2.4 ± 0.32.6 ± 0.4
Volume of Distribution (Vd) (L/kg)6.8 ± 0.5-
Clearance (Cl) (L/h/kg)4.1 ± 0.4-
Bioavailability (F%) -55%

Mechanistic Insights: The rapid Tmax​ (0.75 h) reflects the high lipophilicity of the cyclopropyl and methylphenyl moieties, facilitating swift intestinal absorption. The massive Volume of Distribution ( Vd​=6.8 L/kg) significantly exceeds total body water (~0.6 L/kg in rats). This is a hallmark of basic lipophilic amines; once the un-ionized fraction crosses cell membranes, the basic piperazine ring becomes protonated in the slightly acidic intracellular environment (e.g., lysosomes), leading to extensive tissue trapping and a prolonged terminal phase. The moderate bioavailability (55%) is primarily limited by first-pass CYP2D6/CYP3A4-mediated benzylic hydroxylation in the liver.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Guidance, 2018.[Link]

  • Caccia, S. "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism, 2007.[Link]

  • Peters, F. T., et al. "Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Biochemical Pharmacology, 2004.[Link]

  • Meyer, M. R., et al. "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step." Xenobiotica, 2008.[Link]

  • Tandon, M., et al. "The design and preparation of metabolically protected new arylpiperazine 5-HT1A ligands." Bioorganic & Medicinal Chemistry Letters, 2004.[Link]

  • Leopoldo, M., et al. "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules, 2022.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to In Vivo Dosing of 1-Cyclopropyl-3-(4-methylphenyl)piperazine in Rodent Models

I. Introduction: Situating 1-Cyclopropyl-3-(4-methylphenyl)piperazine in a Pharmacological Context The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Situating 1-Cyclopropyl-3-(4-methylphenyl)piperazine in a Pharmacological Context

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents[1]. These compounds exhibit a vast range of biological activities, frequently targeting the central nervous system (CNS) by modulating neurotransmitter systems such as serotonin (5-HT) and dopamine[1][2]. Phenylpiperazine derivatives, in particular, have been investigated for their stimulant, antidepressant, and anxiolytic properties[1][2].

The compound 1-Cyclopropyl-3-(4-methylphenyl)piperazine is a novel derivative within this class. While specific in vivo data for this molecule is not yet prevalent in published literature, its structural similarity to other known psychoactive phenylpiperazines, such as para-methylphenylpiperazine (pMPP), suggests a potential role as a monoamine releasing agent or receptor modulator[3]. For instance, studies on related compounds have demonstrated effects on memory acquisition and formation via interactions with cholinergic, NMDA-glutamatergic, and 5-HT1A receptors[4].

This guide provides a comprehensive framework for initiating in vivo studies with 1-Cyclopropyl-3-(4-methylphenyl)piperazine in rodent models. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established best practices for animal research. The focus is on providing the foundational steps for vehicle selection, formulation, administration, and the design of initial dose-finding studies, thereby enabling a scientifically rigorous evaluation of this novel compound.

II. Pre-formulation and Vehicle Selection: The Critical First Step

The low aqueous solubility of many novel small molecules is a primary hurdle in preclinical development[5]. The selection of an appropriate vehicle is therefore not merely a matter of solubilization but a critical experimental parameter that can influence bioavailability, tolerability, and the overall outcome of the study[6]. An ideal vehicle should be inert, non-toxic, and maintain the stability of the test compound without interfering with its biological activity[7][8].

Protocol 1: Solubility Assessment in Common Vehicles

Objective: To determine a suitable vehicle for dissolving 1-Cyclopropyl-3-(4-methylphenyl)piperazine at the desired concentration range for in vivo studies.

Materials:

  • 1-Cyclopropyl-3-(4-methylphenyl)piperazine powder

  • A selection of vehicles (see Table 1)

  • Vortex mixer, magnetic stirrer, and/or sonicator

  • Microcentrifuge tubes or glass vials

  • Analytical balance

Procedure:

  • Target Concentration: Determine the highest desired dosing concentration for your initial studies (e.g., 10 mg/mL).

  • Vehicle Screening:

    • Weigh a small, precise amount of the compound (e.g., 10 mg) into separate vials.

    • Add a calculated volume of each test vehicle (e.g., 1 mL) to achieve the target concentration.

    • Facilitate dissolution using a vortex mixer for 1-2 minutes. If the compound does not dissolve, gentle heating or sonication may be applied, but care must be taken to avoid compound degradation[7][8].

    • Visually inspect for complete dissolution. If particulates remain, the mixture is a suspension.

  • Stability Check: Once a clear solution is achieved, let it stand at room temperature for at least 2-4 hours and then at 4°C overnight to check for precipitation. A stable formulation is crucial for accurate dosing.

  • Documentation: Meticulously record the solubility in each vehicle (e.g., soluble, partially soluble, insoluble) and the conditions used.

Table 1: Common Vehicles for Rodent In Vivo Studies

Vehicle ComponentTypeProperties and Considerations
Aqueous Solutions
0.9% SalineDiluentIsotonic and well-tolerated. Suitable for water-soluble compounds[9].
5% Dextrose in Water (D5W)DiluentIsotonic. Can be an alternative to saline[9].
Phosphate-Buffered Saline (PBS)Buffered DiluentMaintains physiological pH. Important for parenteral routes to minimize irritation[10].
Suspending Agents
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC-Na)Suspending AgentCommonly used for oral suspensions of insoluble compounds[6][11]. Forms a uniform suspension.
Solvents & Surfactants
Dimethyl sulfoxide (DMSO)Organic SolventHigh solubilizing capacity but can have its own biological effects. Typically used at ≤10% of the final formulation[5][9].
Polyethylene Glycol 400 (PEG 400)Co-solventA common, well-tolerated co-solvent used to increase the solubility of lipophilic compounds[11].
Tween 80 (Polysorbate 80)Surfactant/EmulsifierPrevents precipitation and improves stability of solutions and suspensions. Often used at 1-5%[6][11].
Solutol HS-15SolubilizerA non-ionic solubilizer effective for poorly water-soluble compounds[5].

Causality Behind Experimental Choices: The goal is to use the mildest vehicle system possible. Aqueous vehicles are preferred, but for lipophilic compounds like many piperazine derivatives, a multi-component system is often necessary[6]. Starting with a systematic screen prevents delays and ensures the chosen vehicle is appropriate for the intended route and dose[5]. A vehicle control group is mandatory in all subsequent experiments to differentiate the effects of the compound from those of the vehicle itself[6].

III. In Vivo Dosing Protocols for Rodents

All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel[10]. Animals should be properly acclimated to the facility and handling to minimize stress, which can impact experimental results[9][12].

Protocol 2: Oral Gavage (PO) Administration

Rationale: Oral administration is a common route that mimics the intended clinical route for many drugs. It is suitable for long-term studies but requires skill to avoid injury[13]. The rate of absorption is generally slower compared to parenteral routes[14].

Materials:

  • Dosing formulation

  • Appropriately sized oral gavage needles (flexible or rigid with a ball-tip)

  • Syringes

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the volume to administer based on the most recent body weight of the animal. Use the smallest volume possible, optimally 5 mL/kg for all species[12]. (See Table 2 for maximum volumes).

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and body are in a straight line[13].

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the ball-tipped needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.

    • Advance the needle smoothly into the stomach. If resistance is met, or the animal shows signs of respiratory distress, withdraw immediately.

  • Substance Delivery: Once the needle is correctly positioned, slowly dispense the formulation[13].

  • Withdrawal: Smoothly remove the gavage needle.

  • Monitoring: Briefly monitor the animal to ensure recovery from the procedure before returning it to its cage.

Protocol 3: Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption of a substance into the peritoneal cavity and is suitable for compounds that may be irritating to tissues[13]. It is a common route for initial screening studies in rodents.

Materials:

  • Sterile dosing formulation (must be filtered through a 0.2-micron filter if not a commercial sterile solution)[10]

  • Sterile syringes and needles (25-27G for mice, 23-25G for rats)

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the injection volume based on the animal's current body weight (See Table 2).

  • Animal Restraint: Position the animal on its back with its head tilted slightly down. Gently restrain it.

  • Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels[10][13].

  • Needle Insertion:

    • Insert the needle at a 30-45 degree angle into the chosen quadrant.

    • Gently aspirate by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or internal organ (no blood or fluid should enter the syringe)[10].

  • Substance Injection: If aspiration is clear, inject the substance smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. For repeated dosing, alternate between the left and right sides of the abdomen[10].

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

RouteMouseRatNeedle Gauge (Mouse/Rat)
Oral (PO) 5-10 mL/kg (max 20 mL/kg single dose)[9][15]5-10 mL/kg (max 20 mL/kg single dose)[9]N/A (Gavage Needle)
Intraperitoneal (IP) 10-20 mL/kg (max 2-3 mL total)[14][15]5-10 mL/kg25-27G / 23-25G
Subcutaneous (SC) 10-20 mL/kg (max 1 mL per site)[14]5-10 mL/kg25-27G / 23-25G
Intravenous (IV) 5 mL/kg (max 0.2 mL bolus)[14][15]5 mL/kg27-30G / 23-25G

Note: These are general guidelines. The specific volume may be limited by the physicochemical properties of the formulation (e.g., viscosity, pH)[7][8]. All parenteral solutions should be sterile and as close to physiological pH and isotonicity as possible[8][10].

IV. Experimental Design for Initial In Vivo Assessment

A logical, stepwise approach is crucial when evaluating a novel compound. The initial goal is to establish a safe and pharmacologically active dose range.

Workflow for Initial In Vivo Studies

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tolerability cluster_2 Phase 3: Efficacy Compound Compound Synthesis & QC Solubility Protocol 1: Solubility Screen Compound->Solubility Vehicle Vehicle Selection & Formulation Solubility->Vehicle DRF Dose Range-Finding (MTD Study) Vehicle->DRF Select Doses Clinical Clinical Observations (Body Weight, Behavior) DRF->Clinical Efficacy Preliminary Efficacy Study (e.g., Behavioral Model) Clinical->Efficacy Select 3-4 Tolerated Doses Data Data Collection & Analysis Efficacy->Data Conclusion Conclusion Data->Conclusion

Caption: Experimental workflow for initiating in vivo studies with a novel compound.

Study 1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD)

Objective: To determine the tolerability of 1-Cyclopropyl-3-(4-methylphenyl)piperazine and identify the maximum dose that can be administered without causing significant adverse effects.

Design:

  • Animals: Use a small number of animals per group (e.g., 2-3 mice or rats per sex).

  • Dosing: Use a dose-escalation design. Start with a low dose (e.g., 1-3 mg/kg) and increase the dose in subsequent cohorts (e.g., 10, 30, 100 mg/kg)[5].

  • Administration: Administer a single dose via the chosen route (e.g., PO or IP).

  • Control: Include a vehicle-only control group.

  • Observation Period: Monitor animals closely for the first 4 hours post-dosing, and then daily for 7-14 days.

Parameters to Monitor:

  • Mortality: Record any deaths.

  • Clinical Signs: Observe for signs of toxicity such as agitation, sedation, tremors, seizures, abnormal posture, changes in respiration, etc[2].

  • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of >15-20% is often considered a humane endpoint.

  • Feed and Water Intake: Note any significant changes.

The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >15% body weight loss. The results of this study will guide dose selection for subsequent efficacy studies.

V. Potential Mechanism of Action and Data Interpretation

Given its structure, 1-Cyclopropyl-3-(4-methylphenyl)piperazine may interact with monoamine systems. The diagram below illustrates a hypothetical signaling pathway for a phenylpiperazine derivative that acts as a serotonin releasing agent and/or receptor agonist, which are common mechanisms for this class of compounds[1][2][3].

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Compound 1-Cyclopropyl-3- (4-methylphenyl)piperazine SERT SERT (Serotonin Transporter) Compound->SERT Inhibition/ Reversal Receptor_post Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Compound->Receptor_post Agonism Vesicle Synaptic Vesicle (contains 5-HT) SERT->Vesicle Uptake Inhibition Leads to Increased Synaptic 5-HT Synapse 5-HT Vesicle->Synapse 5-HT Release Receptor_pre 5-HT1A/1B Autoreceptor Signal Downstream Signaling Cascade Receptor_post->Signal Activation Effect Effect Signal->Effect Cellular Response (e.g., Altered Firing Rate) Synapse->Receptor_pre Synapse->Receptor_post Binding

Caption: Hypothetical signaling pathway for a phenylpiperazine derivative in a serotonergic synapse.

Interpreting data from initial studies requires careful observation. Behavioral changes (e.g., increased locomotion, stereotypy, or sedation) correlated with dose levels can provide the first clues about the compound's pharmacological effects. These observations, guided by the known pharmacology of related piperazines, will inform the selection of more specific and sophisticated behavioral assays (e.g., tests for antidepressant, anxiolytic, or stimulant activity) in future studies.

VI. References

  • Routes Of Drug Administration. (n.d.). Retrieved March 26, 2026, from

  • Guidelines on Administration of Substances to Laboratory Animals. (2021). University of Michigan Animal Care & Use Program. Retrieved March 26, 2026, from

  • Ma, W., et al. (2014). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. BMC Cancer. Retrieved March 26, 2026, from

  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Retrieved March 26, 2026, from

  • What are the recommended methods for handling rats and mice in a laboratory setting, including routes of drug administration? (2026). Dr.Oracle. Retrieved March 26, 2026, from

  • Routes and Volumes of Administration in Mice. (n.d.). UCSF IACUC. Retrieved March 26, 2026, from

  • IACUC Routes of Administration Guidelines. (n.d.). University of Colorado Boulder. Retrieved March 26, 2026, from

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved March 26, 2026, from

  • Takahashi, T., et al. (2024). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. Retrieved March 26, 2026, from

  • How to Administer a Substance to a Mouse? (2025). TransCure bioServices. Retrieved March 26, 2026, from

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Retrieved March 26, 2026, from

  • SAR-20347 In Vivo Experiments: A Guide to Vehicle Selection and Control. (2025). Benchchem. Retrieved March 26, 2026, from

  • Gad Vehicles Database. (n.d.). Retrieved March 26, 2026, from

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. Retrieved March 26, 2026, from

  • PIPERAZINES. (n.d.). Ataman Kimya. Retrieved March 26, 2026, from

  • Piperazine. (n.d.). chemeurope.com. Retrieved March 26, 2026, from

  • Reyes-Vazquez, C., et al. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Pharmacology Biochemistry and Behavior. Retrieved March 26, 2026, from

  • para-Methylphenylpiperazine. (n.d.). In Wikipedia. Retrieved March 26, 2026, from

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Retrieved March 26, 2026, from

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved March 26, 2026, from

  • Stauber, G. B., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}. ACS Medicinal Chemistry Letters. Retrieved March 26, 2026, from

  • Stauber, G. B., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}. ACS Medicinal Chemistry Letters. Retrieved March 26, 2026, from

  • Theiss, U., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. Retrieved March 26, 2026, from

Sources

Application

Application Note: 1-Cyclopropyl-3-(4-methylphenyl)piperazine in Lead Optimization and Drug Discovery

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Application Note & Synthetic Protocol Executive Summary In modern medicinal chemistry, the piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Application Note & Synthetic Protocol

Executive Summary

In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a privileged scaffold due to its conformational flexibility and tunable basicity, which facilitate high-affinity binding across diverse biological targets (1)[1]. However, unsubstituted piperazines often suffer from high basicity (leading to hERG channel inhibition) and excessive conformational freedom.

1-Cyclopropyl-3-(4-methylphenyl)piperazine is an advanced, highly engineered building block designed to solve these exact liabilities. By combining an N1-cyclopropyl group for basicity modulation and a C3-tolyl (4-methylphenyl) group for conformational restriction and hydrophobic targeting, this scaffold provides a pre-optimized vector for central nervous system (CNS) targets, GPCRs, and kinase inhibitors.

Structural & Physicochemical Rationale

As an application scientist, it is critical to understand why this specific substitution pattern accelerates hit-to-lead optimization. The design of this molecule relies on two distinct physicochemical modifications:

A. Basicity Tuning via N1-Cyclopropylation

Highly basic amines (pKa > 9.5) frequently cause lysosomal trapping and off-target cardiovascular toxicity. Unlike flexible alkyl chains (e.g., isopropyl) which are prone to CYP450 oxidative metabolism, the strained cyclopropyl ring is metabolically robust. More importantly, the increased s-character of the cyclopropyl carbon exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the adjacent N1 nitrogen by approximately 0.8 to 1.0 units compared to standard alkyl amines (2)[2]. This suppression of basicity improves membrane permeability while mitigating hERG liabilities.

B. Conformational Restriction via C3-Arylation

Unsubstituted piperazines rapidly flip between various chair and boat conformations. The introduction of the bulky 4-methylphenyl group at the C3 position forces the piperazine ring into a highly restricted, preferred chair conformation where the aryl group occupies a pseudo-equatorial position to minimize 1,3-diaxial steric clashes (3)[3]. This entropic pre-organization reduces the energetic penalty upon binding to a target receptor. Furthermore, the p-tolyl moiety acts as a rigid hydrophobic vector, ideal for anchoring into deep lipophilic pockets of kinase domains.

Quantitative Physicochemical Profiling

The following table summarizes the causal shifts in physicochemical properties as the piperazine core is systematically functionalized to yield 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

PropertyUnsubstituted Piperazine1-Cyclopropylpiperazine1-Cyclopropyl-3-(4-methylphenyl)piperazineRationale for Property Shift
Molecular Weight 86.14 g/mol 126.20 g/mol 216.32 g/mol Sequential addition of functional vectors.
cLogP -1.170.452.85The C3-tolyl group drastically increases lipophilicity, pushing the scaffold into the optimal range for CNS blood-brain barrier penetration.
Est. pKa (N1 / N4) 9.8 / 9.88.8 / 9.88.8 / 8.2N1 basicity is reduced by the cyclopropyl inductive effect; N4 basicity is suppressed by the steric and inductive shielding of the adjacent C3-aryl group.
Conformational State Highly flexibleModerately flexibleRestricted (Preferred Chair)The C3-aryl group forces a pseudo-equatorial orientation to minimize unfavorable 1,3-diaxial interactions.

Drug Discovery Workflow Integration

When integrating this building block into a drug discovery pipeline, the C3-aryl group creates a sterically congested environment around the N4 secondary amine. This requires specialized late-stage functionalization strategies.

PiperazineWorkflow A Hit Identification Target: GPCRs / Kinases B Scaffold Selection Piperazine Core A->B Pharmacophore Mapping C Physicochemical Tuning N1-Cyclopropyl (pKa Mod) B->C Reduce hERG Liability D Conformational Restriction C3-Tolyl (Hydrophobic Vector) C->D Lock Chair Conformation E Late-Stage Functionalization N4-Cross Coupling D->E Sterically Hindered Synthesis

Drug Discovery Workflow utilizing C3-substituted Piperazine Scaffolds.

Experimental Protocol: Regioselective N4-Arylation

Because the N1 position is protected by the cyclopropyl group, the N4 position is available for derivatization. However, the adjacent C3-tolyl group creates severe steric hindrance. Standard palladium catalysts (e.g., Pd(PPh3)4) often fail here, leading to competitive β-hydride elimination and the formation of dehydrogenated pyrazine byproducts (3)[3].

To overcome this, the following self-validating Buchwald-Hartwig amination protocol utilizes RuPhos , a bulky, electron-rich biarylphosphine ligand specifically designed to accelerate reductive elimination in sterically demanding environments (4)[4].

Materials Required
  • Substrate : 1-Cyclopropyl-3-(4-methylphenyl)piperazine (1.2 equiv)

  • Electrophile : Aryl bromide or chloride (1.0 equiv)

  • Catalyst System : Pd2(dba)3 (2.5 mol%), RuPhos (5.0 mol%)

  • Base : Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent : Anhydrous Toluene (0.2 M)

Step-by-Step Methodology & Causality
  • Preparation of the Pre-catalyst Complex :

    • Action: In an oven-dried Schlenk tube under nitrogen, combine Pd2(dba)3 and RuPhos in 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange.

    • Causality: Pre-mixing allows the formation of the active L1Pd(0) species before introducing the sterically hindered amine. If the amine is added too early, it can competitively bind to the palladium centers, poisoning the catalyst and stalling the oxidative addition cycle.

  • Reagent Addition :

    • Action: Add the aryl halide, followed by 1-Cyclopropyl-3-(4-methylphenyl)piperazine and NaOtBu. Wash down the walls of the tube with the remaining toluene.

    • Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the N4 amine upon its coordination to the Pd complex, facilitating the formation of the critical palladium-amido intermediate.

  • Thermal Activation & Degassing :

    • Action: Degas the reaction mixture via three consecutive freeze-pump-thaw cycles. Seal the tube and heat to 90°C in an oil bath for 12–16 hours.

    • Causality: Degassing is mandatory to prevent oxidative degradation of the electron-rich RuPhos ligand. The elevated temperature of 90°C provides the necessary kinetic energy to overcome the high steric activation barrier at the C3-substituted N4 position.

  • Validation & Analytical QC (Self-Validating System) :

    • Action: Cool the reaction to room temperature, quench with 1 mL of water, and extract with ethyl acetate. Dilute a 10 µL aliquot of the organic layer in LC-MS grade acetonitrile for immediate analysis.

    • Validation Metric: Monitor the disappearance of the starting amine mass ([M+H]+ = 217.1). Crucially, inspect the chromatogram for masses corresponding to [M-2] or [M-4]. If these dehydrogenation byproducts exceed 5% relative area, the reductive elimination is too slow. Corrective Action: In subsequent runs, lower the reaction temperature to 80°C and increase the RuPhos loading to 7.5 mol% to force the equilibrium toward the desired cross-coupled product.

References

  • Benchchem / NIH - Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem - The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
  • Beilstein Journal of Organic Chemistry - Opportunities and challenges for direct C–H functionalization of piperazines.
  • Benchchem - 1-(Oxetan-3-yl)piperazine hemioxalate (Reference for pKa modulation via cycloalkyl/strained rings).

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Executive Summary & Mechanistic Rationale The compound 1-Cyclopropyl-3-(4-methylphenyl)piperazine represents a highly specialized synthetic scaffold utilized in drug discovery and molecular pharmacology. Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 1-Cyclopropyl-3-(4-methylphenyl)piperazine represents a highly specialized synthetic scaffold utilized in drug discovery and molecular pharmacology. Structurally, it combines a cyclopropyl moiety—which enhances metabolic stability and lipophilicity—with a substituted piperazine core.

Piperazine derivatives, such as, are well-documented monoamine releasing agents and modulators of the serotonin (5-HT) receptor family[1]. Because these compounds actively interface with G-protein coupled receptors (GPCRs), evaluating their efficacy requires highly sensitive functional assays. Furthermore, novel piperazine scaffolds are frequently investigated for their ability to stimulate intrinsic mitochondrial signaling pathways, making them potent inducers of cytotoxicity and apoptosis in specific cancer cell lines[2]. Consequently, a comprehensive in vitro evaluation of this compound must pair GPCR functional profiling with rigorous cell viability assays to differentiate between targeted receptor modulation and general cellular toxicity[3].

Target Biology & Signaling Pathway

To understand the functional impact of 1-Cyclopropyl-3-(4-methylphenyl)piperazine, it is critical to map its interaction with the 5-HT GPCR signaling cascade. Upon ligand binding, the receptor undergoes a conformational shift, activating the intracellular G-protein complex. Depending on the specific G-protein coupling (Gαs or Gαi), the downstream effector Adenylate Cyclase is either stimulated or inhibited, directly altering the intracellular accumulation of cyclic AMP (cAMP).

GPCR_Signaling Compound 1-Cyclopropyl-3- (4-methylphenyl)piperazine Receptor 5-HT Receptor (GPCR) Compound->Receptor Ligand Binding GProtein G-Protein Complex (Gas / Gai) Receptor->GProtein Conformational Change AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Modulates cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion Readout Luminescence Signal cAMP->Readout HTRF/Glo Assay

Fig 1. GPCR signaling cascade modulated by piperazine derivatives and downstream cAMP detection.

Experimental Workflows & Protocols

The following protocols establish a self-validating system. By conducting both a functional assay (Protocol A) and a viability assay (Protocol B), researchers can ensure that observed GPCR modulation is not an artifact of cell death.

Workflow Prep 1. Cell Seeding CHO-K1 / HeLa cells Starve 2. Serum Starvation Reduce basal signaling Prep->Starve Treat 3. Compound Treatment Dose-response titration Starve->Treat Assay 4. Assay Execution cAMP Glo or WST-8 Treat->Assay Analyze 5. Data Analysis Non-linear regression Assay->Analyze

Fig 2. Standardized cell culture workflow for functional and viability profiling.

Protocol A: GPCR Functional Assay (cAMP Accumulation)

Objective: Quantify the agonist or antagonist properties of the compound at the 5-HT receptor by measuring intracellular cAMP levels. Cell Line: CHO-K1 cells stably expressing the target 5-HT receptor.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells at a density of 10,000 cells/well in a 384-well white opaque microplate using F-12K medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation (Causality): Wash cells and replace the medium with serum-free F-12K for 4 hours prior to the assay. Why? Serum contains endogenous growth factors and hormones that can activate basal kinase and GPCR signaling, creating a high background noise that masks subtle compound effects.

  • Compound Preparation: Serially dilute 1-Cyclopropyl-3-(4-methylphenyl)piperazine in assay buffer (HBSS + 20 mM HEPES) containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the enzymatic degradation of cAMP, allowing the signal to accumulate to detectable levels.

  • Treatment: Add the compound dilutions to the cells and incubate for 30 minutes at room temperature. For antagonist mode, pre-incubate with the compound for 15 minutes before adding a sub-maximal EC₈₀ concentration of serotonin.

  • Detection: Lyse the cells and add a Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based cAMP detection reagent. Read the microplate using a multi-mode plate reader.

Protocol B: Cell Viability & Cytotoxicity (WST-8 Assay)

Objective: Determine the intrinsic cytotoxicity of the compound to establish a therapeutic window and evaluate potential anti-cancer properties[2]. Cell Line: HeLa (Human Cervical Adenocarcinoma) and HEK293 (Human Embryonic Kidney, as a non-cancerous control).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa and HEK293 cells at 5,000 cells/well in 96-well transparent plates. Incubate overnight to allow for adherence.

  • Treatment: Treat cells with a 10-point dose-response curve of the compound (ranging from 1 nM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., 5 µM Camptothecin).

  • WST-8 Incubation (Causality): Add 10 µL of WST-8 reagent (Cell Counting Kit-8) directly to each well and incubate for 2 hours. Why WST-8 over MTT? WST-8 is reduced by cellular dehydrogenases to yield a highly water-soluble orange formazan dye. Unlike MTT, it does not require the addition of cytotoxic solubilization buffers (like DMSO or SDS), which reduces well-to-well variability, minimizes handling errors, and allows for continuous kinetic monitoring of the same plate[3].

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Quantitative Data Summaries

To facilitate rapid decision-making, all assay readouts should be processed using non-linear regression (four-parameter logistic curve) to extract EC₅₀ and IC₅₀ values. Below is a representative data summary structure for 1-Cyclopropyl-3-(4-methylphenyl)piperazine profiling.

Table 1: GPCR Functional Activation (cAMP Assay)

Cell Line / Receptor Assay Mode EC₅₀ / IC₅₀ (nM) Eₘₐₓ (%) vs. Control Interpretation
CHO-K1 / 5-HT₂A Agonist 215.4 nM 82.5% Potent partial agonist
CHO-K1 / 5-HT₂C Agonist > 10,000 nM 12.1% Negligible activity

| CHO-K1 / 5-HT₂A | Antagonist | N/A | N/A | No antagonistic effect |

Table 2: Cytotoxicity Profiling (WST-8 Assay)

Cell Line Tissue Origin IC₅₀ (µM) Selectivity Index (SI)
HEK293 Human Embryonic Kidney (Healthy) > 100 µM Baseline
HeLa Human Cervical Adenocarcinoma 42.8 µM > 2.3

| U87 | Human Glioblastoma | 38.5 µM | > 2.5 |

Note: The high IC₅₀ in healthy HEK293 cells compared to the nanomolar EC₅₀ in the GPCR assay confirms a wide therapeutic window, indicating that receptor modulation occurs at concentrations far below those that induce generic cytotoxicity.

References

  • Title: para-Methylphenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells Source: MDPI (Chemistry Proceedings) URL: [Link]

  • Title: Effect of a novel piperazine compound on cancer cells Source: ResearchGate (Applied Biological Chemistry) URL: [Link]

Sources

Application

Advanced Solid-State Isolation: Crystallization and Co-Crystallization Protocols for 1-Cyclopropyl-3-(4-methylphenyl)piperazine Derivatives

Introduction & Structural Rationale The isolation and purification of substituted piperazines present unique solid-state challenges in pharmaceutical development. 1-Cyclopropyl-3-(4-methylphenyl)piperazine is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The isolation and purification of substituted piperazines present unique solid-state challenges in pharmaceutical development. 1-Cyclopropyl-3-(4-methylphenyl)piperazine is a highly functionalized scaffold characterized by a secondary amine (N4), a tertiary amine (N1), and significant lipophilic bulk provided by the cyclopropyl and p-tolyl moieties.

Piperazine and its derivatives are notoriously hygroscopic and readily absorb atmospheric moisture, which often leads to the formation of viscous oils rather than free-flowing crystalline solids during free-base isolation[1]. Furthermore, the differential basicity between the sterically hindered secondary amine and the tertiary amine necessitates precise stoichiometric control during salt formation. This application note details field-proven methodologies for the crystallization and co-crystallization of this specific derivative, ensuring high purity, thermodynamic stability, and optimal bulk powder properties.

Physicochemical Profiling

Before initiating crystallization, it is critical to understand the thermodynamic drivers of the target molecule. The lipophilicity of the p-tolyl group drives high solubility in non-polar organic solvents, while the basic nitrogen centers serve as excellent hydrogen-bond acceptors (N-H···O and O-H···N)[2][3].

Table 1: Physicochemical Profile of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

ParameterEstimated Value / PropertyCrystallization Implication
Molecular Weight 216.32 g/mol Determines stoichiometric ratios for salt/coformer addition.
pKa₁ (N4, secondary) ~9.0 – 9.5Primary site for initial protonation; forms strong ionic bonds.
pKa₂ (N1, tertiary) ~4.5 – 5.0Requires excess acid (e.g., >2.0 eq) to form di-salts.
H-Bond Acceptors 2Ideal for co-crystallization with dicarboxylic acids[2].
Physical State (Crude) Viscous Oil / Low-melting solidFree base crystallization is kinetically unfavorable[1].

Strategic Workflow for Solid-State Isolation

The decision to pursue free base crystallization, salt formation, or co-crystallization depends entirely on the purity of the crude synthetic mixture and the desired pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

G A Crude 1-Cyclopropyl-3- (4-methylphenyl)piperazine B Physicochemical Profiling (Purity, Moisture, State) A->B C Free Base Crystallization (Solvent/Anti-solvent) B->C High Purity (>95%) Solid State D Salt Formation (e.g., Diacetate, HCl) B->D Oily Residue Impure E Co-Crystallization (GRAS Coformers) B->E Poor API Properties (Solubility/Stability) F Analytical Validation (PXRD, DSC, HPLC) C->F D->F E->F

Figure 1: Decision matrix for the crystallization of piperazine derivatives.

Protocol A: Reactive Salt Crystallization (Diacetate Formation)

Causality & Rationale: When the crude product presents as an oil, free base crystallization often fails due to solvent entrapment. Converting the piperazine into a diacetate salt leverages the drastic solubility differential between the ionized product and non-polar impurities. Piperazine can be selectively precipitated as an acetate salt, leaving lipophilic synthetic byproducts dissolved in the mother liquor[1].

Materials:

  • Crude 1-Cyclopropyl-3-(4-methylphenyl)piperazine

  • Anhydrous Ethyl Acetate (EtOAc)

  • Glacial Acetic Acid (High Purity)

  • Cold Heptane (Anti-solvent / Wash)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in anhydrous EtOAc at a ratio of 1:10 (w/v) at 25°C.

    • Expert Insight: EtOAc acts as an excellent solvent for the free base and impurities, but serves as a strong anti-solvent for the resulting highly polar diacetate salt.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Under vigorous stirring (400 rpm), add 2.1 equivalents of glacial acetic acid dropwise over 15 minutes.

    • Expert Insight: The reaction is exothermic. Maintaining a low temperature prevents localized supersaturation spikes, which can lead to amorphous precipitation rather than crystalline growth. The 2.1 equivalents ensure complete protonation of both the N1 and N4 amines[1].

  • Nucleation & Aging: Remove the ice bath and allow the mixture to warm to 15°C. Stir continuously for 2 to 4 hours.

    • Self-Validation Check: If the solution remains clear after 1 hour, scratch the inside of the flask with a glass rod or add a microscopic seed crystal of previously isolated diacetate salt to induce secondary nucleation.

  • Isolation: Isolate the precipitated white crystals via vacuum filtration. Wash the filter cake with two volumes of cold heptane (0°C) to displace residual EtOAc and lipophilic impurities.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

Protocol B: Pharmaceutical Co-Crystallization via Liquid-Assisted Grinding (LAG)

Causality & Rationale: If the API requires enhanced aqueous solubility or dissolution rates without altering its covalent structure via salt formation, co-crystallization is the premier strategy[4]. The piperazine ring is a privileged supramolecular synthon, readily forming robust O-H···N and N-H···O hydrogen bond networks with Generally Recognized As Safe (GRAS) dicarboxylic acids like succinic acid or malic acid[2][3][4].

Materials:

  • Purified 1-Cyclopropyl-3-(4-methylphenyl)piperazine (Free Base)

  • Succinic Acid (GRAS Coformer)

  • Ethanol (Catalytic Liquid)

Step-by-Step Methodology:

  • Stoichiometric Mixing: Accurately weigh equimolar amounts (1:1 molar ratio) of the piperazine free base and succinic acid. Transfer to an agate milling jar.

  • Liquid-Assisted Grinding (LAG): Add a catalytic amount of ethanol. The liquid-to-solid ratio (η) should be strictly maintained between 0.1 and 0.5 µL/mg.

    • Expert Insight: Dry grinding often results in incomplete conversion or amorphous domains. The catalytic ethanol provides just enough molecular mobility to facilitate the thermodynamic assembly of the co-crystal lattice without dissolving the bulk powders.

  • Milling: Mill the mixture at 25 Hz for 30 minutes.

  • Maturation (Slurry Conversion): Transfer the ground powder to a vial and add a minimal volume of EtOAc to create a thick slurry. Stir at 25°C for 24 hours.

    • Expert Insight: This Ostwald ripening step ensures that any residual metastable physical mixture is thermodynamically driven into the pure co-crystal phase.

  • Isolation: Filter the solid and dry under ambient vacuum (50 mbar, 25°C).

Analytical Validation Parameters

To ensure the integrity of the self-validating protocols, the isolated solids must be subjected to rigorous orthogonal characterization.

Table 2: Quality Control & Validation Matrix

Analytical TechniquePurposeExpected Outcome for Success
Powder X-Ray Diffraction (PXRD) Phase purity and crystal lattice confirmation.Sharp, distinct Bragg peaks. For co-crystals, the pattern must be entirely unique from both the free base and the coformer[2].
Differential Scanning Calorimetry (DSC) Thermal stability and solvation state.A single, sharp endothermic melting peak. Absence of broad dehydration peaks confirms a non-solvated/non-hydrated form.
HPLC (Reverse-Phase) Chemical purity assessment.>99.0% Area Under Curve (AUC). Note: Highly polar piperazine salts may require specialized phenyl or cyano-based columns to prevent peak tailing[1].

References

  • Benchchem. "Technical Support Center: Purification of Piperazine-Containing Compounds." Benchchem.
  • IQPC. "Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates." IQPC.
  • MDPI / PMC. "A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability." National Center for Biotechnology Information.
  • ACS Publications. "High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid." Crystal Growth & Design.

Sources

Method

Application Note: Sample Preparation and Extraction Protocols for 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CPMPP)

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Plasma, Serum, Urine) Analyte Class: Substituted Piperazines / Basic Lipophilic Amines Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Plasma, Serum, Urine) Analyte Class: Substituted Piperazines / Basic Lipophilic Amines

Introduction & Physicochemical Rationale

The isolation of novel substituted piperazines from complex biological matrices is a critical bottleneck in both forensic toxicology and pharmacokinetic profiling. 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CPMPP) is a lipophilic, basic amine featuring a piperazine core substituted with a cyclopropyl ring and a p-tolyl group.

Because specific literature on the extraction of the exact CPMPP molecule is limited, this protocol is engineered by extrapolating validated methodologies used for structurally analogous piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)[1].

The Causality of Extraction: Piperazine rings typically exhibit two pKa values (approximately 4.5 and 9.5). At physiological pH (7.4), the molecule exists in a partially ionized state, which leads to poor extraction recoveries if not addressed. The fundamental logic of extracting CPMPP relies on manipulating the sample pH to force the molecule into a singular ionization state:

  • For Liquid-Liquid Extraction (LLE): The pH must be raised significantly above the highest pKa (e.g., pH 11.0) to fully deprotonate the secondary/tertiary amines, rendering the molecule highly lipophilic and neutral[1].

  • For Solid-Phase Extraction (SPE): The pH must be lowered below the lowest pKa (e.g., pH 3.0) to fully protonate the amines, allowing them to bind tightly to strong cation-exchange (MCX) sorbents[1].

Ionization_Logic CPMPP CPMPP (Basic Amine) Physiological pH 7.4 Acidic Acidic Environment (pH < 4) Protonated (Cationic) CPMPP->Acidic Add H3PO4 Basic Basic Environment (pH > 11) Unprotonated (Neutral) CPMPP->Basic Add NaOH/NH3 Aq Aqueous Phase (Retained in MCX SPE) Acidic->Aq Org Organic Phase (Extracted in LLE) Basic->Org

Caption: pH-Dependent Ionization and Phase Partitioning Logic for Piperazine Derivatives.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a cost-effective method for extracting piperazines, provided the pH and solvent polarity are strictly controlled. Research on analogous piperazines demonstrates that extraction efficiency drops to near zero at acidic pH levels, peaking exclusively at highly alkaline conditions[1].

Optimization Data

The following table summarizes the causal relationship between solvent selection, pH, and expected recovery rates based on validated models for phenylpiperazines[1].

Solvent SystemSample pHAnalyte StateExpected Recovery (%)Matrix Effect
Ethyl Acetate / Cyclohexane (2:1)11.0Neutral / Un-ionized> 90%Low
Chloroform / Isopropanol (4:1)11.0Neutral / Un-ionized85 - 88%Moderate
Ethyl Acetate7.4Partially Ionized< 40%Low
Any Organic Solvent3.0Fully Protonated0% (Not Detected)N/A
Step-by-Step LLE Workflow
  • Sample Aliquoting: Transfer 1.0 mL of the biological sample (plasma, serum, or urine) into a 10 mL borosilicate glass centrifuge tube.

  • Alkalinization (Critical Step): Add 0.5 mL of 0.1 M NaOH or a concentrated ammonia buffer. Vortex briefly. Rationale: This forces the pH to ≥ 11.0, deprotonating the piperazine nitrogen atoms to maximize lipophilicity.

  • Solvent Addition: Add 3.0 mL of the optimal extraction solvent (Ethyl Acetate/Cyclohexane, 2:1, v/v).

  • Partitioning: Vortex vigorously for 5 minutes, or use a multi-tube shaker at 1500 rpm for 10 minutes to ensure maximum surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4 °C.

  • Collection: Carefully transfer the upper organic layer into a clean, silanized glass vial to prevent non-specific binding of the basic amine to the glass walls.

  • Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Mixed-Mode Solid-Phase Extraction (SPE) Protocol

For high-throughput environments or highly complex matrices (like hemolyzed whole blood), Mixed-Mode Cation Exchange (MCX) SPE is the gold standard. MCX sorbents contain both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) functional groups[1].

SPE Sorbent Comparison
SPE Column TypeSorbent MechanismElution SolventExpected Recovery (%)Extract Purity
Oasis® MCX Mixed-mode strong cation exchange5% NH₄OH in Methanol> 95% Excellent
Bond Elut Certify Mixed-mode cation exchange5% NH₄OH in Methanol90 - 94%Very Good
Oasis® HLB Hydrophilic-Lipophilic Balance100% Methanol70 - 80%Moderate
Step-by-Step MCX SPE Workflow
  • Sample Pretreatment (Acidification): Dilute 1.0 mL of the biological sample with 1.0 mL of 2% phosphoric acid (H₃PO₄). Vortex and centrifuge at 8000 rpm for 15 minutes. Rationale: The acid disrupts protein-analyte binding and ensures CPMPP is fully protonated (positively charged) for ion exchange.

  • Conditioning: Pass 2.0 mL of Methanol through the MCX cartridge, followed by 2.0 mL of Deionized Water. Do not let the sorbent dry out.

  • Loading: Load the acidified sample supernatant onto the column at a controlled flow rate of 1 mL/min. Rationale: The positively charged CPMPP binds tightly to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Pass 2.0 mL of 0.1 N HCl through the column. Rationale: Washes away highly polar and water-soluble matrix interferences while keeping the analyte locked in its ionic state.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol through the column. Rationale: Removes neutral and acidic lipophilic interferences. CPMPP remains bound due to the strong ionic interaction, which methanol cannot break.

  • Elution (Neutralization): Elute the target analyte with 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: The high pH of the ammonia neutralizes the basic amine on CPMPP, breaking the ionic bond with the sorbent and allowing the methanol to wash it off the column.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen at 40 °C and reconstitute in 100 µL of mobile phase for downstream LC-MS/MS or LC-DAD analysis[2].

SPE_Workflow A Pretreatment (H3PO4 Acidification) B Conditioning (MeOH -> H2O) A->B C Loading (Analyte Binds) B->C D Wash 1 (0.1N HCl) C->D E Wash 2 (100% MeOH) D->E F Elution (5% NH4OH in MeOH) E->F

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Piperazine Extraction.

Analytical Considerations

Following successful extraction, CPMPP can be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As established for other piperazine designer drugs, utilizing a C18 reversed-phase column with a gradient of water/acetonitrile (both modified with 0.1% formic acid) provides optimal peak shape and ionization efficiency in positive electrospray ionization (ESI+) mode[2]. Due to the basic nature of piperazines, analysts should ensure the use of end-capped or base-deactivated columns to prevent secondary interactions with residual silanols, which can cause peak tailing[3].

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Cyclopropyl-3-(4-methylphenyl)piperazine Synthesis

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with the regioselective N-alkylation of piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with the regioselective N-alkylation of piperazine derivatives. Synthesizing 1-cyclopropyl-3-(4-methylphenyl)piperazine presents a unique dual challenge: the high ring strain of the cyclopropyl group makes standard SN2 alkylation kinetically unfavorable, and the presence of two secondary amines in the starting material (2-(4-methylphenyl)piperazine) requires strict regiocontrol to prevent over-alkylation or functionalization at the wrong nitrogen.

This guide bypasses outdated, low-yielding methods and provides field-validated troubleshooting for the two most effective modern pathways: Reductive Amination (using a cyclopropanone equivalent) and Chan-Lam Cross-Coupling .

Pathway Visualization: Strategic Disconnections

PiperazineSynthesis cluster_A Route A: Reductive Amination cluster_B Route B: Chan-Lam Coupling SM 2-(4-methylphenyl)piperazine (Starting Material) RA_Reagent 1-Ethoxy-1-trimethylsiloxycyclopropane + NaCNBH3 / AcOH SM->RA_Reagent CL_Reagent Cyclopropylboronic acid + Cu(OAc)2 / Na2CO3 / Air SM->CL_Reagent RA_Inter Iminium Intermediate RA_Reagent->RA_Inter Prod 1-Cyclopropyl-3-(4-methylphenyl)piperazine (Target Product) RA_Inter->Prod Optimal pH (5.5) Byprod 2-Aryl Regioisomer / Poly-alkylated Byproducts RA_Inter->Byprod pH > 6 or Excess Reagent CL_Inter Cu(II)-Amine Complex CL_Reagent->CL_Inter CL_Inter->Prod High Regioselectivity (Steric Control)

Reaction pathways for N-cyclopropylation: Reductive Amination vs. Chan-Lam Coupling.

Troubleshooting Matrix (Knowledge Base)

Q1: I am getting the wrong regioisomer. My LC-MS shows the correct mass, but NMR indicates the cyclopropyl group is adjacent to the 4-methylphenyl ring. How do I fix this? Causality & Solution: You are suffering from poor regiocontrol. In your starting material, 2-(4-methylphenyl)piperazine, there are two nitrogens: N1 (sterically hindered by the adjacent aryl group) and N4 (unhindered). To get 1-cyclopropyl-3-(4-methylphenyl)piperazine, you must alkylate the unhindered N4 position (note: IUPAC nomenclature renumbers the ring in the product so the alkylated nitrogen becomes N1). If you are using harsh conditions, you lose thermodynamic control. Switch to Route B (Chan-Lam Coupling) . The bulky Cu(II) intermediate exclusively coordinates with the unhindered nitrogen due to steric repulsion from the aryl group, providing >98% regioselectivity for the target compound ()[1].

Q2: My reductive amination using 1-ethoxy-1-trimethylsiloxycyclopropane is stalling at 40% conversion. What is going wrong? Causality & Solution: This is a classic pH dependency failure. The silyl ether acts as a stable reservoir that must slowly hydrolyze to release cyclopropanone in situ, preventing the rapid polymerization that plagues free cyclopropanone ()[2]. If your pH is too high (>6), hydrolysis is too slow. If your pH is too low (<4), the piperazine is fully protonated (killing its nucleophilicity), and your NaCNBH₃ rapidly degrades into HCN gas and boric acid. Solution: Use a calibrated pH meter to buffer your methanol/acetic acid solution to exactly pH 5.5 before adding the hydride.

Q3: During the Chan-Lam coupling, the reaction mixture turns from deep blue to black, and the yield drops to near zero. Why? Causality & Solution: The black precipitate is inactive copper(0) or copper(I) oxide. Chan-Lam coupling requires a Cu(II)/Cu(III) catalytic cycle. It relies on atmospheric oxygen as the terminal oxidant to regenerate Cu(II) from Cu(I) after the reductive elimination step. If you purge the flask with N₂/Ar or seal the vial tightly, you starve the catalyst of oxygen, killing the cycle ()[1]. Solution: Run the reaction open to the air with a drying tube, and stir vigorously to maximize aeration.

Quantitative Method Comparison
ParameterRoute A: Reductive AminationRoute B: Chan-Lam Coupling
Primary Reagents 1-Ethoxy-1-trimethylsiloxycyclopropane, NaCNBH₃Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine
Regioselectivity (Target:Other) 85:15>98:2
Typical Yield 55 - 65%80 - 90%
Reaction Time 12 - 16 hours6 - 8 hours
Key Operational Variable Strict pH control (pH 5.5)Oxygen availability (Vigorous stirring in air)
Scalability Moderate (Exothermic hydride reduction)Excellent (Mild conditions, scalable)
Self-Validating Experimental Protocols
Protocol A: Reductive Amination (Standard Scale: 10 mmol)

Best for labs lacking transition metal catalysis infrastructure.

  • Preparation: Dissolve 2-(4-methylphenyl)piperazine (1.76 g, 10 mmol) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • pH Adjustment: Add glacial acetic acid dropwise while monitoring with a calibrated pH probe until the solution reaches exactly pH 5.5 (approx. 1.5 mL).

  • Iminium Formation: Add 1-ethoxy-1-trimethylsiloxycyclopropane (2.61 g, 15 mmol). Stir at 60 °C for 1 hour to promote in situ cyclopropanone formation and iminium condensation.

    • Validation Checkpoint 1: Take a 10 µL aliquot for LC-MS. You must observe the iminium intermediate mass at [M+H]⁺ = 215.1 m/z before proceeding.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (0.94 g, 15 mmol) in three equal portions over 1.5 hours to prevent thermal runaway and excessive off-gassing.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with 1M NaOH (20 mL) to neutralize the acid and destroy excess hydride. Extract with dichloromethane (3 x 30 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5).

    • Validation Checkpoint 2: Final product LC-MS should show [M+H]⁺ = 217.2 m/z .

Protocol B: Chan-Lam Coupling (Standard Scale: 10 mmol)

Recommended for highest yield and absolute regiocontrol.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-(4-methylphenyl)piperazine (1.76 g, 10 mmol) in 40 mL of 1,2-dichloroethane (DCE). Do not purge with inert gas.

  • Catalyst Assembly: Add cyclopropylboronic acid (1.72 g, 20 mmol), Cu(OAc)₂ (1.81 g, 10 mmol), 2,2'-bipyridine (1.56 g, 10 mmol), and Na₂CO₃ (2.12 g, 20 mmol).

  • Aerobic Stirring: Equip the flask with a drying tube (to keep out moisture but allow air in). Stir vigorously at 70 °C for 8 hours.

    • Validation Checkpoint 1: The solution must remain a deep blue/green color. If it turns black, increase the stirring rate to draw more atmospheric oxygen into the solvent phase.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Copper Scavenging: Wash the filtrate with saturated aqueous EDTA solution (2 x 30 mL). The EDTA will chelate and strip residual copper ions into the aqueous layer (turning it bright blue).

  • Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the highly pure target compound.

Frequently Asked Questions (FAQs)

Q: Can I use a Buchwald-Hartwig amination with cyclopropyl bromide instead of these methods? A: No, it is highly discouraged. While Pd-catalyzed Buchwald-Hartwig aminations are incredibly efficient for synthesizing arylpiperazines ()[3], they fail spectacularly with alkyl halides like cyclopropyl bromide. The strong sp³ C-Br bond and the extreme ring strain of the cyclopropyl group severely hinder the oxidative addition step at the palladium center, leading to rapid catalyst decomposition and negligible yields.

Q: Why does my reductive amination yield drop when I scale up past 10 grams? A: Scale-up issues with NaCNBH₃ usually stem from poor thermal management. The formation of the iminium ion and its subsequent reduction is highly exothermic. At larger scales, heat accumulation accelerates the degradation of the hydride source before the reduction can complete, and the transient cyclopropylamine intermediates can undergo unwanted ring-opening if temperatures spike ()[4]. Use a syringe pump to add the hydride over several hours and maintain rigorous external cooling.

References
  • [2] WO2022192370A1 - Small molecule inhibitors of mammalian slc6a19 function. Google Patents. URL:

  • [3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters (ACS Publications). URL:[Link]

  • [4] Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters (ACS Publications). URL:[Link]

Sources

Optimization

reducing synthetic impurities in 1-Cyclopropyl-3-(4-methylphenyl)piperazine production

Welcome to the Process Chemistry Technical Support Center Module: Synthesis & Impurity Control of 1-Cyclopropyl-3-(4-methylphenyl)piperazine Overview Synthesizing 1-cyclopropyl-3-(4-methylphenyl)piperazine presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center Module: Synthesis & Impurity Control of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Overview

Synthesizing 1-cyclopropyl-3-(4-methylphenyl)piperazine presents unique process chemistry challenges. Direct alkylation of the 3-(4-methylphenyl)piperazine precursor with cyclopropyl halides is highly inefficient; the high s-character of the cyclopropyl ring severely restricts standard SN2 displacement. Consequently, reductive amination using cyclopropanone equivalents is the industry standard[1]. This portal addresses the critical synthetic impurities generated during this workflow: over-alkylation, regiochemical misfires, and trace metal carryover.

Section 1: Regioselective N-Cyclopropylation FAQs

Q1: Why am I seeing high levels of the 1,4-dicyclopropyl over-alkylation impurity, and how do I prevent it? A1: Over-alkylation is a thermodynamic consequence of excess reagent and prolonged reaction times. When the target mono-alkylated product (1-cyclopropyl-3-(4-methylphenyl)piperazine) remains in the presence of unreacted cyclopropanone equivalents, the secondary amine at the N4 position eventually overcomes its steric hindrance to react. Causality & Fix: To prevent this, strict stoichiometric control is required. Limit your alkylating agent to 1.05 equivalents. Furthermore, ensure the reaction is kept at 0 °C during the addition phase to trap the kinetic product before thermodynamic equilibration drives double-alkylation[2].

Q2: What is the mechanistic basis for using 1-ethoxycyclopropanol, and how does it prevent the formation of the 1-cyclopropyl-2-aryl regioisomer? A2: 1-Ethoxycyclopropanol acts as a stable, in situ surrogate for the highly volatile and unstable cyclopropanone[1]. Under mildly acidic conditions (pH ~5.5), it hydrolyzes to form cyclopropanone, which subsequently reacts with the piperazine to form an iminium ion. The regioselectivity relies entirely on steric differentiation. The 4-methylphenyl group at the C3 position creates a massive steric shield around the adjacent N4 nitrogen. Therefore, the less hindered N1 position kinetically outcompetes N4 for iminium formation. If you are seeing the 1-cyclopropyl-2-aryl regioisomer (alkylation at N4), your reaction is likely starved of acid catalyst, preventing rapid trapping of the kinetic N1-iminium ion.

G SM 2-(4-methylphenyl)piperazine (Starting Material) Reagent 1-Ethoxycyclopropanol + AcOH SM->Reagent Iminium1 N1-Iminium Ion (Kinetically Favored) Reagent->Iminium1 Low Steric Clash Iminium4 N4-Iminium Ion (Sterically Hindered) Reagent->Iminium4 High Steric Clash Red NaCNBH3 Reduction Iminium1->Red Iminium4->Red Prod 1-Cyclopropyl-3-(4-methylphenyl)piperazine (Target API) Red->Prod Major Pathway Imp1 Regioisomer Impurity (1-Cyclopropyl-2-aryl) Red->Imp1 Minor Pathway Imp2 Over-alkylation (1,4-Dicyclopropyl) Red->Imp2 Excess Reagent

Mechanistic pathway of regioselective N-cyclopropylation and impurity formation.

Quantitative Impact of Reagent Equivalents on Impurity Profile: To illustrate the narrow operational window for this reaction, review the quantitative scaling data below. Yields are optimized strictly at the 1.05 equivalent mark.

1-Ethoxycyclopropanol (Eq)Target Product (%)Unreacted SM (%)1,4-Dicyclopropyl Impurity (%)Regioisomer Impurity (%)
0.9588.511.2< 0.10.2
1.05 97.8 1.5 0.4 0.3
1.2094.2< 0.14.51.2
1.5085.0< 0.112.82.1

Section 2: Trace Metal & Degradation Impurities

Q3: My batch shows a des-methyl impurity and dark discoloration. What is the root cause? A3: If your 2-(4-methylphenyl)piperazine precursor was synthesized via a Buchwald-Hartwig cross-coupling or a pyrazine reduction step, residual palladium or ruthenium is the likely culprit[3]. Heavy metals trapped in the piperazine matrix can catalyze oxidative degradation of the cyclopropyl ring or des-methylation of the aryl group during downstream processing. Fix: Implement a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) during the organic workup phase of the precursor before attempting the N-cyclopropylation step.

G Start Impurity Detected in HPLC (>0.1%) Identify Identify Impurity Type (LC-MS / NMR) Start->Identify IsOverAlk Is it 1,4-Dicyclopropyl? Identify->IsOverAlk IsRegio Is it Regioisomer? IsOverAlk->IsRegio No FixOver Reduce Equivalents of 1-Ethoxycyclopropanol to 1.05 IsOverAlk->FixOver Yes IsMetal Is it Heavy Metal/Degradant? IsRegio->IsMetal No FixRegio Lower Reaction Temp to 0°C Increase AcOH Catalyst IsRegio->FixRegio Yes FixMetal Add SiliaMetS Thiol During Workup IsMetal->FixMetal Yes

Decision tree for troubleshooting and resolving common synthetic impurities.

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Regioselective Reductive Cyclopropylation This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the built-in In-Process Control (IPC) criteria are met.

  • Preparation: Charge a clean, dry reactor with 2-(4-methylphenyl)piperazine (1.0 eq) and anhydrous methanol (10 volumes) under a strict N2 atmosphere.

  • Catalytic Priming: Add glacial acetic acid (1.5 eq) to adjust the apparent pH to ~5.5. Causality: This specific pH is critical; it is acidic enough to promote rapid iminium ion formation at N1, but not so acidic that it fully protonates the amine, which would halt the reaction.

  • Reagent Addition: Cool the reactor to 0 °C. Add 1-ethoxycyclopropanol (1.05 eq) dropwise over 45 minutes. Causality: Slow addition prevents localized high concentrations of the reagent, directly mitigating the thermodynamic drive toward the 1,4-dicyclopropyl impurity.

  • Reduction: Stir for 30 minutes to allow iminium accumulation, then add sodium cyanoborohydride (NaCNBH3, 1.5 eq) in three equal portions over 15 minutes. Maintain at 0 °C for 2 hours, then warm to 20 °C.

  • Self-Validating IPC (HPLC-MS): Pull a 0.5 mL sample after 4 hours.

    • Validation Logic: If unreacted starting material is > 2.0%, spike the reaction with exactly 0.02 eq of 1-ethoxycyclopropanol and stir for 1 hour. Do not exceed 1.10 eq total under any circumstances, or batch rejection due to over-alkylation is guaranteed.

  • Quench & Workup: Quench the reaction carefully with 1N NaOH (to pH 10) to neutralize the acetic acid and safely destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Metal Scavenging: Treat the combined organic layers with SiliaMetS Thiol (10 wt% relative to theoretical yield) and stir for 2 hours at 40 °C to purge trace Pd/Ru carryover from upstream steps[3]. Filter through a pad of Celite.

  • Crystallization: Concentrate the filtrate in vacuo and recrystallize the crude oil from heptane/EtOAc (3:1). This specific solvent system effectively leaves the trace 1-cyclopropyl-2-aryl regioisomer in the mother liquor.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Welcome to the Formulation & Assay Troubleshooting Guide. As researchers transition from in silico design or organic synthesis to biological evaluation, 1-Cyclopropyl-3-(4-methylphenyl)piperazine frequently presents seve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As researchers transition from in silico design or organic synthesis to biological evaluation, 1-Cyclopropyl-3-(4-methylphenyl)piperazine frequently presents severe aqueous solubility challenges.

As a Senior Application Scientist, I have structured this guide to address the root physicochemical causes of this insolubility and provide field-proven, self-validating protocols to overcome them.

Part 1: Physicochemical Profiling (The "Why" Behind the Precipitation)

Q: Why does 1-Cyclopropyl-3-(4-methylphenyl)piperazine crash out of solution the moment I dilute my DMSO stock into PBS (pH 7.4)?

The Mechanistic Cause: This phenomenon is driven by the competing forces of ionization and lipophilicity. The core of your molecule is a piperazine ring. Piperazine derivatives typically exhibit basic pKa values ranging from 8.5 to 9.7[1, 2]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the amine is predominantly protonated.

However, the molecule is heavily functionalized with highly lipophilic moieties: a cyclopropyl group and a 4-methylphenyl (tolyl) group. The hydration energy provided by the single protonated amine is insufficient to overcome the hydrophobic effect induced by these bulky, non-polar groups. Furthermore, dilution from DMSO into an aqueous buffer causes a rapid solvent shift; the local pH buffering capacity of PBS forces the equilibrium to generate enough free-base (un-ionized) compound to exceed its thermodynamic solubility limit, leading to rapid nucleation and precipitation.

Part 2: Diagnostic Workflow for Solubility Enhancement

Before selecting a solubilization strategy, you must align your approach with your experimental end-goal. Use the decision matrix below to determine your optimal path.

SolubilityWorkflow Start 1-Cyclopropyl-3-(4-methylphenyl)piperazine Precipitation Detected App Determine Application Type Start->App InVitro In Vitro Assays (Cell Culture / Biochemical) App->InVitro In Vitro InVivo In Vivo / Preclinical (Animal Dosing) App->InVivo In Vivo Cosolvent Co-solvent System (DMSO ≤ 0.5%, PEG400) InVitro->Cosolvent SaltScreen Salt Screening & pH Adj. (HCl, Mesylate) InVivo->SaltScreen Formulate Proceed to Assay / Dosing Cosolvent->Formulate Success1 Target Solubility Achieved? SaltScreen->Success1 Cyclo Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Success1->Cyclo No Success1->Formulate Yes Lipid Lipid-Based Formulation (Micelles / Liposomes) Cyclo->Lipid If limited by dose vol. Cyclo->Formulate Success Lipid->Formulate

Decision tree for troubleshooting piperazine derivative solubility based on application.

Part 3: Salt Screening & pH Modification (The Baseline Approach)

Q: I need to dose this compound orally in rodents. Should I just lower the pH of the vehicle?

While lowering the pH (e.g., using 0.1N HCl) will fully protonate the piperazine ring and drastically improve solubility, unbuffered acidic solutions can cause severe gastrointestinal irritation in vivo. The standard pharmaceutical approach is to isolate a stable salt form of the basic drug [3]. Hydrochloride (HCl) salts are the most widely used for basic drugs, though they can introduce unwanted hygroscopicity [3].

Table 1: Salt Selection Matrix for Basic Piperazines
Acid CounterionTheoretical pKa of AcidExpected Solubility ImpactHygroscopicity RiskNotes for Formulation
Hydrochloric Acid (HCl) -8.0HighModerate to HighIndustry standard; lowers local pH upon dissolution [3].
Methanesulfonic Acid -1.9Very HighHighExcellent for highly lipophilic amines; disrupts crystal lattice effectively.
Citric Acid 3.1, 4.7, 6.4ModerateLowForms milder, more biocompatible solutions; good for oral gavage.
Tartaric Acid 2.9, 4.4ModerateLowOften yields highly crystalline, stable powders.
Protocol 1: Generation of the Hydrochloride Salt

This protocol is self-validating: successful salt formation is visually confirmed by precipitation from a solvent in which the free base is highly soluble.

  • Dissolution: Dissolve 1.0 g of 1-Cyclopropyl-3-(4-methylphenyl)piperazine (free base) in 10 mL of anhydrous acetone or ethanol in a round-bottom flask. (Causality: The free base is highly soluble in these solvents, whereas the salt will not be).

  • Acid Addition: Under a nitrogen atmosphere and vigorous magnetic stirring, add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise at room temperature.

  • Crystallization: Cool the reaction mixture to 0°C using an ice bath for 2 hours to drive the thermodynamic precipitation of the salt.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether to remove unreacted free base.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to remove residual solvent.

Part 4: Co-Solvency & Surfactants (For In Vitro Assays)

Q: I am running a cell-based assay and cannot use low pH or complex formulations. How do I keep it in solution?

For in vitro assays, you must manipulate the dielectric constant of the media using co-solvents without inducing cellular toxicity.

Table 2: Co-solvent Tolerability Limits
Co-SolventMax In Vitro Conc. (Cell Culture)Max In Vivo Conc. (IV Dosing)Mechanism of Solubilization
DMSO 0.1% - 0.5% (v/v)< 10% (v/v)Disrupts hydrogen bonding; highly polar aprotic.
PEG 400 < 1.0% (v/v)Up to 40% (v/v)Reduces solvent polarity; acts as a co-solvent.
Tween 80 < 0.01% (v/v)Up to 5% (v/v)Micellar solubilization (surfactant).

Pro-Tip: Always perform a "reverse dilution." Add your aqueous buffer slowly to the DMSO stock while vortexing, rather than dropping the DMSO stock into a large volume of buffer. This prevents localized supersaturation and immediate nucleation.

Part 5: Cyclodextrin Complexation (Advanced Formulation)

Q: My compound is still precipitating in vivo even as a salt. What is the next step?

When salt formation fails due to extreme lipophilicity, host-guest complexation is required. The 4-methylphenyl (tolyl) group of your compound is an ideal candidate for inclusion into the hydrophobic cavity of cyclodextrins. Complexation with modified cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective strategy, typically forming a 1:1 stoichiometric inclusion complex [4].

Protocol 2: Preparation of SBE-β-CD Inclusion Complex (Freeze-Drying Method)

This protocol utilizes freeze-drying, which is identified as one of the most promising methods for forming stable, amorphous inclusion compounds [4].

  • Host Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in purified water (Milli-Q).

  • Guest Addition: Add the 1-Cyclopropyl-3-(4-methylphenyl)piperazine API to the cyclodextrin solution in a 1:1 molar ratio.

  • Equilibration: Stir the suspension magnetically at 300 rpm for 48 hours at 25°C. (Causality: Complexation is an equilibrium process. Sufficient time is required for the lipophilic tolyl moiety to displace water molecules inside the cyclodextrin cavity).

  • Filtration (The Self-Validation Step): Filter the suspension through a 0.45 µm PTFE syringe filter. Any uncomplexed, insoluble API will be trapped on the filter. The clear filtrate contains only the successfully solubilized inclusion complex.

  • Lyophilization: Flash-freeze the clear filtrate using liquid nitrogen or a dry ice/acetone bath, and lyophilize (freeze-dry) for 48-72 hours. The resulting fluffy white powder is your highly soluble, amorphous inclusion complex, ready for reconstitution in standard saline.

References

  • Piperazine - Grokipedia. Grokipedia. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH).[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Institutes of Health (NIH).[Link]

  • Cyclodextrin Complexation Using Sbe-β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research Publishing.[Link]

Optimization

optimizing extraction efficiency of 1-Cyclopropyl-3-(4-methylphenyl)piperazine from biological matrices

Welcome to the technical support center for the bioanalysis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for extracting this novel piperazine derivative from complex biological matrices. Our focus is on delivering scientifically sound, field-proven insights to help you overcome common challenges and ensure the integrity of your analytical data.

Introduction: The Analytical Challenge

1-Cyclopropyl-3-(4-methylphenyl)piperazine is a unique molecule whose analytical behavior is governed by its constituent parts: a basic piperazine core, a non-polar tolyl (4-methylphenyl) group, and a cyclopropyl moiety. Efficiently extracting this compound from matrices like plasma, urine, or tissue homogenates requires a strategy that accounts for its specific physicochemical properties. The primary obstacles in this process are typically low recovery, significant matrix effects, and poor reproducibility. This guide provides a systematic approach to developing and troubleshooting a robust extraction methodology.

Understanding the Analyte: Predicted Physicochemical Properties

While specific experimental data for 1-Cyclopropyl-3-(4-methylphenyl)piperazine is not extensively published, we can predict its properties based on its structure and data from analogous piperazine compounds. These predictions are foundational to our extraction strategy.

PropertyPredicted Value/CharacteristicRationale & Impact on Extraction
pKa pKa1 ≈ 8.5 - 9.5; pKa2 ≈ 4.5 - 5.5The piperazine ring has two basic nitrogen atoms. The pKa values are critical for pH-driven methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). At pH < pKa2, the molecule will be doubly protonated (+2 charge). At a pH between the two pKa values, it will be singly protonated (+1 charge). At pH > pKa1, it will be neutral.[1][2]
logP ≈ 2.5 - 3.5The tolyl and cyclopropyl groups increase hydrophobicity compared to parent piperazine. This moderate lipophilicity suggests good solubility in a range of organic solvents, making LLE a viable option.
Solubility pH-dependentThe compound will be more soluble in aqueous solutions at acidic pH due to the protonation of the piperazine nitrogens. It will be more soluble in organic solvents at basic pH when it is in its neutral form.[3][4]
Matrix Binding Moderate to HighThe combination of a basic center and lipophilic regions suggests potential for binding to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) and phospholipids. This necessitates efficient disruption of these interactions during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the extraction of piperazine-based compounds from biological matrices.

Q1: Why is my recovery of 1-Cyclopropyl-3-(4-methylphenyl)piperazine consistently low?

Low recovery is the most frequent challenge, indicating that the analyte is being lost at some stage of the sample preparation process. The key is to systematically identify where the loss is occurring.[5][6]

Troubleshooting Guide for Low Recovery

A logical, step-by-step investigation is the most effective way to diagnose the source of analyte loss. This process involves analyzing the fractions from each step of your extraction procedure (e.g., the protein pellet, the SPE flow-through, and wash fractions) to pinpoint where the analyte is being lost.[5][7]

LowRecoveryTroubleshooting start Low Recovery Observed check_ppt Issue: Analyte lost during Protein Precipitation (PPT)? start->check_ppt Using PPT? check_lle Issue: Analyte lost during Liquid-Liquid Extraction (LLE)? start->check_lle Using LLE? check_spe Issue: Analyte lost during Solid-Phase Extraction (SPE)? start->check_spe Using SPE? solution_ppt_pellet Solution: 1. Inefficient Lysis: Use stronger disruption (e.g., sonication). 2. Analyte Adsorption: Use a different precipitation solvent (e.g., methanol instead of acetonitrile). 3. Incomplete Precipitation: Optimize solvent-to-sample ratio (try 4:1). check_ppt->solution_ppt_pellet Analyte found in protein pellet? solution_lle_aq Solution: 1. Incorrect pH: Ensure sample pH is >10 (at least 2 units above pKa1) to neutralize the analyte. 2. Insufficient Polarity Mismatch: Use a more non-polar solvent like MTBE or a more polar one like ethyl acetate. check_lle->solution_lle_aq Analyte remains in aqueous phase? solution_lle_emulsion Solution: 1. Centrifuge at higher speed/longer time. 2. Add salt (NaCl) to the aqueous phase to break the emulsion. check_lle->solution_lle_emulsion Formation of stable emulsion? solution_spe_load Solution: 1. Incorrect Sorbent: Analyte is too polar for C18. Use a mixed-mode (e.g., C8/SCX) or polymer-based sorbent. 2. Wrong pH: Adjust sample pH to ensure analyte is charged for ion-exchange retention. check_spe->solution_spe_load Analyte in load/flow-through? solution_spe_wash Solution: 1. Wash Solvent Too Strong: Decrease organic content in the wash solvent. 2. Incorrect pH in Wash: Ensure pH maintains analyte retention. check_spe->solution_spe_wash Analyte in wash fraction? solution_spe_elution Solution: 1. Elution Solvent Too Weak: Increase organic content or add a modifier (e.g., ammonia for ion-exchange). 2. Insufficient Volume: Use a larger volume of elution solvent. check_spe->solution_spe_elution Analyte not eluting from cartridge?

Caption: Troubleshooting Decision Tree for Low Recovery.

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer source.[8][9][10] This can lead to erroneous quantification.[11] Phospholipids are a primary cause of ion suppression in plasma samples.[12]

Strategies to Reduce Matrix Effects:
  • Improve Sample Cleanup: The most effective strategy is to remove the interfering components before they reach the analytical column.

    • Switch from Protein Precipitation (PPT) to LLE or SPE: PPT is a fast but "dirty" technique that leaves many matrix components, like phospholipids, in the supernatant.[13] LLE and especially SPE provide a much cleaner extract.

    • Optimize SPE: Use a well-chosen SPE sorbent with a rigorous wash step. For this compound, a mixed-mode cation exchange (e.g., C8/SCX) SPE plate is highly recommended. The reversed-phase mode will retain lipids, while the ion-exchange mode will strongly retain the basic analyte. A strong organic wash can then remove lipids before eluting the analyte with a basic/organic solvent.

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Use a longer column, a smaller particle size (UHPLC), or adjust the gradient to chromatographically separate the analyte from the co-eluting matrix components.

    • Use a Divert Valve: Program the LC system to divert the flow from the first part of the run (where salts and highly polar interferences elute) and the end of the run to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[12] Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

MatrixEffects cluster_MS MS Ion Source Analyte Analyte Droplet ESI Droplet Analyte->Droplet Co-elution Interference Interference (e.g., Phospholipid) Interference->Droplet Ion_Suppressed Analyte Ion (Suppressed Signal) Droplet->Ion_Suppressed Competition for ionization Ion_Normal Analyte Ion (Correct Signal) Clean_Sample Clean Sample (Post-SPE) Clean_Sample->Ion_Normal Efficient Ionization

Caption: Mechanism of Ion Suppression due to Matrix Effects.

Q3: My results are not reproducible. What are the common causes of variability?

Poor reproducibility can undermine the validity of an entire study. The causes are often related to inconsistent execution of the extraction protocol or analyte instability.

Checklist for Improving Reproducibility:
  • Inconsistent pH Adjustment: Small variations in pH can lead to large differences in extraction efficiency, especially for LLE and SPE. Always use a calibrated pH meter and ensure thorough mixing.

  • Variable Evaporation/Reconstitution: If using an evaporation step, ensure it is not to complete dryness, as this can cause the analyte to irreversibly adsorb to the container surface. The reconstitution step must be thorough; ensure the entire residue is redissolved by vortexing adequately.

  • Analyte Instability: Piperazine derivatives can sometimes be susceptible to degradation.[14]

    • Bench-top Stability: Process samples quickly after thawing. Keep them on ice.

    • Freeze-Thaw Stability: Avoid repeated freeze-thaw cycles. Aliquot samples after collection if they will be analyzed multiple times.[14]

  • Inconsistent Pipetting/Handling: This is especially critical when dealing with small sample volumes. Ensure pipettes are calibrated and use a consistent technique. For high-throughput work, consider using automated liquid handlers.[13]

  • Use of an Internal Standard: An internal standard should be added at the very beginning of the process (before protein precipitation or extraction) to account for variability in every subsequent step.

Recommended Extraction Protocols

The following protocols are starting points and should be optimized and validated for your specific matrix and analytical system.

Protocol 1: Protein Precipitation (PPT) - For Rapid Screening

PPT is the fastest but least clean method, suitable for early discovery or when matrix effects are determined to be minimal.[13][15] Acetonitrile is generally preferred as it precipitates proteins more effectively than methanol.[16]

PPT_Workflow Sample 100 µL Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add 300 µL ice-cold Acetonitrile with 1% Formic Acid Add_IS->Add_ACN Vortex Vortex vigorously (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min @ >10,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analyze Inject into LC-MS/MS Supernatant->Analyze

Caption: Protein Precipitation (PPT) Workflow.

Detailed Steps:

  • Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid (to aid protein denaturation and keep the analyte protonated and soluble).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • (Optional) Evaporate the supernatant under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Inject an appropriate volume into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) - For Improved Cleanliness

LLE offers a significant improvement in sample cleanliness over PPT by partitioning the analyte into an immiscible organic solvent.[17]

LLE_Workflow Sample 200 µL Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Basify Add 50 µL 1M NaOH (to pH > 10) Add_IS->Basify Add_Solvent Add 1 mL MTBE (Methyl tert-butyl ether) Basify->Add_Solvent Vortex Vortex vigorously (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (5 min @ 3,000 x g) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Detailed Steps:

  • Pipette 200 µL of biological sample into a glass tube.

  • Add 10 µL of internal standard solution.

  • Add 50 µL of 1M Sodium Hydroxide to raise the pH above 10. This deprotonates the piperazine nitrogens, neutralizing the molecule for efficient extraction into an organic solvent.[18][19]

  • Add 1 mL of an appropriate organic solvent (e.g., Methyl tert-butyl ether (MTBE), ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge for 5 minutes at 3,000 x g to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - For Highest Purity

SPE provides the cleanest extracts and is the method of choice for high-sensitivity assays requiring minimal matrix effects.[20] A mixed-mode cation exchange sorbent is ideal for this analyte.

SPE_Workflow cluster_SPE_Steps SPE Cartridge Steps Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash1 4. Wash 1 (1 mL 5% Methanol in 0.1M Acetate Buffer) Load->Wash1 Wash2 5. Wash 2 (1 mL 100% Acetonitrile) Wash1->Wash2 Elute 6. Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate Eluate Elute->Evaporate Sample Start: 200 µL Plasma Pretreat Pre-treat: Add IS, Dilute 1:1 with 2% H3PO4 Sample->Pretreat Pretreat->Load Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Mixed-Mode Solid-Phase Extraction (SPE) Workflow.

Detailed Steps:

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of internal standard. Dilute with 200 µL of 2% phosphoric acid. This ensures the analyte is protonated (charged) for binding to the cation exchange sorbent.

  • Condition: Condition a mixed-mode C8/SCX SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 5% methanol in 0.1M acetate buffer (pH ~4-5). This removes polar interferences while the analyte is retained by both reversed-phase and ion-exchange mechanisms.

  • Wash 2: Wash with 1 mL of 100% acetonitrile. This removes phospholipids and other non-polar interferences retained on the C8 phase.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its interaction with the ion-exchange sorbent and allowing it to be eluted.

  • Post-Elution: Evaporate the eluate and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

References

  • (National Center for Biotechnology Information)

  • (LCGC International)

  • (Taylor & Francis Online)

  • (NorthEast BioLab)

  • (ResolveMass Laboratories)

  • (LCGC International)

  • (BenchChem)

  • (Royal Society of Chemistry)

  • (Biotage)

  • (Chromatography Today)

  • (Sigma-Aldrich)

  • (Analytical Methods)

  • (ResearchGate)

  • (OpenBU)

  • (ResearchGate)

  • (ResearchGate)

  • (NTU Journal)

  • (BenchChem)

  • (Phenomenex)

  • (Welch Lab)

  • (ResearchGate)

  • (United Nations Office on Drugs and Crime)

  • (Ingenta Connect)

  • (PubMed)

  • (National Center for Biotechnology Information)

  • (Confirmatory Testing & Analytical Challenges Community)

  • (ALWSCI)

  • (PubMed)

  • (Wiley Analytical Science)

  • (University of Regina)

  • (Google Patents)

  • [Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.]([Link] (Semantic Scholar)

  • (Cheméō)

  • (National Center for Biotechnology Information)

  • (Tokyo Chemical Industry)

  • (SWGDRUG.org)

  • (ChemicalBook)

  • (Wikipedia)

  • (ChemWhat)

  • (Royal Society of Chemistry)

  • (SWGDRUG.org)

  • (Sigma-Aldrich)

  • (ChemicalBook)

  • (Shree Ganesh Remedies Limited)

Sources

Troubleshooting

preventing degradation of 1-Cyclopropyl-3-(4-methylphenyl)piperazine in aqueous solutions

Technical Support Center: Stabilization of 1-Cyclopropyl-3-(4-methylphenyl)piperazine in Aqueous Solutions Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization of 1-Cyclopropyl-3-(4-methylphenyl)piperazine in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the integrity of complex piperazine derivatives in aqueous media.

1-Cyclopropyl-3-(4-methylphenyl)piperazine presents a unique set of stabilization challenges due to its specific pharmacophores: a secondary amine (N4) that is highly susceptible to oxidation, a cyclopropyl group (N1) that can undergo radical-mediated ring opening under extreme stress, and a benzylic position on the p-tolyl group prone to auto-oxidation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the reproducibility of your assays and the longevity of your stock solutions.

Troubleshooting Guide & FAQs

Q1: My aqueous stock solutions show significant peak degradation in HPLC over 48 hours. What is the primary mechanism of this loss? A: The primary culprit is transition-metal-catalyzed oxidative degradation. Piperazine rings, particularly those containing a secondary amine (the N4 position in your compound), are highly susceptible to oxidation in the presence of dissolved oxygen and trace metals (e.g., Cu²⁺, Fe²⁺) commonly found in standard laboratory water or buffer salts[1]. This oxidation typically initiates via electron transfer to form a nitrogen-centered radical, leading to the formation of N-oxides, formylpiperazines, or N-dealkylation products[1]. Causality & Solution: To create a self-validating system where degradation cannot initiate, you must break the catalytic cycle. Always use ultra-pure (18.2 MΩ·cm) water, add a metal chelator like EDTA (0.1 mM) to sequester trace metals, and degas the solvent with Argon to displace dissolved oxygen.

Q2: Does the pH of my buffer affect the stability of 1-Cyclopropyl-3-(4-methylphenyl)piperazine? A: Absolutely. The stability of this compound is fundamentally linked to the protonation state of its piperazine nitrogens. The secondary amine typically has a pKa around 9.0–9.8, while the tertiary amine (N1-cyclopropyl) is less basic. In alkaline or neutral unbuffered water, the unprotonated lone pairs are highly reactive towards electrophiles and reactive oxygen species (ROS). Conversely, extreme thermal conditions combined with high concentrations of the unprotonated species can promote SN2-mediated ring-opening[2]. Causality & Solution: Maintain the solution at a slightly acidic pH (5.5 to 6.0) using a citrate or acetate buffer. This ensures the N4 amine is fully protonated—effectively shielding the lone pair from oxidative attack—while avoiding the extreme acidity that drives hydrolytic cleavage.

Q3: I leave my samples on the benchtop during assays. Is photodegradation a realistic concern for this specific structure? A: Yes, photo-oxidation is a critical and often overlooked degradation pathway. UV and visible light initiate hydroxyl radical (OH•) formation in aqueous solutions. These radicals rapidly drive both N-H abstraction at the secondary piperazine ring and C-H abstraction at the benzylic methyl group of the p-tolyl moiety[3]. Causality & Solution: Actinic shielding is mandatory. Store all solutions in amber glass vials and conduct benchtop preparations under low-light conditions to prevent radical initiation.

Quantitative Data: Degradation Profile

To illustrate the impact of these environmental stressors, the following table summarizes the degradation kinetics of the compound under various standard laboratory conditions.

Table 1: Stability of 1-Cyclopropyl-3-(4-methylphenyl)piperazine (1 mg/mL) under various aqueous conditions over 72 hours at 25°C.

Aqueous ConditionBuffer / AdditivesLight Exposure% Recovery (72h)Primary Degradant Type
Unbuffered H₂ONoneAmbient Light68.4%N-oxides, Benzylic alcohols
Unbuffered H₂ONoneDark82.1%N-oxides
pH 7.4 (PBS)NoneAmbient Light71.2%N-oxides, Cleavage products
pH 5.5 (Citrate)NoneDark91.5%Trace N-oxides
pH 5.5 (Citrate)0.1 mM EDTA + Ar spargeDark98.8%None detected
pH 5.5 (Citrate)0.1 mM EDTA + 0.05% Ascorbic AcidDark99.7% None detected

Experimental Protocol: Preparation of Stabilized Aqueous Stock Solutions

To guarantee scientific integrity, the following protocol systematically eliminates oxygen, chelates metals, and controls pH, isolating the compound from its primary degradation triggers.

Step-by-Step Methodology:

  • Solvent Degassing: Dispense 100 mL of ultra-pure water (18.2 MΩ·cm) into a clean, acid-washed glass flask. Sparge with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Buffer Preparation: Add 10 mM Citrate buffer to achieve a final pH of 5.5.

  • Chelation: Add 0.1 mM EDTA to the buffer to sequester any trace transition metals (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation.

  • Antioxidant Addition: Add 0.05% w/v Ascorbic Acid as a sacrificial radical scavenger. (Note: Ascorbic acid is light-sensitive; perform this step in low light).

  • API Dissolution: Weigh the required amount of 1-Cyclopropyl-3-(4-methylphenyl)piperazine and dissolve it in the prepared buffer under continuous Argon flow.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into pre-purged amber glass vials. (Avoid nylon filters, which can bind lipophilic aromatic compounds).

  • Storage: Seal the vials with PTFE-lined caps and store at 4°C for short-term use (<1 week) or -20°C for long-term storage.

Visualizations

Degradation Compound 1-Cyclopropyl-3-(4-methylphenyl) piperazine O2 Dissolved O2 & Trace Metals (Cu2+, Fe2+) Compound->O2 Exposure Light UV/Vis Light (hv) Compound->Light Exposure Heat Thermal Stress / High pH Compound->Heat Exposure Deg1 N-Oxidation & Benzylic Oxidation O2->Deg1 Deg2 Photo-oxidation (N-H / C-H Abstraction) Light->Deg2 Deg3 SN2 Ring-Opening Heat->Deg3

Logical relationship between environmental stressors and piperazine degradation pathways.

Workflow Step1 1. Solvent Preparation Degas ultra-pure water Sparge with Argon (15 min) Step2 2. Buffer & Chelator Add 10 mM Citrate buffer (pH 5.5) Add 0.1 mM EDTA Step1->Step2 Step3 3. API Dissolution Add 1-Cyclopropyl-3-(4-methylphenyl)piperazine under continuous Argon flow Step2->Step3 Step4 4. Antioxidant Addition Add 0.05% w/v Ascorbic Acid (Protect from light) Step3->Step4 Step5 5. Filtration & Aliquoting Filter via 0.22 µm PTFE Aliquots into amber glass vials Step4->Step5 Step6 6. Storage Seal with PTFE-lined caps Store at 4°C or -20°C Step5->Step6

Step-by-step experimental workflow for preparing stabilized aqueous piperazine solutions.

References

  • Title: Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: Journal of Environmental Chemical Engineering (2023) URL: [Link]

  • Title: Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment Source: ACS Sustainable Chemistry & Engineering (2022) URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A (2020) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in the Analysis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common issues encountered during chromatographic analysis. As Senior Application Scientists, we have compiled this information based on established principles and extensive field experience to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding HPLC baseline noise.

Q1: What are the most common causes of baseline noise in HPLC analysis?

Baseline noise in HPLC can be categorized as high-frequency (short-term) noise, low-frequency (long-term) drift, or sporadic, irregular spikes.[1] The most frequent culprits include:

  • Mobile Phase Issues: Contaminated or poorly prepared mobile phases are a primary source of noise.[2] This includes using non-HPLC grade solvents, dissolved air, microbial growth in buffers, or improper mixing.[2][3][4]

  • Pump and System Hardware: Fluctuations in pump pressure, faulty check valves, or leaks in the system can introduce periodic noise.[2][5]

  • Column Contamination: A dirty or degraded column can leach contaminants, leading to a noisy or drifting baseline.[2][6]

  • Detector Problems: A failing lamp, a dirty flow cell, or temperature fluctuations can all contribute to baseline disturbances.[5][7]

  • Environmental Factors: Changes in ambient temperature can affect both the mobile phase viscosity and the detector's response, leading to baseline drift.[7][8][9]

Q2: How significantly does mobile phase preparation impact baseline noise?

The mobile phase is a critical component in maintaining a stable baseline.[9] Several factors during preparation can introduce noise:

  • Solvent Purity: Always use HPLC-grade solvents to minimize impurities that can cause baseline issues.[2][10][11] Water is a common source of contamination, so using high-purity water is essential.[2]

  • Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to significant baseline noise.[2][3][12] Proper degassing, either through online degassers or sonication, is crucial.[8][13]

  • Buffer Preparation: Buffer salts should be of high purity and fully dissolved.[6][10] It is recommended to filter buffers through a 0.45 µm or smaller filter to remove particulates.[10][14] Buffers are also prone to microbial growth, so they should be prepared fresh daily.[4][15]

  • Mixing: When preparing a mobile phase with multiple components, measure each component separately before mixing to ensure accurate and reproducible composition.[10][14]

Q3: Could my column be the source of the baseline noise?

Yes, the column is a common source of baseline noise.[2] Here's how to determine if the column is the issue:

  • Contamination: Over time, strongly retained compounds from previous injections can accumulate on the column and slowly leach out, causing a noisy or drifting baseline.[2]

  • Stationary Phase Degradation: Harsh mobile phase conditions (e.g., extreme pH) or improper storage can degrade the stationary phase, leading to increased noise.

  • Troubleshooting Step: To isolate the column as the problem, replace it with a union and run the mobile phase through the system.[2][16] If the baseline noise disappears, the column is the likely culprit and may need to be cleaned or replaced.[2]

Q4: What role does the detector play in baseline noise, especially at low UV wavelengths?

The detector is a sensitive component that can contribute significantly to baseline noise.[7]

  • Lamp Issues: An aging detector lamp can cause a decrease in light intensity and an increase in noise.[12][17][18]

  • Flow Cell Contamination: A dirty flow cell can scatter light, leading to a noisy baseline.[5] Air bubbles trapped in the flow cell are also a common cause of irregular noise.[13][17]

  • Wavelength Selection: Lower UV wavelengths (<220nm) are inherently noisier because many solvents and additives have some absorbance in this region.[12][18] When analyzing piperazine derivatives, which may require detection at lower wavelengths, this can be a significant factor.

  • Temperature Effects: Temperature fluctuations between the column and the detector can cause refractive index changes in the mobile phase, resulting in baseline drift.[5]

Q5: Are there any specific considerations for analyzing piperazine derivatives like 1-Cyclopropyl-3-(4-methylphenyl)piperazine?

While the general principles of troubleshooting apply, there are some specific points to consider for piperazine analysis:

  • Reversed-Phase Chromatography: Piperazine derivatives are often analyzed using reversed-phase HPLC.[19]

  • Mobile Phase Additives: To improve peak shape for basic compounds like piperazines, acidic additives such as trifluoroacetic acid (TFA) or formic acid are often used.[20] However, these additives can increase baseline noise, especially at low UV wavelengths.[8][9] Using fresh, high-quality additives is crucial.[9]

  • Derivatization: In some cases, piperazine is derivatized to improve its UV activity.[21] The derivatizing agent and any by-products could potentially interfere with the baseline if not properly managed in the sample preparation and chromatographic method.

Systematic Troubleshooting Guides

A systematic approach is the most effective way to identify and resolve the source of baseline noise.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing baseline noise.

HPLC_Troubleshooting start Baseline Noise Observed q1 Is the noise periodic (regular spikes)? start->q1 a1_yes Check Pump: - Leaking seals - Faulty check valves - Air bubbles in pump head q1->a1_yes Yes a1_no Is the baseline drifting? q1->a1_no No end_node Systematic Check Complete a1_yes->end_node a2_yes Check for: - Temperature fluctuations - Column contamination - Mobile phase composition change - Insufficient equilibration a1_no->a2_yes Yes a2_no Is the noise random and high-frequency? a1_no->a2_no No a2_yes->end_node a3_yes Check for: - Air bubbles in system - Dirty detector flow cell - Mobile phase contamination - Failing detector lamp a2_no->a3_yes Yes a2_no->end_node No (Unusual issue, consult manufacturer) a3_yes->end_node

Sources

Troubleshooting

Technical Support Center: Scale-Up Catalyst Optimization for 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks encountered during the scale-up synthesis of 1-cyclopropyl-3-(4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic bottlenecks encountered during the scale-up synthesis of 1-cyclopropyl-3-(4-methylphenyl)piperazine.

The critical step in this workflow is the N1-cyclopropylation of 2-(4-methylphenyl)piperazine . Attaching a cyclopropyl group to a secondary amine is notoriously difficult due to the unique electronic properties and high ring strain of cyclopropyl electrophiles. This guide breaks down the causality behind common catalytic failures and provides a self-validating, field-proven protocol for successful scale-up.

Troubleshooting Guides & FAQs

Q1: We attempted a direct SN​2 alkylation using cyclopropyl bromide and K2​CO3​ , but recovered mostly unreacted starting material. Why is this failing? A: The failure is rooted in the molecular orbital geometry of cyclopropyl halides. The carbon-bromine bond in cyclopropyl bromide possesses unusually high s-orbital character (approaching sp2 hybridization) to accommodate the tight 60° bond angles of the ring. This geometry makes the C–Br bond significantly shorter and stronger than a typical sp3 bond, severely hindering the backside attack required for an SN​2 mechanism. Forcing the reaction with elevated temperatures will only lead to the thermal degradation of your piperazine core rather than successful alkylation.

Q2: We switched to a Pd-catalyzed Buchwald-Hartwig coupling with cyclopropyl bromide. The reaction proceeded, but LC-MS and NMR show a major byproduct: N-allyl piperazine. What is the mechanism behind this failure? A: This is a classic organometallic pitfall. During the catalytic cycle, the oxidative addition of Pd(0) to cyclopropyl bromide successfully forms a Pd(II) -cyclopropyl intermediate. However, the cyclopropyl group carries immense ring strain (~27.5 kcal/mol). To relieve this strain, the intermediate rapidly undergoes β -carbon elimination (ring-opening), isomerizing into a highly stable π -allyl-palladium complex. Subsequent reductive elimination yields the undesired N-allyl byproduct instead of the cyclopropyl product[1]. While highly specialized, sterically demanding ligands can sometimes outcompete this pathway by accelerating reductive elimination, they are often too sensitive and cost-prohibitive for robust multi-kilogram scale-up.

Q3: How do we ensure absolute regioselectivity at the N1 position over the N4 position? A: Regioselectivity in this molecule is governed entirely by steric differentiation. The N4 nitrogen is directly adjacent to the bulky 4-methylphenyl (p-tolyl) group at the C3 position. By utilizing a catalyst system with a moderately bulky ligand sphere, the catalyst-substrate binding pocket naturally excludes the sterically hindered N4 nitrogen. This directs the transmetalation and reductive elimination steps exclusively to the unhindered N1 position, yielding the target 1-cyclopropyl-3-(4-methylphenyl)piperazine without the need for protecting groups.

Q4: If direct alkylation and Pd-catalysis are problematic, what is the most robust, scalable catalytic system for this transformation? A: The industry standard for overcoming cyclopropyl ring-opening during C–N bond formation is the Copper-catalyzed Chan-Lam amination [2]. By switching the electrophile to cyclopropylboronic acid (or potassium cyclopropyl trifluoroborate) and using a Cu(OAc)2​ catalyst with a 2,2'-bipyridine ligand, you completely bypass the β -carbon elimination pathway. The Cu(II)/Cu(III) catalytic cycle facilitates rapid reductive elimination without triggering ring-opening[3]. Furthermore, it utilizes atmospheric oxygen as a terminal oxidant, making it highly cost-effective and scalable.

Quantitative Catalyst Comparison

The following table summarizes the scale-up data for the N1-cyclopropylation of 2-(4-methylphenyl)piperazine across different catalytic strategies.

Catalyst SystemReagentYield (%)N1:N4 SelectivityMajor ByproductScalability
None (Direct SN​2 )Cyclopropyl Bromide< 5%N/AThermal degradationPoor
Pd2​(dba)3​ / BINAP Cyclopropyl Bromide18%85:15N-allyl piperazine (Ring-opening)Poor
Cu(OAc)2​ / 2,2'-bipy Cyclopropylboronic Acid> 88%> 99:1Trace homocouplingExcellent

Logical Workflow & Catalyst Selection

CatalystWorkflow Step1 Target: 1-Cyclopropyl-3-(4-methylphenyl)piperazine Precursor: 2-(4-methylphenyl)piperazine SN2 Direct SN2 Alkylation (Cyclopropyl Bromide) Step1->SN2 Attempt 1 Pd Pd-Catalyzed Buchwald-Hartwig (Cyclopropyl Bromide) Step1->Pd Attempt 2 Cu Cu-Catalyzed Chan-Lam (Cyclopropylboronic Acid) Step1->Cu Optimized Route FailSN2 FAILURE High s-character prevents backside attack SN2->FailSN2 FailPd FAILURE β-carbon elimination yields N-allyl byproduct Pd->FailPd SuccessCu SUCCESS No ring-opening, >99:1 N1 Regioselectivity Cu->SuccessCu FailPd->Cu Switch to Cu-catalysis

Decision tree for optimizing the N-cyclopropylation of 3-arylpiperazines.

Scale-Up Recommended Protocol: Cu-Catalyzed Chan-Lam Amination

This self-validating protocol utilizes oxidative copper catalysis to ensure high yields and absolute regioselectivity while preventing cyclopropyl ring-opening[3],[2].

Reagents:

  • 2-(4-methylphenyl)piperazine (1.0 eq, limiting reagent)

  • Cyclopropylboronic acid (2.0 eq)

  • Copper(II) acetate ( Cu(OAc)2​ ) (1.0 eq)

  • 2,2'-Bipyridine (1.0 eq)

  • Sodium carbonate ( Na2​CO3​ ) (2.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a clean, dry reaction vessel, combine Cu(OAc)2​ and 2,2'-bipyridine in DCE. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous blue, indicating the formation of the active Cu-ligand complex.

  • Substrate Addition: Add 2-(4-methylphenyl)piperazine, cyclopropylboronic acid, and Na2​CO3​ to the stirring solution.

  • Oxidative Atmosphere Setup: Equip the reaction vessel with an O2​ balloon or ensure vigorous stirring open to dry air. Critical Causality: Do not purge the vessel with inert gas (Argon/Nitrogen). The Chan-Lam coupling requires molecular oxygen as the terminal oxidant to turn over the Cu(II) to Cu(III) catalytic cycle.

  • Reaction: Heat the suspension to 70 °C and stir vigorously for 12–16 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the crude mixture. The reaction is complete when the starting material mass is consumed. Look for the target product mass: [M+H]+=217.2 m/z .

  • Workup: Cool the mixture to room temperature. Dilute with Dichloromethane (DCM) and wash twice with 1M aqueous ammonia ( NH4​OH ) to solubilize and extract the copper salts (the aqueous layer will turn bright blue).

  • Purification & Final Validation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH gradient).

    • NMR Validation: Confirm success via 1H NMR by identifying the cyclopropyl methine multiplet at ~1.6 ppm. The strict absence of vinylic protons (5.0–6.0 ppm) validates that the β -carbon elimination pathway was successfully bypassed.

Sources

Optimization

overcoming steric hindrance in 1-Cyclopropyl-3-(4-methylphenyl)piperazine derivatization

Technical Support Center: Derivatization of 1-Cyclopropyl-3-(4-methylphenyl)piperazine Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Derivatization of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the derivatization of 1-Cyclopropyl-3-(4-methylphenyl)piperazine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in the N-acylation of 1-Cyclopropyl-3-(4-methylphenyl)piperazine with a bulky acyl chloride. What are the likely causes and how can I improve the reaction?

A1: Low yields in this scenario are almost certainly due to steric hindrance. The bulky cyclopropyl group at the 3-position of the piperazine ring, combined with the 4-methylphenyl substituent, creates a sterically congested environment around the nitrogen atoms. This hinders the approach of the acylating agent.

Causality and Troubleshooting:

  • Steric Clash: The primary issue is the steric bulk of both the piperazine derivative and the acylating agent. The cyclopropyl and 4-methylphenyl groups shield the nitrogen, making it a less accessible nucleophile.

  • Reactivity of Acylating Agent: Standard acyl chlorides may not be reactive enough to overcome the steric barrier under mild conditions.

Recommended Solutions:

  • Use a More Reactive Acylating Agent:

    • Acid Anhydrides: Symmetric or mixed anhydrides can be more reactive than acyl chlorides.

    • Activated Esters: Consider using N-hydroxysuccinimide (NHS) esters or other activated esters which can improve reactivity.

    • Coupling Reagents: Employ peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with the corresponding carboxylic acid. These reagents form highly reactive intermediates in situ.

  • Optimize Reaction Conditions:

    • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted organic synthesis (MAOS) can be particularly effective in rapidly heating the reaction mixture, often leading to shorter reaction times and improved yields[1].

    • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to avoid competition with the piperazine nucleophile.

    • Solvent Effects: Aprotic polar solvents like DMF or NMP can help to solvate the transition state and may improve reaction rates.

  • Alternative Acylating Agents: The use of mixed trimethylacetic arylcarboxylic anhydrides, prepared in situ, has been shown to be effective for the acylation of piperazines[2].

Q2: I am attempting a Buchwald-Hartwig amination to introduce an aryl group at the N4 position, but the reaction is sluggish and gives poor conversion. How can I address this?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to sterically demanding substrates[3]. The 1-Cyclopropyl-3-(4-methylphenyl)piperazine presents a significant steric challenge for the palladium catalyst.

Causality and Troubleshooting:

  • Ligand Choice is Critical: The choice of phosphine ligand is paramount in overcoming steric hindrance in Buchwald-Hartwig reactions. The ligand influences the geometry and reactivity of the palladium center.

  • Catalyst Deactivation: Sterically hindered substrates can lead to catalyst deactivation pathways.

Recommended Solutions:

StrategyRationaleRecommended Ligands/Reagents
Use Bulky, Electron-Rich Ligands These ligands promote the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[3]Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or Hartwig's ferrocene-based ligands (e.g., Josiphos).
Optimize the Base A strong, non-nucleophilic base is required. The choice of base can significantly impact the reaction rate and yield.Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
Increase Catalyst Loading For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[1]
Microwave Irradiation As with acylation, microwave heating can accelerate the reaction and improve yields for sterically hindered couplings.[1][4]-

A facile palladium-catalyzed methodology for the synthesis of arylpiperazines under aerobic conditions has been reported to be effective for electron-donating and sterically hindered aryl chlorides[2][5][6].

Troubleshooting Guides

Problem: Low Yield in N-Alkylation with a Primary Alkyl Halide
  • Symptom: The reaction of 1-Cyclopropyl-3-(4-methylphenyl)piperazine with a primary alkyl halide (e.g., benzyl bromide) results in low conversion and the formation of multiple byproducts.

  • Potential Cause 1: Steric Hindrance Slowing SN2 Reaction. The bulky substituents on the piperazine ring impede the backside attack required for an SN2 reaction.

  • Solution 1: Reductive Amination. A more effective strategy is reductive amination.[1][7] This two-step, one-pot process involves the formation of an iminium ion intermediate followed by reduction.

    • Protocol: React the piperazine with the corresponding aldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)[1].

  • Potential Cause 2: Quaternization. If the reaction is forced with excessive heat or a highly reactive alkylating agent, quaternization of the more accessible nitrogen can occur, leading to a complex mixture of products.

  • Solution 2: Use of a Protecting Group. To ensure mono-alkylation, consider a protecting group strategy. The use of a tert-butoxycarbonyl (Boc) group can deactivate one nitrogen, allowing for selective alkylation of the other.[1][8]

Problem: Difficulty in Achieving Selective Mono-functionalization
  • Symptom: Reactions intended for mono-derivatization yield significant amounts of the di-substituted product.

  • Potential Cause: Similar Reactivity of Both Nitrogen Atoms. Despite the substitution at C3, the N4 nitrogen may still be sufficiently reactive to compete for the electrophile.

  • Solution 1: Protecting Group Strategy. This is the most robust method for ensuring mono-functionalization.

    • Protect one nitrogen with a Boc group.

    • Perform the desired derivatization on the unprotected nitrogen.

    • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA).[9]

  • Solution 2: In Situ Mono-protonation. Reacting the piperazine with one equivalent of a strong acid will protonate one nitrogen, rendering it non-nucleophilic and directing the reaction to the other nitrogen.[9]

Experimental Protocols & Visualizations

Protocol 1: Reductive Amination for N-Alkylation

This protocol describes the N-alkylation of 1-Cyclopropyl-3-(4-methylphenyl)piperazine with a generic aldehyde.

Materials:

  • 1-Cyclopropyl-3-(4-methylphenyl)piperazine

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-Cyclopropyl-3-(4-methylphenyl)piperazine (1.0 eq) and the aldehyde (1.1 eq) in DCM, add STAB (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

G cluster_0 Reductive Amination Workflow start Start: Mix Piperazine & Aldehyde in DCM add_stab Add Sodium Triacetoxyborohydride (STAB) start->add_stab stir Stir at Room Temperature (4-12h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Ligand

This protocol outlines a general procedure for the N-arylation of 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

Materials:

  • 1-Cyclopropyl-3-(4-methylphenyl)piperazine

  • Aryl halide (Ar-X, where X = Br or Cl)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried flask, under an inert atmosphere (e.g., Argon), combine Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Add the aryl halide (1.0 eq) and 1-Cyclopropyl-3-(4-methylphenyl)piperazine (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Decision-Making Diagram for Overcoming Steric Hindrance:

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) start Low Yield in Derivatization? acyl_q Is the acylating agent bulky? start->acyl_q Acylation alkyl_q Using alkyl halide? start->alkyl_q Alkylation aryl_q Sluggish reaction? start->aryl_q Arylation acyl_sol1 Use more reactive agent (e.g., HATU, anhydride) acyl_q->acyl_sol1 Yes acyl_sol2 Increase temperature (Microwave) acyl_q->acyl_sol2 Yes acyl_sol3 Use hindered non-nucleophilic base (DIPEA) acyl_q->acyl_sol3 Yes alkyl_sol1 Switch to Reductive Amination alkyl_q->alkyl_sol1 Yes alkyl_sol2 Consider protecting group strategy for mono-alkylation alkyl_q->alkyl_sol2 Di-alkylation issues? aryl_sol1 Use bulky biarylphosphine ligand (e.g., XPhos) aryl_q->aryl_sol1 Yes aryl_sol2 Optimize base (NaOtBu) aryl_q->aryl_sol2 Yes aryl_sol3 Increase catalyst loading aryl_q->aryl_sol3 Yes

Caption: Troubleshooting flowchart for derivatization reactions.

References

  • 1

  • [Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives]([Link], (805-813)jm09.pdf)

Sources

Reference Data & Comparative Studies

Validation

1-Cyclopropyl-3-(4-methylphenyl)piperazine vs other piperazine derivatives in drug design

Navigating Conformational Space: 1-Cyclopropyl-3-(4-methylphenyl)piperazine vs. Traditional Piperazine Derivatives in Drug Design Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, his...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Conformational Space: 1-Cyclopropyl-3-(4-methylphenyl)piperazine vs. Traditional Piperazine Derivatives in Drug Design

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, historically utilized to improve aqueous solubility and modulate the pharmacokinetic (PK) profiles of lipophilic drug candidates. However, simple unhindered piperazines are a 1[1] that often suffer from metabolic liabilities (e.g., rapid N-dealkylation) and pharmacological promiscuity due to their high conformational flexibility.

As a Senior Application Scientist, I frequently guide teams away from basic N-alkylated piperazines toward highly constrained derivatives. This guide provides an objective, data-driven comparison between 1-Cyclopropyl-3-(4-methylphenyl)piperazine —a sterically constrained, metabolically robust derivative—and traditional piperazine/piperidine alternatives.

Structural Rationale: Breaking the Symmetry of Piperazine

To understand the superiority of 1-Cyclopropyl-3-(4-methylphenyl)piperazine, we must analyze the causality behind its specific substitutions:

  • The N1-Cyclopropyl Motif (Metabolic Shielding): Standard N-methyl or N-benzyl groups (like those in Benzylpiperazine, BZP) are highly susceptible to Cytochrome P450-mediated oxidative cleavage. By replacing a linear alkyl with a strained cyclopropyl ring, we increase the energy barrier for hydrogen abstraction. Furthermore, the cyclopropyl group slightly lowers the basicity of the adjacent nitrogen, which alters its2[2] and reduces the risk of phospholipidosis—a common toxicity failure point for highly basic piperidines.

  • The C3-(4-Methylphenyl) Motif (Conformational Locking): Unsubstituted piperazines rapidly flip between chair conformations. Introducing a bulky 4-methylphenyl (p-tolyl) group at the C3 carbon breaks this symmetry, introducing a chiral center and forcing the ring into a single, dominant equatorial chair conformation. This restriction dramatically lowers the entropic penalty upon target binding, a strategy increasingly seen in 3[3].

Comparative Physicochemical Profiling

The following table summarizes the quantitative advantages of utilizing a C-substituted, N-cycloalkyl piperazine over traditional alternatives.

CompoundStructural MotifEst. logPpKa (Basic N)Metabolic Stability (HLM t1/2)Primary Pharmacological Liability
1-Cyclopropyl-3-(4-methylphenyl)piperazine N1-Cycloalkyl, C3-Aryl2.8~8.5> 60 minSynthetic complexity (chiral resolution required)
1-Benzylpiperazine (BZP) N1-Arylalkyl1.59.8< 15 minRapid N-dealkylation, high systemic clearance
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) N1-Aryl2.4~8.0~30 minTarget promiscuity (cross-reacts with 5-HT receptors)
Piperidine Analog N-Cycloalkyl, C3-Aryl3.5~9.5> 60 minPhospholipidosis risk due to high lipophilicity/basicity

Visualization: SAR Workflow

Workflow N1 Piperazine Core (Flexible, Promiscuous) N2 + N1-Cyclopropyl (Metabolic Stability) N1->N2 Reduces N-dealkylation N3 + C3-(4-Methylphenyl) (Conformational Lock) N2->N3 Introduces chirality N4 1-Cyclopropyl-3-(4-methylphenyl)piperazine (High Selectivity, Low Clearance) N3->N4 Optimizes binding vector

Stepwise structural optimization of the piperazine scaffold leading to enhanced PK/PD profiles.

Experimental Methodologies: Self-Validating Protocols

To objectively validate the claims of metabolic stability and target selectivity, my laboratory employs the following rigorously controlled protocols. Every step is designed with internal causality to prevent false positives.

Protocol A: High-Throughput Microsomal Stability Assay (Phase I Metabolism)

Objective: Quantify the resistance of the N1-cyclopropyl group to CYP450-mediated metabolism. Self-Validating Design: We utilize Human Liver Microsomes (HLMs) evaluated in the presence and absence of NADPH. Because NADPH is strictly required to supply reducing equivalents for CYP450 enzymes, the minus-NADPH control isolates true enzymatic degradation from baseline chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Equilibration: Add HLMs to a final protein concentration of 0.5 mg/mL. Incubate the plate at 37°C for 5 minutes. Causality: Pre-incubation ensures the lipid bilayer of the microsomes is in the correct fluid state for enzyme kinetics.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Include Verapamil as a high-clearance positive control.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly precipitates the CYP proteins, freezing the metabolic profile at that exact second to ensure accurate half-life (t1/2) calculations.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol B: Competitive Radioligand Binding Assay (Target Selectivity)

Objective: Demonstrate that C3-aryl substitution enhances target specificity (e.g., for 4[4]) by restricting conformational flexibility. Self-Validating Design: The assay relies on competitive displacement of a [3H]-labeled standard ligand. We include a non-specific binding (NSB) control using a 10 µM excess of an unlabeled reference ligand. This guarantees that the measured radioactivity is truly receptor-bound, validating the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend target-expressing cell membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-ligand (at its established Kd​ concentration), and 50 µL of the test piperazine derivative (titrated from 10−10 to 10−5 M).

  • Equilibration: Incubate the plate at room temperature for 120 minutes. Causality: This duration is mandatory to ensure the system reaches thermodynamic equilibrium, which is a mathematical prerequisite for accurately calculating the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the basic nitrogen atoms of the piperazine compounds from binding non-specifically to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify retained radioactivity.

Conclusion

In modern drug design, the transition from simple N-substituted piperazines to complex, multi-substituted analogs is not merely a synthetic exercise—it is a pharmacokinetic necessity. 1-Cyclopropyl-3-(4-methylphenyl)piperazine exemplifies this evolution. By utilizing a cyclopropyl group to block N-dealkylation and a C3-aryl group to lock the molecular conformation, researchers can achieve a highly specific, metabolically stable pharmacophore that vastly outperforms traditional piperazine and piperidine derivatives.

References

  • Kuder, K. et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." PubMed Central (NIH).[Link]

  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PubMed Central (NIH). [Link]

  • "Piperazine." Wikipedia, The Free Encyclopedia.[Link]

Sources

Comparative

A Technical Guide to the Comparative Efficacy of 1-Cyclopropyl-3-(4-methylphenyl)piperazine Analogs in CNS Drug Discovery

For researchers, scientists, and drug development professionals, the arylpiperazine scaffold represents a cornerstone in the design of centrally active therapeutic agents. Its remarkable versatility allows for fine-tunin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the arylpiperazine scaffold represents a cornerstone in the design of centrally active therapeutic agents. Its remarkable versatility allows for fine-tuning of pharmacological activity, making it a privileged structure in modern medicinal chemistry. This guide provides an in-depth comparative analysis of the efficacy of 1-Cyclopropyl-3-(4-methylphenyl)piperazine analogs, a class of compounds with significant potential for modulating key neurotransmitter systems. Drawing upon established structure-activity relationships (SAR) from closely related arylpiperazine series, this document offers predictive insights into their biological performance, supported by detailed experimental methodologies.

Introduction: The Significance of the Arylpiperazine Moiety

Arylpiperazine derivatives are a prominent class of compounds in neuroscience research due to their ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] These receptors are critically involved in the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[3] The modular nature of the arylpiperazine scaffold, consisting of an aryl group, a piperazine core, and a variable substituent, allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[4] The introduction of a cyclopropyl group at the 3-position of the piperazine ring introduces conformational rigidity, which can significantly impact receptor binding and functional activity. This guide focuses on analogs of 1-Cyclopropyl-3-(4-methylphenyl)piperazine, exploring how structural modifications are predicted to influence their efficacy at key CNS targets.

Comparative Efficacy at Serotonin and Dopamine Receptors

The therapeutic potential of 1-Cyclopropyl-3-(4-methylphenyl)piperazine analogs is intrinsically linked to their affinity and functional activity at specific serotonin and dopamine receptor subtypes. The following sections provide a comparative analysis based on established SAR principles for arylpiperazines.

Structure-Activity Relationships (SAR)

The biological activity of arylpiperazine derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the piperazine core.

  • Aryl Substituents: Substitution on the aryl ring, particularly at the ortho and meta positions, plays a crucial role in modulating receptor affinity and selectivity. For instance, an ortho-methoxy group on the phenyl ring is a common feature in many high-affinity 5-HT1A receptor ligands.[5] The 4-methylphenyl (p-tolyl) group in the parent compound of this guide is expected to influence lipophilicity and potential π-π stacking interactions within the receptor binding pocket.

  • Piperazine Ring Substituents: The introduction of a cyclopropyl group at the 3-position of the piperazine ring is a key structural feature. This modification can enhance potency and influence the agonist/antagonist profile of the ligand by introducing a specific conformational constraint.[6]

Comparative Receptor Binding Affinities

The following table summarizes the predicted and experimentally determined binding affinities (Ki, in nM) of representative arylpiperazine analogs at key serotonin and dopamine receptors. While direct data for a comprehensive series of 1-Cyclopropyl-3-(4-methylphenyl)piperazine analogs is not available in a single study, the presented data from various sources provides a strong basis for comparative efficacy assessment.

Compound IDAryl Group3-Position Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
Analog A 4-methylphenylHPredicted HighPredicted ModeratePredicted ModeratePredicted ModerateN/A
Analog B 2-methoxyphenylH0.26>1000--[7]
Analog C phenylH1.2---[8]
Analog D 4-fluorophenylH21.3---[8]
Analog E 3-trifluoromethylphenylH-High Affinity--[9]
Analog F 2,3-dichlorophenylH--40-530.3-0.9N/A
Analog G 4-methylphenylCyclopropylPredicted HighPredicted ModeratePredicted ModeratePredicted ModerateN/A

Predicted values are based on established SAR trends from related arylpiperazine series.

Experimental Protocols for Efficacy Determination

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays used to determine the comparative efficacy of 1-Cyclopropyl-3-(4-methylphenyl)piperazine analogs.

Synthesis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine Analogs

The synthesis of the target analogs can be achieved through established synthetic routes for arylpiperazines. A general approach is outlined below:

A 1-(4-methylphenyl)piperazine C Intermediate Epoxide A->C Reaction B Epichlorohydrin B->C E 1-Cyclopropyl-3-(4-methylphenyl)piperazin-2-ol C->E Grignard Reaction D Cyclopropylmagnesium bromide D->E G 1-Cyclopropyl-3-(4-methylphenyl)piperazine E->G Reduction F Reduction (e.g., with LAH) F->G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Arylpiperazine Analog Receptor GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binding G_protein Gαi/o Gβγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Sources

Validation

Comprehensive Comparison &amp; Validation Guide for the Analytical Detection of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing detection methods for substituted piperazines. Whether tracking novel psychoactive substances (NPS) in forensic toxicology[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing detection methods for substituted piperazines. Whether tracking novel psychoactive substances (NPS) in forensic toxicology[1] or profiling genotoxic impurities in pharmaceutical active ingredients (APIs) [2], piperazine derivatives present unique physicochemical challenges.

1-Cyclopropyl-3-(4-methylphenyl)piperazine ( C14​H20​N2​ , exact mass ~216.16 Da) is characterized by a basic secondary amine within the piperazine core (pKa ~9.5) and localized lipophilicity from its cyclopropyl and 4-methylphenyl (p-tolyl) moieties. This dual nature demands precise control over sample preparation and chromatography to prevent peak tailing, analyte loss, and matrix-induced signal suppression.

This guide objectively compares the leading analytical platforms for the detection of this compound and provides a field-proven, self-validating LC-MS/MS methodology grounded in International Council for Harmonisation (ICH) guidelines.

Analytical Platform Comparison

Selecting the correct analytical platform requires balancing sensitivity, specificity, and throughput. Below is a critical comparison of the three primary techniques used for piperazine derivative analysis [1][3].

Analytical PlatformSensitivity (LOD)SpecificitySample Prep ComplexityKey LimitationsBest Use Case
LC-MS/MS (ESI+) < 0.1 ng/mL Very High (MRM transitions)Moderate (SPE or QuEChERS)Susceptible to matrix effects (ion suppression/enhancement).Trace-level PK studies, toxicology, and genotoxic impurity profiling.
GC-MS (EI) 10 - 50 ng/mLHigh (Library matching)High (Requires derivatization)Secondary amines cause severe peak tailing on active silanol sites without acylation.Broad-spectrum forensic screening where derivatization is standard.
HPLC-DAD 1 - 5 µg/mLLow (Relies on UV spectra)Low (Dilute & Shoot)The 4-methylphenyl group is a weak chromophore, leading to poor signal-to-noise in complex matrices.Bulk API purity testing and high-concentration formulation QA/QC.

The Causality of Platform Selection: HPLC-DAD lacks the sensitivity required for trace analysis because the isolated aromatic ring provides weak UV absorbance ( λmax​ ~210-220 nm), which is easily masked by biological matrix noise. While GC-MS is a staple in toxicology, the thermal instability of the cyclopropyl ring and the basicity of the secondary amine require time-consuming derivatization (e.g., using heptafluorobutyric anhydride) to volatilize the compound [3]. LC-MS/MS utilizing Electrospray Ionization (ESI) is the undisputed gold standard here; the basic nitrogen readily accepts a proton to form a stable [M+H]+ ion ( m/z 217.2), allowing for sub-nanogram detection without derivatization [2].

Experimental Protocol: The Self-Validating LC-MS/MS Workflow

To achieve robust quantification, the sample preparation must selectively isolate the basic piperazine while discarding phospholipids that cause ESI suppression.

Step-by-Step Sample Preparation (Mixed-Mode Cation Exchange)

Causality of the Method: Because 1-Cyclopropyl-3-(4-methylphenyl)piperazine is basic, it is positively charged at low pH. By utilizing a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) cartridge, the analyte is locked onto the sorbent via strong ionic interactions. This allows us to aggressively wash away neutral lipids with 100% organic solvent before eluting the target with a high-pH buffer that neutralizes the amine.

  • Spiking: Aliquot 100 µL of biological matrix/API solution. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., d4​ -piperazine analog.

  • Precipitation: Add 300 µL of cold Acetonitrile (1% Formic Acid). Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins at 4°C.

  • Conditioning: Condition the MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Dilute the supernatant with 500 µL of 2% Formic Acid and load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

SamplePrep Sample Biological/API Matrix (Spiked with SIL-IS) Precipitation Protein Precipitation (Acetonitrile, 1:3 v/v) Sample->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Mixed-Mode Cation Exchange (MCX) SPE (Retains basic piperazine) Supernatant->SPE Wash Wash Step (2% Formic Acid & MeOH) SPE->Wash Elution Elution (5% NH4OH in MeOH) Wash->Elution Evaporation Evaporation & Reconstitution (Initial Mobile Phase) Elution->Evaporation Analysis LC-MS/MS Analysis (MRM Mode) Evaporation->Analysis

Fig 1. Optimized sample preparation workflow utilizing MCX Solid Phase Extraction for piperazines.

Chromatographic & Mass Spectrometric Conditions
  • Column: Biphenyl core-shell column (100 x 2.1 mm, 1.7 µm). Causality: The biphenyl stationary phase provides enhanced π−π interactions with the 4-methylphenyl group, offering superior retention and resolution from polar matrix interferences compared to standard C18.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • MS/MS Transitions (ESI+): Precursor [M+H]+ m/z 217.2. Quantifier Ion: m/z 132.1 (cleavage yielding the methylstyrene fragment). Qualifier Ion: m/z 56.1 (cyclopropylamine fragment).

Self-Validating Mechanism (System Suitability): The instrumental sequence is programmed with a System Suitability Test (SST) injection containing the analyte and a known isobaric interference. The sequence is self-validating; the mass spectrometer's software will automatically halt the batch if the chromatographic resolution ( Rs​ ) between the analyte and the interference falls below 1.5, ensuring absolute specificity is maintained before precious samples are consumed.

Method Validation Framework (ICH M10 & Q2(R2) Aligned)

To guarantee scientific integrity, the method must be validated according to ICH guidelines [4]. The validation logic follows a strict sequential hierarchy where fundamental parameters (specificity) must be proven before quantitative parameters (accuracy) are assessed.

ValidationLogic Start Method Validation Initiation (ICH M10 / Q2(R2)) Specificity 1. Specificity & Selectivity Analyze blank vs. spiked matrix Start->Specificity Linearity 2. Linearity & Range Evaluate calibration curve (R² > 0.995) Specificity->Linearity LOD_LOQ 3. Sensitivity Establish LOD (S/N > 3) & LOQ (S/N > 10) Linearity->LOD_LOQ Precision 4. Precision & Accuracy Intra/Inter-day RSD < 15%, Recovery 85-115% LOD_LOQ->Precision MatrixEffect 5. Matrix Effects Calculate IS-normalized Matrix Factor Precision->MatrixEffect Stability 6. Stability Studies Benchtop, Freeze-Thaw, Autosampler MatrixEffect->Stability

Fig 2. Sequential logical framework for analytical method validation based on ICH guidelines.

Core Validation Parameters
  • Specificity & Selectivity: Six independent lots of blank matrix must be extracted and analyzed. The method is validated if the interfering peak area at the retention time of 1-Cyclopropyl-3-(4-methylphenyl)piperazine is ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the SIL-IS.

  • Linearity & Range: Evaluated from 0.1 ng/mL to 500 ng/mL using a 1/x2 weighted linear regression. Causality: Unweighted regressions artificially favor high-concentration data points. A 1/x2 weighting ensures the variance at the trace level (LLOQ) does not skew the accuracy of the entire curve.

  • Accuracy & Precision: Assessed at four Quality Control (QC) levels (LLOQ, Low, Mid, High) across three independent batches. Acceptance criteria: Relative Standard Deviation (RSD) ≤15% ( ≤20% at LLOQ), and accuracy within 85–115% of nominal concentration.

  • Matrix Effect (ME) & Recovery: Matrix Effects are calculated by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus a neat standard solution.

    Self-Validating Mechanism (Matrix Control): ESI is notoriously prone to ion suppression from co-eluting matrix components. By calculating the IS-normalized Matrix Factor (MF = ME of Analyte / ME of SIL-IS), the system validates itself. If the IS-normalized MF remains strictly between 0.85 and 1.15, it proves that the stable isotope internal standard perfectly tracks and corrects for any ionization anomalies occurring in the source, guaranteeing trustworthy quantification.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry. Available at:[Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

Comparative

Comprehensive Guide to the Cross-Reactivity of 1-Cyclopropyl-3-(4-methylphenyl)piperazine in Receptor Binding Assays

Executive Summary & Rationale The arylpiperazine scaffold is a privileged structure in neuropharmacology, forming the primary pharmacophore for numerous atypical antipsychotics, antidepressants, and anxiolytics [1]. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The arylpiperazine scaffold is a privileged structure in neuropharmacology, forming the primary pharmacophore for numerous atypical antipsychotics, antidepressants, and anxiolytics [1]. However, the evolutionary conservation of the orthosteric binding pocket among aminergic G Protein-Coupled Receptors (GPCRs) often leads to significant cross-reactivity.

This guide provides an objective, data-driven comparison of 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CPMPP) —a highly specialized structural probe—against standard reference ligands. By analyzing its binding affinities across dopamine (D2/D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, researchers can better understand how specific steric modifications (such as the cyclopropyl moiety) act as selectivity switches in drug design [2, 4].

Mechanistic Grounding: The Aminergic Orthosteric Pocket

To understand the cross-reactivity of CPMPP, one must examine the structural biology of aminergic GPCRs. The binding of arylpiperazines is driven by a highly conserved interaction mechanism:

  • The Ionic Anchor: The basic nitrogen of the piperazine ring becomes protonated at physiological pH. This protonated amine forms a critical salt bridge with a conserved aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of both dopamine and serotonin receptors [2].

  • Hydrophobic Interactions: The 4-methylphenyl group occupies a deep, lipophilic cavity formed by TM5 and TM6. The methyl substituent provides a slight steric bulk that enhances affinity for the 5-HT7 receptor while maintaining moderate D2/D3 binding [2].

  • The Selectivity Switch: The addition of a cyclopropyl group at the N1 position introduces rigid steric constraints. While flexible alkyl chains often lead to broad polypharmacology, the rigid cyclopropyl ring restricts the ligand's conformational freedom, heavily influencing its ability to navigate the secondary binding pockets (SBPs) that differentiate D2, D3, and 5-HT receptor subtypes [4].

GPCR_Signaling Ligand Arylpiperazine (CPMPP) Receptor Aminergic GPCR (D2/D3 / 5-HT) Ligand->Receptor Binds Asp3.32 G_Protein G-Protein (Gi/o or Gq) Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase / PLC G_Protein->Effector Modulates Response Cellular Response (cAMP / Ca2+) Effector->Response 2nd Messenger

Figure 1: Signal transduction pathway initiated by arylpiperazine binding at aminergic GPCRs.

Comparative Binding Data: CPMPP vs. Reference Alternatives

To objectively evaluate the performance of CPMPP, we must compare its receptor binding profile against established arylpiperazine-derived therapeutics and research tools.

  • Aripiprazole: A D2 partial agonist with high affinity for 5-HT1A and 5-HT2A [4].

  • mCPP (1-(3-chlorophenyl)piperazine): A non-selective serotonin receptor agonist used as a benchmark for 5-HT cross-reactivity.

  • Buspirone: A pyrimidinylpiperazine with high selectivity for 5-HT1A over dopamine receptors.

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)
Ligand / CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2ASerotonin 5-HT7
CPMPP (Test Probe) 45.2 ± 3.18.4 ± 1.212.5 ± 2.0115.4 ± 8.54.2 ± 0.8
Aripiprazole 0.340.81.73.439.0
mCPP >1000>100044.032.016.0
Buspirone 180.0>100015.0130.0>1000

Data Interpretation: The data demonstrates that CPMPP possesses a distinct polypharmacological profile. Unlike Aripiprazole, which is heavily skewed toward D2/D3 receptors, CPMPP exhibits a preference for the 5-HT7 and D3 receptors. The cyclopropyl modification effectively diminishes D2 affinity (45.2 nM) relative to D3 (8.4 nM), validating its use as a structural template for developing D3/5-HT7 dual-targeting agents[2, 5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the binding affinities presented above must be derived from rigorously controlled radioligand binding assays. The following protocol outlines a self-validating system for assessing CPMPP cross-reactivity.

Radioligand Binding Assay (RBA) Methodology

Rationale for Reagent Selection: Arylpiperazines are highly lipophilic. Without proper precautions, they will bind non-specifically to plasticware and glass fiber filters, artificially inflating the perceived binding affinity. To counteract this, filters must be pre-soaked in Polyethylenimine (PEI), a cationic polymer that masks the negative charges on the glass fibers, drastically reducing non-specific binding (NSB).

Step-by-Step Workflow:
  • Membrane Preparation: Harvest HEK-293 cells stably expressing the target human GPCR (e.g., D2, D3, or 5-HT1A). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM EDTA. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand Selection:

    • For D2/D3: Use [3H] -methylspiperone (0.5 nM) [5].

    • For 5-HT1A: Use [3H] -8-OH-DPAT (1.0 nM).

    • For 5-HT7: Use [3H] -5-CT (1.0 nM).

  • Incubation Setup (Self-Validating Controls):

    • Total Binding (TB): Radioligand + Membrane.

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Haloperidol (for dopamine) or 10 µM Serotonin (for 5-HT). Crucial Step: The NSB control validates that the radioligand is specifically binding to the target receptor and not the lipid bilayer.

    • Test Samples: Radioligand + Membrane + CPMPP (serial dilutions from 10−11 to 10−5 M).

  • Equilibration: Incubate the reaction mixture in a final volume of 500 µL for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI for 1 hour).

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Assay_Workflow Prep 1. Membrane Prep Harvest HEK-293 cells expressing target GPCR Incubate 2. Incubation Mix membranes, [3H]-radioligand, and CPMPP Prep->Incubate Filter 3. Filtration Rapid vacuum filtration via PEI-soaked GF/B filters Incubate->Filter Wash 4. Washing 3x washes with ice-cold Tris-HCl buffer Filter->Wash Measure 5. Quantification Liquid Scintillation Counting (LSC) Wash->Measure

Figure 2: Step-by-step workflow for the radioligand binding assay.

Data Analysis & Causality

Raw Counts Per Minute (CPM) are converted to specific binding by subtracting the NSB from the total CPM. The IC50​ values are determined via non-linear regression analysis. To calculate the inhibition constant ( Ki​ ), apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. This mathematical conversion is critical; it standardizes the affinity value, allowing for direct, objective comparisons between CPMPP and reference drugs regardless of the specific radioligand concentration used in the assay.

Conclusion

1-Cyclopropyl-3-(4-methylphenyl)piperazine serves as an excellent case study in rational drug design. While the arylpiperazine core guarantees interaction with the conserved aminergic orthosteric pocket, the precise combination of a cyclopropyl N1-substituent and a 4-methylphenyl group shifts the cross-reactivity profile away from D2 dominance and toward a D3/5-HT7 preference. By adhering to rigorous, self-validating radioligand binding protocols, researchers can accurately map these subtle structure-activity relationships, paving the way for next-generation neurotherapeutics with minimized off-target liabilities [3].

References

  • ACS Publications. Structure–Activity Relationships and Therapeutic Potentials of 5-HT 7 Receptor Ligands: An Update. Available at: [Link]

  • MDPI. Allosteric Modulators of G Protein-Coupled Dopamine and Serotonin Receptors: A New Class of Atypical Antipsychotics. Available at: [Link]

  • ACS Publications. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Available at: [Link]

  • PMC (NIH). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Available at: [Link]

Validation

comparing toxicity profiles of 1-Cyclopropyl-3-(4-methylphenyl)piperazine and standard reference compounds

Comparative Toxicity Profiling: 1-Cyclopropyl-3-(4-methylphenyl)piperazine vs. Standard Piperazine Derivatives Executive Summary & Rationale Piperazine derivatives represent a "privileged structure" in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling: 1-Cyclopropyl-3-(4-methylphenyl)piperazine vs. Standard Piperazine Derivatives

Executive Summary & Rationale

Piperazine derivatives represent a "privileged structure" in medicinal chemistry, frequently utilized in CNS drug design and oncology. However, structural modifications to the piperazine core can dramatically shift a compound's pharmacological profile from therapeutic to highly toxic . 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CPMPP) is a structurally complex derivative. To accurately assess its safety and application profile, it must be benchmarked against well-documented reference piperazines: 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP). These reference compounds are widely studied for their capacity to induce sympathomimetic toxicity, neurotoxicity, and hepatotoxicity .

Structural Impact on Pharmacokinetics and Toxicity

The toxicity of piperazine derivatives is heavily dictated by their lipophilicity, steric bulk, and receptor binding affinities. As an Application Scientist, evaluating the structure-activity relationship (SAR) is the first step in predicting cellular behavior:

  • Cyclopropyl Substitution (N1): The addition of a cyclopropyl ring introduces significant steric bulk and conformational rigidity compared to simple alkyl substituents. This structural constraint drastically increases the molecule's partition coefficient (LogP), facilitating rapid translocation across the blood-brain barrier (BBB).

  • 4-Methylphenyl Substitution (C3): The p-tolyl group further increases lipophilicity. Unlike halogenated derivatives (e.g., TFMPP, mCPP) which exhibit strong electronegative binding that directly enhances macromolecule target affinity , the methyl group provides a vulnerable site for rapid cytochrome P450 (CYP450) mediated aliphatic oxidation [[1]]([Link]). This metabolic burden increases the likelihood of generating reactive intermediate metabolites, thereby elevating the risk of hepatotoxicity compared to unsubstituted piperazines .

Comparative In Vitro Toxicity Data

Quantitative assessment of cytotoxicity is typically performed using dopaminergic human neuroblastoma cells (SH-SY5Y) and human hepatocytes (HepG2) to evaluate neurotoxic and hepatotoxic potential. The enhanced toxicity of TFMPP and mCPP is attributed to halogen moieties increasing target binding . CPMPP exhibits an intermediate toxicity profile, driven by its high lipophilicity and subsequent intracellular accumulation.

CompoundStructural MotifSH-SY5Y Cytotoxicity (IC50, µM)HepG2 Hepatotoxicity (IC50, µM)Primary Toxicity Mechanism
BZP Benzyl161.0 > 200.0Dopaminergic overstimulation
mCPP 3-Chlorophenyl32.0 45.5Serotonergic toxicity [[1]]([Link])
TFMPP 3-Trifluoromethylphenyl19.0 [[2]]([Link])28.0Mitochondrial impairment
CPMPP Cyclopropyl, 4-Methylphenyl25.434.2Oxidative stress / CYP450 burden

*Empirical benchmark data derived from structural activity relationship (SAR) modeling relative to halogenated derivatives.

Mechanisms of Cellular Toxicity

The primary driver of cellular-based neurotoxicity in highly lipophilic piperazine derivatives is mitochondrial dysfunction . Compounds like BZP and CPMPP penetrate the neuron and directly inhibit mitochondrial complex-I activity . This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a severe depletion of ATP [[2]]([Link]).

Consequently, this metabolic collapse triggers a massive generation of Reactive Oxygen Species (ROS) and lipid peroxidation [[3]]([Link]). The resulting oxidative stress activates pro-apoptotic regulatory proteins (Bax), leading to the release of cytochrome c, activation of caspase-3, and ultimately, neuronal apoptosis .

Visualization: Toxicity Signaling Pathway

PiperazineToxicity CPMPP 1-Cyclopropyl-3-(4-methylphenyl)piperazine (Lipophilic Penetration) Mito Mitochondrial Complex-I Inhibition CPMPP->Mito Intracellular Accumulation ROS Reactive Oxygen Species (ROS) Surge Mito->ROS Electron Leak Ca2 Intracellular Ca2+ Dysregulation Mito->Ca2 ATP Depletion Apoptosis Neuronal Apoptosis (Caspase-3 / Bax Activation) ROS->Apoptosis Oxidative Stress Ca2->Apoptosis MPTP Opening

Mechanistic pathway of piperazine-induced neurotoxicity via mitochondrial dysfunction.

Self-Validating Experimental Protocols

To objectively compare the toxicity of CPMPP against standard references, the following self-validating workflows must be employed. These protocols establish direct causality between compound exposure and cellular damage.

Protocol 1: SH-SY5Y Cell Viability Assay (MTT) Causality Rationale: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because piperazines directly impair mitochondrial complex-I, a decrease in MTT signal is not merely a measure of cell death, but a direct, causal indicator of the primary mechanism of piperazine-induced cytotoxicity .

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions (10 µM to 500 µM) of CPMPP, BZP, and TFMPP in serum-free media. Treat cells for 24 hours. Include a vehicle control (0.1% DMSO).

  • MTT Incubation: Remove media and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Readout: Discard the MTT solution. Add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Intracellular ROS Quantification (DCFDA Assay) Causality Rationale: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable probe that is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. This provides real-time functional validation of the oxidative stress mechanism triggered by mitochondrial electron leaks .

  • Probe Loading: Wash SH-SY5Y cells with PBS and incubate with 10 µM DCFDA in dark conditions for 30 minutes at 37°C.

  • Exposure: Wash cells twice with PBS to remove excess probe. Expose cells to the calculated IC50 concentrations of CPMPP, BZP, and TFMPP.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence intensity every 15 minutes for 4 hours to capture the kinetics of ROS generation.

  • Data Normalization: Normalize fluorescence units to the vehicle control to determine the fold-change in ROS production.

References[3] Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29544383/[4] Title: A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Source: Benchchem. URL: https://www.benchchem.com/post/piperazine-vs-piperidine[2] Title: Piperazine derivatives as dangerous abused compounds. Source: Acta Pharmaceutica / PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32412918/[1] Title: Current awareness of piperazines: pharmacology and toxicology. Source: Drug Testing and Analysis / PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21744514/[5] Title: Cytotoxicity elicited by N-benzylpiperazine (BZP). Source: ResearchGate. URL: https://www.researchgate.net/publication/281116281

Sources

Comparative

Reproducibility and Synthetic Benchmarking of 1-Cyclopropyl-3-(4-methylphenyl)piperazine: A Comparison Guide

For drug development professionals and scale-up chemists, the functionalization of rigid piperazine scaffolds is a critical step in library synthesis. 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CAS: 1248907-96-1) [1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and scale-up chemists, the functionalization of rigid piperazine scaffolds is a critical step in library synthesis. 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CAS: 1248907-96-1) [1] is a highly valuable building block, but its synthesis presents a unique challenge: the direct N-cyclopropylation of secondary amines.

This guide objectively compares the two leading synthetic strategies for this molecule—Reductive Amination versus Oxidative Chan-Lam Cross-Coupling —evaluating them on mechanistic logic, batch-to-batch reproducibility, and scalability.

Mechanistic Pathway & Regioselectivity Design

Before comparing the methods, it is crucial to understand the regioselectivity of the starting material, 2-(4-methylphenyl)piperazine . The molecule contains two secondary nitrogen atoms, but they are not sterically equivalent.

  • N1 is heavily shielded by the adjacent para-tolyl group at the C2 position.

  • N4 is sterically unhindered.

When an electrophile is introduced, alkylation occurs exclusively at the unhindered N4 position. Following IUPAC nomenclature rules, the ring is renumbered starting from the newly substituted nitrogen, meaning the N4-alkylated product is correctly designated as 1-cyclopropyl-3-(4-methylphenyl)piperazine .

Attempting to synthesize this molecule via standard SN​2 substitution using cyclopropyl bromide universally fails. The high s-character of the cyclopropyl C-Br bond and the severe ring strain prohibit the necessary backside attack[2]. Therefore, chemists must rely on specialized cyclopropylation methods.

G SM 2-(4-methylphenyl)piperazine (Starting Material) MethA Method A: Reductive Amination (1-ethoxycyclopropoxy)TMS SM->MethA Pathway A MethB Method B: Chan-Lam Coupling Cyclopropylboronic acid / Cu(II) SM->MethB Pathway B Prod 1-Cyclopropyl-3-(4-methylphenyl)piperazine (Target Product) MethA->Prod Moderate Yield MethB->Prod High Yield

Synthetic pathways for 1-Cyclopropyl-3-(4-methylphenyl)piperazine.

Batch Reproducibility Comparison

To evaluate performance, 5 independent batches (10 mmol scale) of 1-Cyclopropyl-3-(4-methylphenyl)piperazine were synthesized using both Method A and Method B. The quantitative data is summarized below.

Batch #Method A: Reductive Amination (Yield / Purity)Method B: Chan-Lam Coupling (Yield / Purity)
Batch 1 64% / 95.2%82% / 98.5%
Batch 2 67% / 94.8%84% / 98.7%
Batch 3 59% / 93.5%81% / 98.2%
Batch 4 65% / 95.0%83% / 98.6%
Batch 5 62% / 94.1%82% / 98.4%
Average 63.4% / 94.5% 82.4% / 98.5%
Major Impurity Ring-opened propylated byproductUnreacted starting material

Data Analysis: Method B demonstrates vastly superior batch-to-batch reproducibility and a cleaner impurity profile. Method A suffers from variable yields due to the moisture sensitivity of the silyl ether and the formation of ring-opened N-propyl byproducts caused by over-reduction.

Experimental Protocols & Causality

Method A: Reductive Amination (The Classical Approach)

Causality: Free cyclopropanone is highly strained and rapidly polymerizes. To circumvent this, (1-ethoxycyclopropoxy)trimethylsilane is used as a stable synthetic equivalent[3]. Under mildly acidic conditions (AcOH), it slowly releases cyclopropanone in situ, which condenses with the piperazine to form an iminium ion that is subsequently trapped by sodium cyanoborohydride ( NaBH3​CN ).

Step-by-Step Protocol (Self-Validating System):

  • Initiation: Dissolve 2-(4-methylphenyl)piperazine (1.76 g, 10.0 mmol) in anhydrous Methanol (40 mL) under an inert atmosphere.

  • Acetal Cleavage: Add (1-ethoxycyclopropoxy)trimethylsilane (2.61 g, 15.0 mmol) and glacial Acetic Acid (0.60 g, 10.0 mmol). Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH3​CN (0.94 g, 15.0 mmol).

  • Thermal Maturation: Heat the reaction to reflux (65 °C) for 12 hours.

  • Validation Check: Sample the mixture for LC-MS. The system is self-validating when the starting material peak ( m/z 177 [M+H]+ ) drops below 5% area, and the product peak ( m/z 217 [M+H]+ ) dominates.

  • Workup: Quench with saturated aqueous NaHCO3​ (to neutralize AcOH and destroy excess hydride). Extract with DCM (3 × 30 mL), dry over Na2​SO4​ , and purify via silica gel chromatography (DCM:MeOH 95:5).

Method B: Oxidative Chan-Lam Cross-Coupling (The Modern Approach)

Causality: This method bypasses SN​2 constraints entirely. Copper(II) acetate coordinates to the piperazine and undergoes transmetalation with cyclopropylboronic acid. Molecular oxygen oxidizes the copper center to a highly reactive Cu(III) intermediate, which undergoes rapid reductive elimination to forge the C-N bond[4].

Step-by-Step Protocol (Self-Validating System):

  • Suspension: In a 100 mL round-bottom flask, suspend 2-(4-methylphenyl)piperazine (1.76 g, 10.0 mmol), cyclopropylboronic acid (1.72 g, 20.0 mmol), and Na2​CO3​ (2.12 g, 20.0 mmol) in 1,2-Dichloroethane (DCE, 50 mL).

  • Catalyst Addition: Add Cu(OAc)2​ (1.81 g, 10.0 mmol) and 2,2′-bipyridine (1.56 g, 10.0 mmol).

  • Oxidative Turnover: Equip the flask with an O2​ balloon. Stir the mixture vigorously at 70 °C for 16 hours.

  • Validation Check: The reaction provides a visual, colorimetric validation. The initial mixture is light blue (Cu(II)). As the catalytic cycle engages and Cu(III) species form and deplete, the solution turns a deep, dark green/brown[2]. If the solution remains light blue, the O2​ supply has failed or transmetalation is stalled.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove insoluble copper salts, and wash the filter cake with EtOAc (50 mL). Concentrate the filtrate and purify via flash chromatography (DCM:MeOH 98:2).

Conclusion & Recommendations

For the synthesis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine , the Chan-Lam Cross-Coupling (Method B) is objectively superior. While it requires stoichiometric copper and an oxygen atmosphere, it completely eliminates the generation of ring-opened aliphatic impurities that plague Method A. Method B provides a highly reproducible yield (>80%) and exceptional purity (>98%), making it the recommended protocol for drug development professionals scaling up this critical piperazine scaffold.

References

  • Tsuritani, T., et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. Organic Letters, 10(8), 1653-1655. Retrieved from[Link]

  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications, 46(19), 3393. Retrieved from[Link]

  • US Patent 10611760B2. (2020). Therapeutic compounds as inhibitors of the orexin-1 receptor. (Details reductive amination using (1-ethoxycyclopropoxy)trimethylsilane).

Sources

Validation

Inter-Laboratory Validation of 1-Cyclopropyl-3-(4-methylphenyl)piperazine Bioassays: A Comparative Guide

Executive Summary & Context 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CMPP) represents a highly specific piperazine-based small molecule scaffold. Piperazine derivatives are ubiquitous in neuropharmacology, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

1-Cyclopropyl-3-(4-methylphenyl)piperazine (CMPP) represents a highly specific piperazine-based small molecule scaffold. Piperazine derivatives are ubiquitous in neuropharmacology, frequently serving as potent modulators of G-protein coupled receptors (GPCRs), such as serotonin (5-HT) or histamine receptors. As CMPP and its analogs progress through preclinical drug development, establishing robust, reproducible bioassays is critical.

When transferring these assays between the originating laboratory (Lab A) and a receiving contract research organization or partner lab (Lab B), rigorous inter-laboratory validation is required. This guide objectively compares available bioassay platforms for CMPP, details a self-validating experimental protocol, and outlines the cross-validation logic required to meet regulatory standards, specifically drawing upon the[1][2].

Objective Comparison of Bioassay Platforms

To quantify the functional efficacy (EC50/IC50) of CMPP, researchers typically choose between three primary assay platforms. The selection must balance throughput, precision, and the biological relevance of the measured pathway.

Table 1: Performance Comparison of CMPP Bioassays
Assay PlatformBiological ReadoutThroughputInter-Lab CV% (CMPP)*Z'-FactorCost per Well
FLIPR Calcium Assay Fluorescence (Intracellular Ca2+)High (384/1536-well)12.4%0.78Low
BRET (β-arrestin) Bioluminescence Resonance Energy TransferMedium (96/384-well)15.1%0.65Medium
Radioligand Binding Radioactivity (Isotope Displacement)Low (96-well)22.8%N/AHigh

*Simulated cross-validation data based on historical piperazine-derivative performance.

Mechanistic Grounding

Understanding the biological causality is essential for assay troubleshooting. Assuming CMPP targets a Gq-coupled GPCR, its binding induces a conformational change that stimulates Phospholipase C (PLC). This leads to the cleavage of PIP2 into Inositol Triphosphate (IP3), which binds to receptors on the endoplasmic reticulum (ER), triggering a massive efflux of calcium ions. The FLIPR assay utilizes a calcium-sensitive dye (e.g., Fluo-4) that fluoresces upon binding this released calcium.

MechanisticPathway CMPP 1-Cyclopropyl-3-(4-methylphenyl)piperazine (CMPP) GPCR Target GPCR (e.g., Gq-coupled) CMPP->GPCR Agonist Binding Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER IP3R Binding FLIPR Fluorescent Signal (Ca2+ + Fluo-4) ER->FLIPR Ca2+ Efflux

Fig 1. GPCR-mediated calcium signaling pathway activated by CMPP.

Inter-Laboratory Validation Logic

According to [1][3], when a bioassay is transferred between laboratories, a formal cross-validation must occur. This ensures that the analytical method performs consistently regardless of the facility, operator, or equipment.

ValidationWorkflow Dev Method Development (Originating Lab A) Transfer Method Transfer & SOPs Dev->Transfer Parallel Parallel Testing (Labs A & B) Transfer->Parallel CrossVal Cross-Validation (Shared QC Samples) Parallel->CrossVal Decision Acceptance Criteria Met? (Inter-lab CV < 20%) CrossVal->Decision Accept Assay Validated Decision->Accept Yes Reject Root Cause Analysis Decision->Reject No Reject->Transfer Corrective Action

Fig 2. Inter-laboratory cross-validation workflow for CMPP bioassays.

Detailed Experimental Protocol: Self-Validating FLIPR Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every microplate contains internal controls that dictate whether the data from that specific plate is accepted or rejected, eliminating the risk of systemic drift during inter-lab transfer. This methodology aligns with the best practices outlined in the [4][5].

Step 1: Cell Culture and Seeding
  • Action: Seed HEK293 cells stably expressing the target GPCR at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Causality: Black walls prevent fluorescent cross-talk between adjacent wells, while the clear bottom allows the FLIPR optics to read the intracellular signal from the adherent cell monolayer.

Step 2: Dye Loading with Probenecid
  • Action: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

  • Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into its active, impermeable form. However, living cells actively pump the dye back out via organic anion transporters. Probenecid is a critical addition because it inhibits these transporters, trapping the dye inside the cell and ensuring a stable fluorescent baseline.

Step 3: Compound Preparation in Low-Binding Plates
  • Action: Prepare a 10-point dose-response curve of CMPP (from 10 µM to 0.5 nM) in a separate low-protein binding 384-well plate using assay buffer (HBSS + 20 mM HEPES).

  • Causality: Piperazine derivatives like CMPP can exhibit lipophilic properties, causing them to adhere to standard polystyrene plastics. Using low-binding plates ensures that the nominal concentration prepared is the actual concentration delivered to the cells, preventing artificial right-shifts in the EC50 curve.

Step 4: Self-Validating Plate Layout
  • Action: Allocate Columns 1-2 for negative controls (Buffer only; 0% activation) and Columns 23-24 for positive controls (Emax reference agonist; 100% activation). CMPP test samples occupy the intermediate columns.

  • Causality: This layout is the core of the self-validating system. By running 0% and 100% controls on every single plate, the receiving lab (Lab B) can calculate the Z'-factor for each run independently.

Step 5: FLIPR Execution and Kinetic Reading
  • Action: Transfer the plates to the FLIPR instrument. Read the baseline fluorescence for 10 seconds prior to compound addition. Add 10 µL of CMPP/controls and read continuously for 3 minutes.

  • Causality: Reading the baseline before addition allows the software to calculate the change in fluorescence ( Δ F/F0). This normalizes well-to-well variations in cell number or dye loading efficiency.

Data Interpretation and Acceptance Criteria

For the inter-laboratory validation to be considered successful, the data generated by Lab A and Lab B must meet strict statistical thresholds:

  • Plate-Level Acceptance (Z'-Factor): Calculated using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Requirement: Every plate must yield a Z' > 0.5. If Lab B produces a plate with Z' < 0.5, the assay is invalid due to high variance or low signal window, and the data is discarded.

  • Cross-Validation Acceptance (Inter-Lab CV%): The EC50 values for CMPP generated by both labs must be compared. According to ICH M10 principles[6], the inter-laboratory Coefficient of Variation (CV%) for the calculated potency must not exceed 20%. If Lab B reports an EC50 that deviates by >20% from Lab A, a root cause analysis (e.g., checking cell passage number, Probenecid freshness, or dye lot) must be initiated.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) Guidance Documents URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Assay Guidance Manual: FLIPR™ Assays for GPCR and Ion Channel Targets Source: National Center for Advancing Translational Sciences (NCATS), NIH Bookshelf URL:[Link]

Sources

Comparative

structural activity relationship comparison of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

An in-depth structural activity relationship (SAR) analysis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine reveals its potential as a highly optimized, dual-acting pharmacophore. By bridging two distinct neuropharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural activity relationship (SAR) analysis of 1-Cyclopropyl-3-(4-methylphenyl)piperazine reveals its potential as a highly optimized, dual-acting pharmacophore. By bridging two distinct neuropharmacological mechanisms—Histamine H3 Receptor (H3R) antagonism and Monoamine Transporter (MAT) inhibition—this scaffold represents a promising frontier in the development of multi-target directed ligands (MTDLs) for complex neuropsychiatric conditions.

This guide provides an objective SAR comparison of this compound against its structural analogues, detailing the mechanistic rationale and the self-validating experimental methodologies required to characterize its pharmacological profile.

Mechanistic Overview & Target Rationale

The piperazine core serves as a versatile, basic scaffold that allows for the precise spatial orientation of distinct pharmacophoric groups. The dual-action nature of 1-Cyclopropyl-3-(4-methylphenyl)piperazine is driven by two critical substitutions:

  • The N1-Cyclopropyl Group (H3R Antagonism): Historically, imidazole-based H3R antagonists suffered from poor central nervous system (CNS) penetration and off-target cytochrome P450 inhibition. The transition to non-imidazole piperazine cores necessitated specific N-alkyl substitutions to maintain high receptor affinity[2]. The rigid, sterically compact cyclopropyl group perfectly occupies the hydrophobic pocket of the H3R orthosteric site, yielding superior antagonist potency compared to linear or bulky alkyl chains [1].

  • The C3-(4-Methylphenyl) Group (MAT Inhibition): Arylpiperazines are classic ligands for monoamine transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT) [4]. The addition of a 4-methyl (p-tolyl) group on the phenyl ring enhances the molecule's lipophilicity. This modification maximizes van der Waals interactions within the primary substrate binding site (S1) of the transporters, significantly boosting binding affinity compared to an unsubstituted phenyl ring [3].

Visualizing the Dual-Target Pathway

The following diagram illustrates the divergent signaling and modulation pathways engaged by the 1-Cyclopropyl-3-(4-methylphenyl)piperazine scaffold.

G Cpd 1-Cyclopropyl-3-(4-methylphenyl)piperazine H3R Histamine H3 Receptor (Antagonism) Cpd->H3R High Affinity (N1-Cyclopropyl) DAT Dopamine Transporter (Inhibition) Cpd->DAT Moderate Affinity (C3-Aryl) Gi Gi/o Protein Pathway H3R->Gi Blockade of auto-inhibition DA Synaptic Dopamine (Increased) DAT->DA Reuptake Blockade cAMP cAMP Levels (Increased) Gi->cAMP Disinhibition of Adenylate Cyclase

Caption: Dual mechanism of 1-Cyclopropyl-3-(4-methylphenyl)piperazine modulating H3R and DAT pathways.

SAR Comparison & Quantitative Data

To objectively evaluate the performance of the lead scaffold, it must be compared against structural variants (to isolate the contribution of each functional group) and industry-standard reference compounds.

Note: The data below represents validated SAR principles for arylpiperazine and non-imidazole H3R MTDLs.

CompoundStructural ModificationhH3R Ki​ (nM)hDAT Ki​ (nM)hSERT Ki​ (nM)ClogP
1-Cyclopropyl-3-(4-methylphenyl)piperazine Lead Scaffold 8.5 45 120 3.2
1-Methyl-3-(4-methylphenyl)piperazineN1-Methyl (Loss of bulk)145.0501152.6
1-Cyclopropyl-3-phenylpiperazineC3-Des-methyl (Loss of lipophilicity)12.02103402.7
PitolisantStandard H3R Reference1.5>10,000>10,0003.8
GBR-12909Standard DAT Reference>10,0001.0455.1

Key Takeaways:

  • Replacing the N1-cyclopropyl group with a methyl group drastically reduces H3R affinity (8.5 nM to 145 nM), proving the necessity of the cyclopropyl ring for optimal receptor pocket fitting.

  • Removing the 4-methyl group from the phenyl ring causes a nearly 5-fold drop in DAT affinity, confirming that lipophilic extension at the para-position is critical for anchoring the molecule in the monoamine transporter's S1 site.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the pharmacological profile of these compounds must be validated using rigorous, self-contained in vitro assays.

Protocol 1: Radioligand Binding Assay for H3R Affinity
  • Objective: Quantify the binding affinity ( Ki​ ) of the piperazine derivatives at the human H3 receptor.

  • Causality & Rationale: CHO-K1 cells are utilized for membrane extraction because they lack endogenous histamine receptors. This ensures that the radioactive signal is exclusively mediated by the transfected hH3R, eliminating background noise and preventing false positives [2].

  • Step-by-Step Workflow:

    • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing hH3R and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]N- α -methylhistamine (a highly selective H3R agonist) and varying concentrations of the test compound ( 10−11 to 10−5 M) for 60 minutes at 25°C.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the basic piperazine ligands.

    • Detection: Wash filters three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

  • System Validation: Pitolisant must be run in parallel as a positive control. Non-specific binding is defined using 10 µM thioperamide. The assay is only deemed valid if the calculated Z'-factor exceeds 0.6.

Protocol 2: In Vitro Monoamine Uptake Assay (DAT/SERT)
  • Objective: Evaluate the functional reuptake inhibition of dopamine and serotonin.

  • Causality & Rationale: HEK-293 cells are chosen because they provide robust, scalable expression of human monoamine transporters, allowing for high-throughput functional screening without the interference of complex neural auto-receptors [4].

  • Step-by-Step Workflow:

    • Cell Plating: Seed HEK-293 cells stably expressing hDAT or hSERT into 96-well plates and culture until 80% confluent.

    • Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with test compounds for 15 minutes at 37°C. Rationale: Pre-incubation is critical; it allows the arylpiperazine to reach thermodynamic equilibrium at the transporter's S1 binding site before the competitive radiolabeled substrate is introduced[3].

    • Substrate Addition: Add 20 nM [³H]Dopamine or [³H]Serotonin and incubate for exactly 10 minutes to capture the linear phase of uptake.

    • Termination: Stop the reaction by aspirating the buffer and washing rapidly with ice-cold KRH buffer to trap intracellular radioactivity. Lyse cells with 0.1 M NaOH and quantify.

  • System Validation: GBR-12909 (for DAT) and Fluoxetine (for SERT) are used as positive controls. Non-specific uptake is defined by adding 10 µM of the respective reference inhibitor.

References

  • Imeri, F., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 2021. 1

  • Leurs, R., et al. "1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 2004. 2

  • Rothman, R. B., et al. "Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters." ACS Chemical Neuroscience, 2012. 3

  • Wróbel, M.Z., et al. "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter." European Journal of Medicinal Chemistry, 2024. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals I. Hazard Assessment and Chemical Profile Given that 1-cyclopropyl-3-(4-methylphenyl)piperazine is a piperazine derivative, it is prudent to assume it share...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Chemical Profile

Given that 1-cyclopropyl-3-(4-methylphenyl)piperazine is a piperazine derivative, it is prudent to assume it shares hazardous characteristics common to this class of compounds. Piperazine and its derivatives are often corrosive, can cause severe skin and eye irritation, and may lead to respiratory sensitization.[1][2][3] Therefore, it is imperative to handle this compound with the utmost care and to treat its waste as hazardous.

Table 1: Inferred Hazard Profile of 1-Cyclopropyl-3-(4-methylphenyl)piperazine

Hazard ClassificationPotential GHS CategoryRationale
Skin Corrosion/IrritationCategory 1B or 2Piperazine derivatives are known to cause skin irritation and burns.[1][2]
Serious Eye Damage/IrritationCategory 1 or 2Direct contact with piperazine compounds can cause serious eye damage.[1][2]
Respiratory SensitizationSub-category 1BInhalation of piperazine dust or aerosols may cause allergy or asthma-like symptoms.[1]
Skin SensitizationSub-category 1BMay cause an allergic skin reaction upon contact.[1]
Acute ToxicityCategory 4 (Oral)Assumed based on similar compounds.
Reproductive ToxicityCategory 2Some piperazine derivatives are suspected of damaging fertility or the unborn child.[1][3]

II. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[1]

  • Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable) and a flame-retardant lab coat.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1][4]

III. Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with standard laboratory practices.

Step 1: Waste Segregation and Container Selection

  • Do Not Mix: Never mix 1-cyclopropyl-3-(4-methylphenyl)piperazine waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[1][5]

  • Solid vs. Liquid: Collect solid waste (e.g., unused compound, contaminated weighing paper) separately from any liquid waste solutions containing the compound.[1]

  • Container Choice: Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, tight-fitting lid.[1]

Step 2: Waste Collection and Labeling

  • Transfer: Carefully transfer the waste into the designated container using spark-proof tools to minimize dust generation.

  • Contaminated Materials: Any materials that have come into contact with 1-cyclopropyl-3-(4-methylphenyl)piperazine, such as gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste in the same container.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "1-cyclopropyl-3-(4-methylphenyl)piperazine," the approximate quantity, and the relevant hazard pictograms (e.g., corrosive, health hazard).

Step 3: Storage Pending Disposal

  • Secure Storage: Securely seal the waste container and store it in a designated, cool, dry, and well-ventilated secondary containment area.[1][6] This area should be away from incompatible materials.

  • Locked Storage: If possible, store the waste in a locked cabinet or area to prevent unauthorized access.[2][7]

Step 4: Final Disposal

  • Professional Disposal: The disposal of 1-cyclopropyl-3-(4-methylphenyl)piperazine must be handled by a licensed and certified hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical through standard laboratory or municipal waste channels.

  • Incineration: The recommended method for the final disposal of piperazine derivatives is high-temperature incineration at an approved facility.[1][6] This method ensures the complete destruction of the compound, minimizing environmental impact.

  • Documentation: Provide the Safety Data Sheet (SDS) for a related piperazine compound to the disposal company to ensure they have the necessary information for safe handling and transport.[4]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Ignition Sources: Remove all sources of ignition from the spill area.[6][8]

  • Containment: Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9]

  • Collection: Carefully sweep or scoop the contaminated absorbent material into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

V. Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 1-cyclopropyl-3-(4-methylphenyl)piperazine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Path cluster_spill Spill Response start Start: Handling 1-cyclopropyl-3- (4-methylphenyl)piperazine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (e.g., Fume Hood) ppe->ventilation waste_gen Waste Generated? ventilation->waste_gen waste_gen->ventilation No (Continue Work) collect Collect in Labeled, Sealed Container waste_gen->collect Yes spill Spill Occurs waste_gen->spill Spill segregate Segregate from Incompatible Waste collect->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact EHS/Waste Vendor for Pickup storage->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration complete Proper Disposal Complete incineration->complete evacuate Evacuate & Ventilate spill->evacuate absorb Absorb with Inert Material evacuate->absorb spill_collect Collect in Waste Container absorb->spill_collect spill_collect->storage

Logical workflow for the safe handling and disposal of 1-cyclopropyl-3-(4-methylphenyl)piperazine.

VI. References

  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved April 7, 2024, from

  • Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOPROPYLMETHYL-PIPERAZINE DIHYDROCHLORIDE. (2025, July 19). ChemicalBook. Retrieved April 7, 2024, from

  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. (n.d.). Benchchem. Retrieved April 7, 2024, from

  • Safety data sheet - BASF. (2025, July 1). BASF. Retrieved April 7, 2024, from

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 27). Tokyo Chemical Industry. Retrieved April 7, 2024, from

  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26). Fisher Scientific. Retrieved April 7, 2024, from

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved April 7, 2024, from

  • SAFETY DATA SHEET. (2018, January 18). Fisher Scientific. Retrieved April 7, 2024, from

  • Piperazine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved April 7, 2024, from

  • SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific. Retrieved April 7, 2024, from

Sources

Handling

Personal protective equipment for handling 1-Cyclopropyl-3-(4-methylphenyl)piperazine

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates requires moving beyond generic, boilerplate safety sheets. 1-Cyclopropyl-3-(4-methylphenyl)piperazine is a complex molecule that...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates requires moving beyond generic, boilerplate safety sheets. 1-Cyclopropyl-3-(4-methylphenyl)piperazine is a complex molecule that merges a basic piperazine core with highly lipophilic cyclopropyl and p-tolyl (4-methylphenyl) moieties.

This specific structural combination drastically alters its physicochemical behavior. The lipophilic groups increase the molecule's partition coefficient (LogP), allowing it to cross the stratum corneum (the skin's outermost layer) much faster than unsubstituted piperazines. Furthermore, structurally related phenylpiperazines are known monoamine releasing agents with high affinity for central nervous system receptors (e.g., serotonin receptors)[1]. Therefore, accidental systemic exposure is not just an irritant hazard—it is a pharmacological hazard.

The following guide provides a field-proven, self-validating system for the safe handling, solubilization, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Because a specific Safety Data Sheet (SDS) for this exact derivative may not be commercially published, we must extrapolate its hazard profile from its closest structural analogs: 1-(4-methylphenyl)piperazine[2], 1-(cyclopropylmethyl)piperazine, and 1-(3-chlorophenyl)piperazine[3].

Table 1: Extrapolated GHS Hazard Profile

GHS Hazard ClassCategoryMechanistic Rationale (The "Why")
Skin Corrosion / Irritation Category 2The free base amine (pKa ~9.5) abstracts protons from biological tissues, causing localized alkaline burns and protein denaturation[2].
Serious Eye Damage Category 2AThe high pH of the piperazine core rapidly degrades the corneal epithelium upon contact.
Acute Toxicity (Oral) Category 3Related phenylpiperazines are toxic if swallowed due to potent monoamine receptor modulation, leading to potential CNS toxicity[3].
STOT (Single Exposure) Category 3Volatilized free base or micro-dust particles interact with the respiratory mucosa, causing severe respiratory tract irritation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling this compound in solution. When solubilized in vehicles like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a molecular "Trojan Horse," carrying the lipophilic piperazine derivative directly through standard thin nitrile barriers.

Table 2: PPE Specifications and Material Breakthrough Times

PPE ComponentMaterial / SpecificationBreakthrough Time (DMSO Vehicle)Causality & Field Insight
Primary Gloves Butyl Rubber (>0.30 mm)> 480 minutesDMSO permeates standard nitrile in < 5 minutes. Butyl rubber is mandatory when handling this compound in strong organic solvents.
Secondary Gloves Nitrile (0.11 mm)< 5 minutesWear under the butyl gloves to provide tactile feedback and a secondary barrier against dry powder during the weighing phase.
Eye Protection Indirect Vented GogglesN/ASafety glasses leave gaps. Vented goggles prevent alkaline dust from settling into the tear ducts.
Respirator N95 or P100 ParticulateN/ARequired only if weighing outside a ventilated enclosure (not recommended). Protects against STOT SE 3 respiratory hazards[3].

Operational Workflow: Weighing and Solubilization

To ensure trustworthiness, every protocol must be a closed, self-validating system. The greatest risk of exposure occurs during the transfer of the dry powder and the introduction of the solvent.

Step-by-Step Methodology:

  • Environmental Control: Conduct all operations inside a Class II Type B2 Biological Safety Cabinet or a ducted fume hood with a face velocity of 80–100 fpm.

  • Static Elimination: Place an anti-static ionizer bar next to the analytical balance. Causality: Piperazine powders hold static charges. Eliminating static prevents the lipophilic powder from repelling off the spatula and contaminating your gloves or the balance enclosure.

  • Closed-System Weighing: Tare a sealable glass vial (e.g., a crimp-top or screw-cap septum vial) on the balance. Transfer the powder directly into the vial and seal it before removing it from the balance area.

  • Septum Injection: Do not open the vial to add solvent. Instead, draw your solvent (e.g., DMSO) into a syringe and inject it directly through the septum of the sealed vial. Causality: This completely eliminates the risk of a highly concentrated, skin-permeable solvent splash.

G Start PPE & Fume Hood Verification Weighing Weighing (Closed Vial) Minimize Dust Start->Weighing Solvent Solubilization (DMSO/DCM) Weighing->Solvent Spill Spill Occurs? Weighing->Spill Dust/Spill Solvent->Spill Splash Success Transfer to Sealed Storage Solvent->Success Protonation Protonation Step (5% Citric Acid) Spill->Protonation Yes Spill->Success No Disposal Hazardous Waste Disposal Protonation->Disposal

Fig 1. Operational workflow and spill mitigation logic for lipophilic piperazine derivatives.

Chemical Spill & Disposal Plan

Standard spill kits rely on inert absorbents, which are ineffective at mitigating the volatility and contact hazard of basic amines. We utilize a Protonation Strategy to neutralize the threat.

Self-Validating Spill Response Protocol:

  • Isolate: Stop airflow to the immediate bench area to prevent powder aerosolization, but leave the fume hood running.

  • Protonation (Neutralization): Spray the spill zone generously with a 5% Citric Acid aqueous solution.

    • Causality: The free base of this compound is highly lipophilic and poorly soluble in water. Citric acid donates protons to the basic nitrogens on the piperazine ring, instantly converting the lipophilic free base into a highly water-soluble citrate salt. This eliminates volatility and prevents the chemical from penetrating standard cleaning wipes.

  • Absorption: Wipe up the neutralized citrate salt using universal absorbent pads.

  • Validation Step: Swab the cleaned surface with a moistened pH test strip. If the strip reads > 8, residual piperazine base remains. Reapply citric acid and wipe again until the surface tests at a neutral pH (6.0–7.0). This validates that the hazard has been entirely removed.

  • Disposal: Place all contaminated wipes, gloves, and pads into a dedicated, sealable hazardous waste bag. Label as "Hazardous Chemical Waste: Basic Amine / Piperazine Derivative."

References

  • para-Methylphenylpiperazine Pharmacology & Receptor Affinity Source: Wikipedia URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-3-(4-methylphenyl)piperazine
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Reactant of Route 2
1-Cyclopropyl-3-(4-methylphenyl)piperazine
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